An In-Depth Technical Guide to the Synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline: A Key Building Block in Medicinal Chemistry
Abstract This technical guide provides a comprehensive overview of the synthetic routes to 4-(1-methyl-1H-pyrazol-4-yl)aniline, a heterocyclic amine of significant interest in drug discovery and development. The document...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 4-(1-methyl-1H-pyrazol-4-yl)aniline, a heterocyclic amine of significant interest in drug discovery and development. The document is intended for researchers, medicinal chemists, and process development scientists. It details the strategic considerations behind the synthesis, focusing on the widely employed Suzuki-Miyaura cross-coupling reaction. Step-by-step protocols for the preparation of key precursors, namely 1-methyl-4-iodopyrazole and 4-aminophenylboronic acid pinacol ester, are provided, culminating in a robust protocol for their coupling to yield the target compound. Mechanistic insights, process optimization considerations, and characterization data are included to ensure scientific integrity and practical utility.
Introduction: The Significance of the Pyrazole-Aniline Scaffold
The 4-(1-methyl-1H-pyrazol-4-yl)aniline moiety is a privileged scaffold in modern medicinal chemistry. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore known to engage in various biological interactions. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The aniline portion of the molecule provides a crucial attachment point for further chemical elaboration, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The combination of these two functionalities in 4-(1-methyl-1H-pyrazol-4-yl)aniline creates a valuable building block for the synthesis of complex bioactive molecules.
Retrosynthetic Analysis and Strategic Approach
The most logical and convergent approach to the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline involves the formation of the C-C bond between the pyrazole and aniline rings as the key step. A retrosynthetic analysis points towards a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a particularly effective and widely adopted method due to its functional group tolerance and generally high yields.
This strategy disconnects the target molecule into two key precursors: a halogenated 1-methylpyrazole and an aniline-substituted boronic acid or its ester. For this guide, we will focus on the coupling of 1-methyl-4-iodopyrazole and 4-aminophenylboronic acid pinacol ester . The iodo-substituted pyrazole is chosen for its high reactivity in the oxidative addition step of the catalytic cycle, while the pinacol ester of the boronic acid offers enhanced stability and ease of handling compared to the free boronic acid.
The synthesis of 1-methyl-4-iodopyrazole is typically achieved through the direct iodination of 1-methylpyrazole. Several methods exist, but a common and effective approach involves the use of iodine in the presence of an oxidizing agent.
4-(1-methyl-1H-pyrazol-4-yl)aniline chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(1-methyl-1H-pyrazol-4-yl)aniline Introduction 4-(1-methyl-1H-pyrazol-4-yl)aniline is a heterocyclic aromatic amine that has garnered significa...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(1-methyl-1H-pyrazol-4-yl)aniline
Introduction
4-(1-methyl-1H-pyrazol-4-yl)aniline is a heterocyclic aromatic amine that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a substituted pyrazole ring linked to an aniline moiety, positions it as a valuable scaffold and key intermediate in the synthesis of complex functional molecules. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, prized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] The aniline portion, meanwhile, provides a versatile chemical handle for further synthetic elaboration.
This technical guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of 4-(1-methyl-1H-pyrazol-4-yl)aniline, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and provides a framework for utilizing this compound in a research and development context.
Molecular Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to define its structure and core properties. 4-(1-methyl-1H-pyrazol-4-yl)aniline consists of a phenyl ring substituted with an amino group at position 1 and a 1-methyl-1H-pyrazol-4-yl group at position 4.
Caption: Plausible synthetic workflow for 4-(1-methyl-1H-pyrazol-4-yl)aniline.
Experimental Protocol: Synthesis via Nitro-Intermediate Reduction
This protocol is a representative methodology based on standard procedures for similar compounds.
[3][4]
Step 1: Suzuki Coupling to form 4-(1-Methyl-1H-pyrazol-4-yl)-1-nitrobenzene
Reagent Setup: To a 250 mL round-bottom flask, add 4-bromo-1-nitrobenzene (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
Solvent and Catalyst Addition: Add a 4:1 mixture of dioxane and deionized water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This step is critical to remove dissolved oxygen, which can poison the palladium catalyst.
Catalyst Introduction: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq). The choice of a Pd(0) catalyst is standard for Suzuki couplings, facilitating the oxidative addition step.
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup and Isolation: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the nitro-intermediate.
Step 2: Reduction to 4-(1-methyl-1H-pyrazol-4-yl)aniline
Reagent Setup: Dissolve the nitro-intermediate from Step 1 in ethanol or methanol in a flask suitable for hydrogenation.
Catalyst Addition: Add 10% Palladium on carbon (Pd/C, ~5-10% by weight of the starting material). Pd/C is a highly efficient and reusable heterogeneous catalyst for the reduction of nitro groups.
[4]3. Reaction: Seal the flask, evacuate the air, and introduce hydrogen gas via a balloon or a hydrogenation apparatus. Stir the reaction vigorously at room temperature. The reaction is typically complete within 2-4 hours.
[4]4. Workup and Isolation: Upon completion, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. [4]Wash the Celite pad with additional solvent. Concentrate the filtrate under reduced pressure to obtain the final product, 4-(1-methyl-1H-pyrazol-4-yl)aniline. The product can be further purified by recrystallization if necessary.
Spectroscopic and Structural Characterization
Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key signals would include: two doublets in the aromatic region (7.0-7.5 ppm) for the protons on the aniline ring, two singlets in the pyrazole region (7.5-8.0 ppm), a singlet around 3.8-4.0 ppm for the N-methyl protons, and a broad singlet for the -NH₂ protons which may vary in chemical shift depending on solvent and concentration.
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the 10 unique carbon atoms in the molecule.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ at approximately m/z 174.22.
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key stretches include the N-H stretch of the primary amine (a doublet around 3300-3500 cm⁻¹), C-H stretches of the aromatic and methyl groups (~2900-3100 cm⁻¹), and C=C/C=N stretches in the fingerprint region (1400-1600 cm⁻¹).
[5]
Chemical Reactivity and Stability
The reactivity of 4-(1-methyl-1H-pyrazol-4-yl)aniline is dominated by the nucleophilic character of the aniline nitrogen and the aromatic nature of its two rings.
Aniline Moiety (Site A): The primary amine is a potent nucleophile and a base. It readily reacts with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary/tertiary amines, respectively. It can also be converted to a diazonium salt, a versatile intermediate for introducing a wide range of functional groups.
Phenyl Ring (Site B): The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho positions. Halogenation, nitration, and sulfonation will preferentially occur at these sites.
Pyrazole Ring (Site C): The pyrazole ring is also aromatic and can undergo electrophilic substitution, though it is generally less reactive than the activated aniline ring.
Stability and Storage: Based on safety data for similar compounds, 4-(1-methyl-1H-pyrazol-4-yl)aniline should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
[6][7]
Applications in Research and Development
The primary application of this compound is as a molecular building block in drug discovery. The pyrazole-aniline scaffold is a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity.
Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the ATP binding pocket. Derivatives of 4-(1-methyl-1H-pyrazol-4-yl)aniline have been investigated as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a target in cancer therapy. [8]The aniline nitrogen serves as a key attachment point for linking to other fragments that confer potency and selectivity.
Enzyme Inhibitors: The scaffold has been explored for inhibiting other enzymes, such as Dipeptidyl Peptidase-IV (DPP-IV), a target for managing type 2 diabetes. [9]The pyrazole and aniline rings can engage in crucial hydrogen bonding and hydrophobic interactions within the enzyme's active site.
Materials Science: The rigid, aromatic structure and the presence of hydrogen-bonding functional groups make this compound and its derivatives potential candidates for the development of organic electronics and functional polymers.
[1]
Caption: Role as a core scaffold in drug candidate synthesis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(1-methyl-1H-pyrazol-4-yl)aniline is not universally available, data from closely related isomers and analogs provide a strong basis for safe handling procedures.
[10][6][7]
Hazard Identification:
Causes skin irritation (H315).
[6] * Causes serious eye irritation (H319).
[6] * May cause respiratory irritation (H335).
[6] * May be harmful if swallowed.
[11]* Precautionary Measures:
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
[7] * Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.
[6][7] * Handling: Avoid breathing dust, fumes, or vapors. [6]Wash hands thoroughly after handling. Avoid contact with skin and eyes.
[7]* Storage and Disposal:
Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.
[6] * Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
[6]
References
PubChem. (n.d.). N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline | C11H13N3. Retrieved from [Link]
PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)aniline | C9H9N3. Retrieved from [Link]
Appretech Scientific Limited. (n.d.). 4-(1-Methyl-1H-pyrazol-4-yl)aniline. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
Matrix Fine Chemicals. (n.d.). 4-(1-METHYL-1H-PYRAZOL-4-YL)ANILINE | CAS 916766-82-0. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Retrieved from [Link]
Chemical Methodologies. (2025). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors. Retrieved from [Link]
Angene Chemical. (2025). Safety Data Sheet: 3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)aniline. Retrieved from [Link]
PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. Retrieved from [Link]
Oakwood Chemical. (n.d.). 4-(1-Methyl-1H-pyrazol-3-yl)aniline. Retrieved from [Link]
Semantic Scholar. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Retrieved from [Link]
Nepal Journals Online. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). Retrieved from [Link]
Journal of Molecular Structure. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]
ResearchGate. (2024). (PDF) 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]
Preprints.org. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. Retrieved from [Link]
ChemUniverse. (n.d.). Order: 2-(1-METHYL-1H-PYRAZOL-4-YL)ANILINE. Retrieved from [Link]
An In-depth Technical Guide to the Physical Properties of 4-(1-methyl-1H-pyrazol-4-yl)aniline
Abstract This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(1-methyl-1H-pyrazol-4-yl)aniline, a key building block in contemporary medicinal chemistry and materials...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(1-methyl-1H-pyrazol-4-yl)aniline, a key building block in contemporary medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound's characteristics, supported by experimental data and established analytical protocols. Key sections include a detailed summary of its physicochemical properties, an in-depth analysis of its spectroscopic profile, and practical, step-by-step methodologies for its characterization. The guide emphasizes the causal relationships behind experimental choices and is grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction
4-(1-methyl-1H-pyrazol-4-yl)aniline, designated by CAS number 916766-82-0, is a heterocyclic aromatic amine that has garnered significant interest in the field of drug discovery.[1] Its molecular architecture, featuring a methyl-substituted pyrazole ring linked to an aniline moiety, provides a versatile scaffold for the synthesis of novel therapeutic agents. The pyrazole ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in various biological interactions. The aniline portion, in turn, offers a reactive handle for further chemical modifications, enabling the exploration of a broad chemical space.
A precise understanding of the physical properties of this compound is paramount for its effective utilization in research and development. These properties, including molecular weight, melting point, solubility, and spectroscopic fingerprints, are critical for confirming its identity and purity, designing synthetic routes, formulating it for biological assays, and interpreting structure-activity relationships (SAR). This guide serves as a centralized resource for this essential data, presenting it in a clear and actionable format.
Physicochemical Properties
The fundamental physicochemical characteristics of 4-(1-methyl-1H-pyrazol-4-yl)aniline are summarized in the table below. This data is essential for a range of applications, from reaction stoichiometry calculations to the design of purification and analytical methods.
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 4-(1-methyl-1H-pyrazol-4-yl)aniline. This section details the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific peak assignments for this exact compound are not detailed in the provided search results, a general description of the expected spectra can be inferred from the structure. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for this compound.[3]
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrazole and aniline rings, the methyl group protons, and the amine protons.
¹³C NMR: The carbon NMR spectrum will complement the proton data, showing signals for each unique carbon atom in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the compound's structure through fragmentation patterns. For 4-(1-methyl-1H-pyrazol-4-yl)aniline, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (approximately 173.22).
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of 4-(1-methyl-1H-pyrazol-4-yl)aniline is expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching within the aromatic rings.
Experimental Protocols for Characterization
The following protocols outline standard procedures for the physical and structural characterization of 4-(1-methyl-1H-pyrazol-4-yl)aniline. These workflows are designed to ensure the identity, purity, and integrity of the compound for research and development purposes.
General Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized chemical entity like 4-(1-methyl-1H-pyrazol-4-yl)aniline.
Caption: General workflow for the synthesis, purification, and characterization of a chemical compound.
Step-by-Step Protocol for NMR Sample Preparation and Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of 4-(1-methyl-1H-pyrazol-4-yl)aniline.
Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry vial. Rationale: This amount provides a good signal-to-noise ratio without saturating the detector.
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for polar compounds containing amine groups.
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
Homogenization: Gently vortex the vial until the sample is completely dissolved. Visually inspect for any undissolved particulate matter.
Transfer: Carefully transfer the solution to a clean NMR tube using a pipette.
Analysis: Insert the NMR tube into the spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Rationale: The ¹H spectrum is acquired more quickly and can confirm the presence of the compound before committing to the longer ¹³C acquisition time.
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
Decision Pathway for Analytical Technique Selection
The choice of analytical technique is guided by the information required. The following diagram outlines a decision-making process for selecting the appropriate characterization method.
Caption: Decision tree for selecting the appropriate analytical technique based on the desired information.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling 4-(1-methyl-1H-pyrazol-4-yl)aniline. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific handling and safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of 4-(1-methyl-1H-pyrazol-4-yl)aniline. The data and protocols presented herein are intended to equip researchers and scientists with the necessary information to confidently utilize this valuable compound in their work. A thorough understanding of these fundamental characteristics is the bedrock of successful and reproducible scientific investigation, from initial synthesis to downstream applications in drug development and materials science.
References
Matrix Fine Chemicals. 4-(1-METHYL-1H-PYRAZOL-4-YL)ANILINE | CAS 916766-82-0. [Link]
An In-Depth Technical Guide to 4-(1-methyl-1H-pyrazol-4-yl)aniline: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry, the pyrazole moiety stands out as a "privileged scaffold"—a core structure that is recurrent in a mult...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the pyrazole moiety stands out as a "privileged scaffold"—a core structure that is recurrent in a multitude of biologically active compounds and approved drugs.[1][2] Its metabolic stability and versatile synthetic handles have made it a cornerstone in the design of novel therapeutics.[3] When coupled with an aniline fragment, as in 4-(1-methyl-1H-pyrazol-4-yl)aniline , the resulting molecule becomes a highly valuable building block for creating libraries of compounds with potential applications in oncology, virology, and metabolic diseases.[4][5]
This technical guide provides a comprehensive overview of 4-(1-methyl-1H-pyrazol-4-yl)aniline, from its fundamental properties and synthesis to its potential applications in drug development, grounded in the context of its chemical class. While this specific molecule is often utilized as an intermediate, this guide will delve into the rich pharmacology of its derivatives to illuminate its potential as a foundational element in modern drug discovery programs.
A point of note for researchers is the existence of some ambiguity in the cataloging of this compound. While multiple suppliers list it under CAS Number 1079178-22-5 , the CAS number 916766-82-0 has also been associated with this structure in some databases. Diligence is advised when sourcing this chemical to ensure the correct isomer is procured.
These properties are computationally derived and should be used as a guide. Experimental verification is recommended.
The computed XLogP3 of 1.8 suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, allowing for good membrane permeability without excessive metabolic liability. The presence of a single hydrogen bond donor (the aniline amine) and two acceptors (the pyrazole nitrogens) provides opportunities for directed interactions with biological targets.[2]
Synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline
The synthesis of 4-(aryl)-1H-pyrazoles is a well-established area of organic chemistry, with several reliable methods at the disposal of the synthetic chemist. A common and robust strategy involves a two-step process: the construction of a nitro-substituted precursor followed by a reduction to the desired aniline. This approach is advantageous as the nitro-precursor is often crystalline and easily purified, and the subsequent reduction is typically high-yielding.
Below is a representative, detailed protocol adapted from the synthesis of a closely related analogue, 4-(1H-pyrazol-4-yl)aniline, which can be modified for the synthesis of the N-methylated target molecule.[7] The key difference would be the use of 1-methyl-4-nitro-1H-pyrazole as the starting material.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 4-(4-Nitrophenyl)-1-methyl-1H-pyrazole (Hypothetical Intermediate)
This step would typically be achieved via a Suzuki-Miyaura cross-coupling reaction between 4-bromo-1-methyl-1H-pyrazole and 4-nitrophenylboronic acid.
Step 2: Reduction to 4-(1-methyl-1H-pyrazol-4-yl)aniline
Reaction Setup: Suspend the 4-(4-nitrophenyl)-1-methyl-1H-pyrazole (1 equivalent) in a suitable solvent mixture, such as methanol and dichloromethane (e.g., a 2:1 v/v ratio).
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (a balloon is often sufficient for lab-scale reactions) and stir vigorously at room temperature.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with methanol.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
Purification: If necessary, the product can be further purified by column chromatography on silica gel.
Applications in Drug Development
The true value of 4-(1-methyl-1H-pyrazol-4-yl)aniline lies in its utility as a scaffold for the development of potent and selective therapeutic agents. The aniline moiety provides a convenient point for further functionalization, allowing for the exploration of the chemical space around the pyrazole core.
Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. The pyrazole ring is a well-known hinge-binding motif, capable of forming key hydrogen bonds with the kinase hinge region. Numerous pyrazole-containing kinase inhibitors have been developed.[8] For instance, derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been identified as potent CDK2 inhibitors, with compound 15 in a relevant study showing a Kᵢ of 0.005 µM.[6] The 4-(1-methyl-1H-pyrazol-4-yl)aniline core is central to the activity of such compounds. Similarly, pyrazole-based compounds have been developed as inhibitors of JNK,[9] Aurora kinases,[8] and IRAK4,[10] highlighting the broad applicability of this scaffold in targeting diverse kinases.
Anticancer Activity
Beyond specific kinase inhibition, pyrazole-aniline derivatives have demonstrated broad antiproliferative activity. For example, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were synthesized and evaluated as potential anticancer agents.[4][5] Compound 5a from one such study exhibited potent activity against MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines with IC₅₀ values of 1.88 µM and 2.12 µM, respectively.[4] While the substitution pattern differs from the title compound, it underscores the potential of the pyrazole-aniline pharmacophore in oncology. Other studies have reported pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold with potent antitumor activities against leukemia (HL60) and breast cancer (MCF-7, MDA-MB-231) cell lines, with IC₅₀ values in the low micromolar range.[11]
Antiviral and Other Therapeutic Areas
The utility of the pyrazole-aniline scaffold extends beyond cancer. N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines have been identified as a novel class of inhibitors of the Respiratory Syncytial Virus (RSV), with EC₅₀ values in the micromolar range.[12] Furthermore, the pyrazole nucleus is a key component of DPP-IV inhibitors used in the treatment of type 2 diabetes, suggesting another potential avenue for the application of 4-(1-methyl-1H-pyrazol-4-yl)aniline derivatives.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 4-(1-methyl-1H-pyrazol-4-yl)aniline. While specific toxicity data for this compound is not available, general guidelines for handling aromatic amines and heterocyclic compounds should be followed.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(1-methyl-1H-pyrazol-4-yl)aniline is a valuable and versatile building block in the field of drug discovery. Its straightforward synthesis and the strategic placement of the pyrazole and aniline moieties provide a robust platform for the development of novel therapeutics. While direct biological data on this specific compound is sparse, the extensive body of literature on its derivatives strongly supports its potential as a core scaffold for potent inhibitors of kinases, as well as anticancer and antiviral agents. For researchers and drug development professionals, 4-(1-methyl-1H-pyrazol-4-yl)aniline represents a promising starting point for the exploration of new chemical entities to address a wide range of diseases.
References
PubChem. N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline. Available from: [Link]
Huang, X. F., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. European journal of medicinal chemistry, 54, 89-96. Available from: [Link]
Abdel-Gawad, M. A., et al. (2022). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1936-1953. Available from: [Link]
PubChem. 4-(1H-Pyrazol-1-yl)aniline. Available from: [Link]
ResearchGate. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Available from: [Link]
Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. Available from: [Link]
Bansal, R. K. (2018). Current status of pyrazole and its biological activities. Journal of pharmaceutical and biomedical analysis, 152, 294-310. Available from: [Link]
ResearchGate. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic Acid Derivatives as Potent anti-Gram-positive Bacterial Agents. Available from: [Link]
LoGrasso, P. V., et al. (2004). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 14(10), 2533-2537. Available from: [Link]
Garrison, B. B., et al. (2018). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1461-1465. Available from: [Link]
Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & medicinal chemistry letters, 25(22), 5224-5228. Available from: [Link]
Chan, K. T., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(19), 6296. Available from: [Link]
Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3377. Available from: [Link]
Sadowski, M., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22), 7622. Available from: [Link]
Antonova, A. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 808. Available from: [Link]
Fioravanti, R., et al. (2015). N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. Bioorganic & medicinal chemistry letters, 25(11), 2401-2404. Available from: [Link]
El-Sayed, M. A. A., et al. (2021). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 26(13), 3824. Available from: [Link]
A Technical Guide to the Comprehensive Structure Elucidation of 4-(1-methyl-1H-pyrazol-4-yl)aniline
Abstract This technical guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of 4-(1-methyl-1H-pyrazol-4-yl)aniline, a heterocyclic compound featuring linked pyrazole and an...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of 4-(1-methyl-1H-pyrazol-4-yl)aniline, a heterocyclic compound featuring linked pyrazole and aniline moieties. As such structures are prevalent scaffolds in medicinal chemistry and materials science, confirming their precise connectivity and constitution is a critical step in research and development.[1][2] This document moves beyond a simple recitation of methods, offering a rationale-driven workflow designed for researchers, scientists, and drug development professionals. We will detail an integrated approach utilizing High-Performance Liquid Chromatography (HPLC) for purity assessment, followed by Mass Spectrometry (MS) for molecular formula confirmation, Fourier-Transform Infrared (FTIR) Spectroscopy for functional group analysis, and a deep dive into one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy for definitive constitutional assignment. Each step is presented with detailed protocols, the underlying scientific justification for its use, and data interpretation strategies, ensuring a self-validating and authoritative process.
Introduction: The Imperative for Unambiguous Characterization
The molecule 4-(1-methyl-1H-pyrazol-4-yl)aniline (Molecular Formula: C₁₀H₁₁N₃, Molecular Weight: 173.22 g/mol ) belongs to a class of compounds of significant interest in pharmaceutical discovery.[3][4] The pyrazole ring is a well-known pharmacophore present in numerous approved drugs, while the aniline substructure serves as a versatile synthetic handle and a key interacting moiety.[2] The synthesis of such a molecule, typically via cross-coupling reactions, can potentially lead to isomeric impurities. For instance, linkage could occur at different positions on either ring. Therefore, a rigorous and orthogonal analytical approach is not merely procedural but essential to guarantee that the correct regioisomer has been synthesized before its use in further applications. This guide establishes such a workflow.
The Elucidation Workflow: A Strategy of Orthogonal Analysis
A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they build a self-consistent and irrefutable case. Our approach begins with establishing sample purity, a non-negotiable prerequisite for accurate spectroscopic analysis, and proceeds through a logical sequence of analyses from molecular formula to detailed atomic connectivity.
Caption: Overall workflow for the structure elucidation of 4-(1-methyl-1H-pyrazol-4-yl)aniline.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Before dedicating resources to extensive spectroscopic analysis, it is paramount to confirm the purity of the analyte. The presence of significant impurities, such as starting materials or isomeric byproducts, can lead to extraneous signals in NMR and MS spectra, complicating and potentially invalidating the interpretation. A reverse-phase HPLC method with UV detection is the industry standard for this purpose due to its high resolution and sensitivity for aromatic compounds.[5][6]
Experimental Protocol: HPLC-UV
Sample Preparation: Prepare a stock solution of 4-(1-methyl-1H-pyrazol-4-yl)aniline at 1.0 mg/mL in methanol. From this, prepare a working solution of 0.1 mg/mL by diluting with a 50:50 mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter to remove particulates.[1]
Instrumentation & Conditions:
Column: C18, 5 µm, 4.6 x 150 mm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: Diode Array Detector (DAD), monitoring at 254 nm.
Data Analysis: Integrate the chromatogram at 254 nm. Purity is calculated as the peak area of the main component divided by the total peak area of all components, expressed as a percentage.
Trustworthiness: A sample is considered suitable for structural analysis if its purity is ≥95%. The use of a gradient elution ensures that both polar and non-polar impurities can be resolved and detected.
Molecular Weight and Formula by Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides two fundamental pieces of information: the molecular weight and, with high-resolution instruments, the elemental composition. Electrospray Ionization (ESI) is the preferred technique for this molecule as it is a "soft" ionization method that typically yields the protonated molecular ion ([M+H]⁺) with minimal fragmentation, directly confirming the molecular weight.[1]
Experimental Protocol: LC-MS (ESI-TOF)
Sample Preparation: The sample can be analyzed via direct infusion or by using the effluent from the HPLC system described above. For direct infusion, prepare a ~10 µg/mL solution in 50:50 acetonitrile/water with 0.1% formic acid. The acid is crucial to promote protonation for analysis in positive ion mode.[1]
Instrumentation & Conditions:
Mass Spectrometer: Time-of-Flight (TOF) or Orbitrap for high resolution.
Ionization Mode: ESI, Positive.
Mass Range: Scan from m/z 50 to 500.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Data Analysis:
Identify the base peak in the spectrum. For 4-(1-methyl-1H-pyrazol-4-yl)aniline, this should correspond to the [M+H]⁺ ion.
Compare the measured monoisotopic mass to the theoretical mass.
Trustworthiness: The protocol is self-validating by comparing the experimentally observed mass with the calculated theoretical mass. A mass accuracy of <5 ppm provides high confidence in the assigned elemental formula.
Expected Data Summary
Parameter
Theoretical Value
Expected Experimental Value
Molecular Formula
C₁₀H₁₁N₃
C₁₀H₁₁N₃
Monoisotopic Mass
173.0953 g/mol
173.0953 ± 0.0009
[M+H]⁺ Ion (m/z)
174.1031
~174.103
Functional Group Identification by FTIR Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within a molecule.[7] For 4-(1-methyl-1H-pyrazol-4-yl)aniline, we expect to see characteristic vibrations for the N-H bonds of the primary amine, C-H bonds of the aromatic rings and the methyl group, and stretching vibrations associated with the aromatic C=C and C=N bonds.[8][9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Analysis: Identify characteristic absorption bands.
Expected Characteristic Peaks
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3450-3250
N-H stretch (symmetric & asymmetric)
Primary Amine (-NH₂)
3100-3000
C-H stretch
Aromatic C-H
2950-2850
C-H stretch
Methyl (-CH₃)
1620-1580
N-H bend
Primary Amine (-NH₂)
1600-1450
C=C and C=N stretch
Aromatic/Pyrazole Rings
1300-1200
C-N stretch
Aryl-Amine & Pyrazole
Definitive Structure Assignment by NMR Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the complete constitution of an organic molecule.[1] One-dimensional (¹H and ¹³C) spectra provide information on the chemical environment and number of different protons and carbons, while two-dimensional experiments like HSQC and HMBC reveal the connectivity between them, allowing the molecular skeleton to be pieced together like a puzzle.[10][11][12]
Experimental Protocol: 1D and 2D NMR
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those of the -NH₂ group.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Experiments to Acquire:
¹H NMR: Standard proton spectrum.
¹³C NMR: Standard carbon spectrum (proton-decoupled).
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by 2 or 3 bonds. This is the key experiment for establishing connectivity across quaternary carbons and heteroatoms.[12]
Data Interpretation and Predicted Spectra
¹H NMR Analysis:
Aniline Ring: Due to the para-substitution, the aromatic protons will appear as two distinct doublets, each integrating to 2H. The protons ortho to the electron-donating -NH₂ group will be upfield compared to those ortho to the pyrazole ring.
Pyrazole Ring: The two protons on the pyrazole ring (at positions 3 and 5) will appear as singlets.
N-Methyl Group: A sharp singlet integrating to 3H.
Amine Group: A broad singlet (exchangeable with D₂O) integrating to 2H.
¹³C NMR Analysis:
A total of 8 distinct carbon signals are expected (due to symmetry in the aniline ring).
Aniline Ring: 4 signals.
Pyrazole Ring: 3 signals.
N-Methyl Group: 1 signal.
2D NMR - The Connectivity Proof:
The HMBC spectrum provides the definitive proof of the 4-(1-methyl-1H-pyrazol-4-yl)aniline structure. The key is to find correlations that link the two rings together.
Caption: Key expected HMBC correlations for confirming the connectivity of the two rings.
Authoritative Grounding: The critical correlation is the 3-bond coupling (³J) between the pyrazole H5 proton and the aniline C4 carbon (the carbon to which the pyrazole is attached).[10][11] This single cross-peak unambiguously confirms that the pyrazole ring is attached at the 4-position of the aniline ring. Further correlations, such as from the aniline protons ortho to the pyrazole (H_ortho) to the pyrazole C4' carbon, provide redundant confirmation.
Predicted NMR Data Summary
Assignment
¹H δ (ppm)
¹³C δ (ppm)
Key HMBC Correlations (¹H → ¹³C)
N-CH₃
~3.8 (s, 3H)
~39.0
C3', C5'
Pyrazole H3
~7.5 (s, 1H)
~138.0
C4', C5', N-CH₃
Pyrazole H5
~7.7 (s, 1H)
~120.0
C3', C4', C4 (Aniline), N-CH₃
Aniline H (ortho to NH₂)
~6.7 (d, 2H)
~115.0
C (ipso-NH₂), C (meta), C (ipso-Pyrazole)
Aniline H (ortho to Pyrazole)
~7.3 (d, 2H)
~128.0
C (meta), C (ipso-NH₂), C4' (Pyrazole)
-NH₂
~5.0 (br s, 2H)
-
-
Pyrazole C4' (ipso-Aniline)
-
~118.0
H3, H5, Aniline H (ortho to Pyrazole)
Aniline C4 (ipso-Pyrazole)
-
~129.0
H5 (Pyrazole), Aniline H (ortho to NH₂)
Aniline C1 (ipso-NH₂)
-
~146.0
Aniline H (ortho to NH₂), Aniline H (ortho to Pyrazole)
(Note: Chemical shifts are estimates and will vary based on solvent and concentration.)
Data Synthesis and Final Conclusion
The structure of 4-(1-methyl-1H-pyrazol-4-yl)aniline is confirmed by the convergence of all analytical data:
HPLC-UV: Demonstrates the sample is of high purity (e.g., >98%), ensuring the spectroscopic data is representative of the target compound.
HRMS: Confirms the molecular formula C₁₀H₁₁N₃ via an accurate mass measurement of the [M+H]⁺ ion at m/z 174.1031 (within 5 ppm tolerance).
FTIR: Shows characteristic bands for a primary aromatic amine (N-H stretch), aromatic rings (C=C/C=N stretch), and alkyl C-H, consistent with the proposed structure.
NMR Spectroscopy: Provides the definitive proof. The ¹H and ¹³C spectra show the correct number of signals with appropriate chemical shifts and integrations for the proposed structure. Crucially, 2D HMBC data provides unambiguous evidence of the connectivity between the pyrazole and aniline rings through the C4(aniline)-C4(pyrazole) bond.
This rigorous, multi-technique workflow provides a high degree of confidence in the structural assignment, a foundational requirement for any further research, development, or regulatory submission involving this compound.
References
BenchChem. (2025). High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
BenchChem. (2025). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
BenchChem. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives.
Matrix Fine Chemicals. (n.d.). 4-(1-METHYL-1H-PYRAZOL-4-YL)ANILINE | CAS 916766-82-0.
Molecules. (2007). Structure Elucidation of a Pyrazolo[5][6]pyran Derivative by NMR Spectroscopy. Available at:
4-(1-methyl-1H-pyrazol-4-yl)aniline molecular weight and formula
An In-depth Technical Guide to 4-(1-methyl-1H-pyrazol-4-yl)aniline: A Privileged Scaffold in Modern Drug Discovery Abstract This technical guide provides a comprehensive overview of 4-(1-methyl-1H-pyrazol-4-yl)aniline, a...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to 4-(1-methyl-1H-pyrazol-4-yl)aniline: A Privileged Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-(1-methyl-1H-pyrazol-4-yl)aniline, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, outline a detailed synthetic pathway with mechanistic insights, and explore its strategic application in the design of targeted therapeutics, with a particular focus on kinase inhibitors. This document serves as a practical resource, integrating established scientific principles with field-proven methodologies to empower researchers in their pursuit of novel therapeutic agents.
Introduction: The Strategic Value of the Pyrazole-Aniline Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. The pyrazole nucleus is a prominent member of this class.[1] Pyrazole, a five-membered 1,2-diazole, is a core component in numerous FDA-approved drugs, including blockbuster kinase inhibitors used in oncology (e.g., Crizotinib, Erdafitinib) and treatments for other conditions.[1][2]
The compound 4-(1-methyl-1H-pyrazol-4-yl)aniline combines the proven pyrazole scaffold with an aniline moiety. This combination is particularly powerful for several reasons:
Structural Rigidity and Vectorial Projection: The pyrazole ring is a rigid, planar structure that acts as a stable anchor. The substituents project from it in well-defined vectors, allowing for precise positioning of pharmacophoric features within a protein's binding site.
Hydrogen Bonding Capabilities: The pyrazole ring contains nitrogen atoms that can act as both hydrogen bond donors and acceptors. The aniline amine group provides an additional, potent hydrogen bond donor site.
Synthetic Tractability: The aniline group is a versatile chemical handle, readily undergoing a variety of chemical transformations (e.g., amidation, sulfonylation, diazotization), which allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
This guide will focus specifically on the N-methylated, 4,4'-substituted isomer, a key intermediate in the development of next-generation therapeutics.
Physicochemical Properties and Characterization
Accurate identification and characterization are the bedrock of reproducible scientific research. The key properties of 4-(1-methyl-1H-pyrazol-4-yl)aniline are summarized below.
For unambiguous confirmation of the compound's identity and purity, a combination of spectroscopic methods is essential. While specific spectra are dependent on experimental conditions, the expected signatures are:
¹H NMR: Proton NMR is crucial for confirming the substitution pattern. Key expected signals would include a singlet for the N-methyl group, distinct signals for the pyrazole ring protons, and a characteristic AA'BB' splitting pattern for the protons on the 1,4-disubstituted benzene ring.
¹³C NMR: Carbon NMR will show the expected number of unique carbon environments, confirming the overall molecular structure.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the calculated monoisotopic mass. The primary ion observed in ESI+ mode would be the [M+H]⁺ adduct at m/z 174.1026.[4]
Synthesis and Purification
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline is typically achieved through a multi-step sequence, often culminating in the reduction of a nitro-aromatic precursor. This approach is favored due to the wide availability of starting materials and the high efficiency of the final reduction step.
Synthetic Workflow
A common and reliable synthetic route involves a Suzuki coupling followed by nitro group reduction.
Caption: Synthetic workflow for 4-(1-methyl-1H-pyrazol-4-yl)aniline.
Detailed Experimental Protocol: Synthesis via Nitro Reduction
This protocol describes the reduction of the nitro intermediate, which is a common final step. A similar procedure is used for the synthesis of the parent compound 4-(1H-pyrazol-4-yl)aniline.[6]
Objective: To synthesize 4-(1-methyl-1H-pyrazol-4-yl)aniline from 4-(1-methyl-1H-pyrazol-4-yl)-1-nitrobenzene.
Hydrogen (H₂) gas balloon or hydrogenation apparatus
Diatomaceous earth (Celite®)
Procedure:
Suspend the starting material, 4-(1-methyl-1H-pyrazol-4-yl)-1-nitrobenzene, in a suitable solvent mixture such as MeOH/DCM.
Carefully add the 10% Pd/C catalyst to the suspension. The amount is typically 5-10% by weight relative to the starting material.
Seal the reaction flask, evacuate the atmosphere under vacuum, and backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere replaced by hydrogen.
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions).
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Causality Note: Pd/C is pyrophoric and must be handled with care; filtering while wet prevents ignition.
Wash the filter cake with additional solvent (MeOH or DCM) to recover all the product.
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
If necessary, purify the product further by silica gel column chromatography to obtain 4-(1-methyl-1H-pyrazol-4-yl)aniline as a solid.
Trustworthiness: This protocol is self-validating. The progress is monitored by LC-MS, ensuring the reaction goes to completion. The final product's identity and purity must be confirmed by ¹H NMR and MS analysis, comparing the results to established data.
Applications in Drug Discovery: A Case Study in CDK2 Inhibition
The 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold is a valuable building block for creating potent and selective kinase inhibitors. Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.
A prime example of this scaffold's utility is in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[2] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Role in Kinase Inhibition
The 4-(1-methyl-1H-pyrazol-4-yl)aniline moiety often serves as the "hinge-binding" element of a kinase inhibitor. The ATP-binding pocket of most kinases has a "hinge region" that forms key hydrogen bonds with the adenine base of ATP. An effective inhibitor must mimic this interaction.
Caption: Interaction of the scaffold with the CDK2 kinase hinge region.
The aniline NH₂ group and a pyrazole nitrogen atom can form critical hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP pocket. The rest of the inhibitor molecule can then be elaborated to occupy other regions of the binding site to enhance potency and selectivity. Researchers have successfully used this scaffold to design CDK2 inhibitors with single-digit nanomolar potency by replacing a phenylsulfonamide moiety with pyrazole-derived groups.[2]
Experimental Protocols for Biological Evaluation
To assess the efficacy of a potential drug candidate derived from this scaffold, a robust biological assay is required.
Protocol: In Vitro CDK2/Cyclin E Kinase Inhibition Assay
This protocol provides a framework for measuring the potency (IC₅₀) of a compound against the CDK2 enzyme.
Objective: To determine the concentration of an inhibitor that reduces the activity of the CDK2/Cyclin E enzyme by 50%.
Materials:
Recombinant human CDK2/Cyclin E enzyme
Kinase substrate (e.g., Histone H1)
Adenosine-5'-triphosphate (ATP), radiolabeled [γ-³²P]ATP or fluorescent equivalent
Test compound (inhibitor) dissolved in DMSO
Kinase reaction buffer
Phosphocellulose paper and wash buffers (for radiolabel assay)
Scintillation counter or fluorescence plate reader
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range.
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the substrate (Histone H1), and the CDK2/Cyclin E enzyme.
Inhibitor Addition: Add a small volume of the diluted test compound to each well. Include "no inhibitor" (DMSO only) controls for 100% enzyme activity and "no enzyme" controls for background.
Reaction Initiation: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP). Causality Note: The ATP concentration should be near its Km value for the enzyme to ensure competitive inhibitors can be accurately assessed.
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 30 minutes) during which the enzyme phosphorylates the substrate.
Reaction Termination: Stop the reaction by adding a strong acid or chelating agent (e.g., EDTA).
Signal Detection:
Radiometric: Spot the reaction mixture onto phosphocellulose paper. Wash extensively to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity (representing phosphorylated substrate) on the paper using a scintillation counter.
Fluorescence-based: Use a commercially available kit that measures ATP consumption or ADP production via a coupled enzymatic reaction that produces a fluorescent signal. Read the plate on a fluorescence reader.
Data Analysis: Plot the remaining enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion
4-(1-methyl-1H-pyrazol-4-yl)aniline is more than just a chemical reagent; it is a strategically designed building block that leverages the privileged nature of the pyrazole scaffold. Its combination of structural rigidity, defined hydrogen bonding vectors, and synthetic versatility makes it an exceptionally valuable tool for medicinal chemists. As demonstrated by its successful incorporation into potent kinase inhibitors, this compound provides a robust starting point for developing targeted therapies. Continued exploration of derivatives built upon this core will undoubtedly fuel the discovery of novel drug candidates for cancer and other diseases.[7]
References
PubChem. N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline. Available at: [Link]
PubChem. 4-(1H-Pyrazol-1-yl)aniline. Available at: [Link]
Appretech Scientific Limited. 4-(1-Methyl-1H-pyrazol-4-yl)aniline. Available at: [Link]
PubChemLite. 4-(1-methyl-1h-pyrazol-4-yl)aniline. Available at: [Link]
Matrix Fine Chemicals. 4-(1-METHYL-1H-PYRAZOL-4-YL)ANILINE. Available at: [Link]
Chemical Methodologies. Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors. Available at: [Link]
Oakwood Chemical. 4-(1-Methyl-1H-pyrazol-3-yl)aniline. Available at: [Link]
PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]
PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]
MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available at: [Link]
Navigating the Solubility Landscape of 4-(1-methyl-1H-pyrazol-4-yl)aniline: A Technical Guide for Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Drug Discovery In the intricate journey of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: Understanding the Critical Role of Solubility in Drug Discovery
In the intricate journey of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its bioavailability, processability, and ultimately, its therapeutic efficacy. For researchers and scientists working with novel compounds such as 4-(1-methyl-1H-pyrazol-4-yl)aniline, a comprehensive understanding of its solubility profile in various organic solvents is not merely academic—it is a critical parameter for formulation development, purification strategies, and toxicological studies. This guide provides an in-depth technical exploration of the factors governing the solubility of 4-(1-methyl-1H-pyrazol-4-yl)aniline, offering both theoretical frameworks and practical methodologies for its determination and prediction.
Deconstructing the Molecule: A Structural Approach to Solubility Prediction
The solubility of a compound is intrinsically linked to its molecular structure. 4-(1-methyl-1H-pyrazol-4-yl)aniline is a heteroaromatic compound comprised of an aniline ring substituted with a methyl-pyrazole moiety.[1][2] Let's dissect the key structural features to anticipate its solubility behavior.
The Aniline Moiety: The aniline portion of the molecule introduces a primary amine group (-NH2) attached to a benzene ring. This group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic and polar solvents. However, the benzene ring itself is nonpolar and hydrophobic, which will influence its interaction with nonpolar solvents. Aniline itself is slightly soluble in water and readily mixes with most organic solvents.[3]
The 1-methyl-1H-pyrazole Moiety: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] This ring system contributes to the molecule's polarity. The methyl group on the pyrazole nitrogen slightly increases the lipophilicity of this portion of the molecule.
Overall Polarity and Hydrogen Bonding Potential: The combination of the polar aniline and pyrazole groups with the nonpolar phenyl ring results in a molecule with a moderate overall polarity. The presence of the amine group and the nitrogen atoms in the pyrazole ring allows for hydrogen bonding, a key factor in its solubility in protic solvents like alcohols.
The Principle of "Like Dissolves Like": A Qualitative Guide to Solvent Selection
The adage "like dissolves like" remains a fundamental and highly practical guideline in solubility science.[5] This principle states that a solute will dissolve best in a solvent that has a similar polarity.
Polar Solvents: Due to the presence of the polar amine and pyrazole functionalities, 4-(1-methyl-1H-pyrazol-4-yl)aniline is expected to exhibit good solubility in polar aprotic solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)) and polar protic solvents (e.g., ethanol, methanol). The ability to form hydrogen bonds will be a significant driving force for solubility in protic solvents.
Nonpolar Solvents: The presence of the phenyl ring and the overall molecular size suggest that there will be some degree of solubility in nonpolar solvents (e.g., hexane, toluene). However, the strong intermolecular forces (hydrogen bonding) within the solid-state of the compound may limit its solubility in solvents that cannot disrupt these interactions effectively.
Solvents of Intermediate Polarity: Solvents like dichloromethane and ethyl acetate, which have intermediate polarity, are also likely to be effective solvents.
Experimental Determination of Solubility: A Practical Workflow
While theoretical predictions are valuable, empirical determination of solubility remains the gold standard. The following is a robust, step-by-step workflow for accurately measuring the solubility of 4-(1-methyl-1H-pyrazol-4-yl)aniline.
The Shake-Flask Method: A Time-Tested Protocol
The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[6]
Protocol:
Preparation of Saturated Solution: Add an excess amount of 4-(1-methyl-1H-pyrazol-4-yl)aniline to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A constant temperature water bath with a shaker is ideal for this purpose.
Phase Separation: Allow the undissolved solid to settle. Centrifugation is highly recommended to ensure a clear supernatant, free of any solid particles.
Quantification: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved 4-(1-methyl-1H-pyrazol-4-yl)aniline using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.
Diagram of the Shake-Flask Experimental Workflow:
Caption: Workflow for the shake-flask solubility determination method.
Leveraging Predictive Models for Early-Stage Assessment
In the early stages of drug development, when material is scarce, computational models can provide valuable estimates of solubility.
Group Contribution Methods (UNIFAC)
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method that can predict solubility in various solvents.[7][8] This model breaks down the solute and solvent molecules into their constituent functional groups and calculates the activity coefficients based on the interactions between these groups. The modified Dortmund UNIFAC model has shown good performance in predicting the solubility of aromatic compounds.[7][8]
Machine Learning Approaches
More recently, machine learning (ML) models have emerged as powerful tools for solubility prediction.[9][10] These models are trained on large datasets of experimentally determined solubilities and can learn complex relationships between molecular structure and solubility.[9] By inputting the structure of 4-(1-methyl-1H-pyrazol-4-yl)aniline, these models can provide a rapid prediction of its solubility in a wide range of solvents. Several descriptor-based and fingerprint-based models have been developed for predicting aqueous solubility and can be adapted for organic solvents.[9][11]
Logical Relationship of Solubility Assessment Methods:
Caption: Interplay of theoretical, predictive, and experimental approaches.
Data Summary and Interpretation
While specific, publicly available quantitative solubility data for 4-(1-methyl-1H-pyrazol-4-yl)aniline is limited, the principles outlined in this guide allow for a systematic approach to its determination. The following table provides a template for summarizing experimentally determined solubility data.
Solvent
Solvent Type
Predicted Solubility
Experimentally Determined Solubility (mg/mL)
Hexane
Nonpolar
Low
To be determined
Toluene
Nonpolar, Aromatic
Low to Moderate
To be determined
Dichloromethane
Intermediate Polarity
Moderate
To be determined
Ethyl Acetate
Intermediate Polarity
Moderate
To be determined
Ethanol
Polar, Protic
High
To be determined
Methanol
Polar, Protic
High
To be determined
Dimethyl Sulfoxide (DMSO)
Polar, Aprotic
High
To be determined
Dimethylformamide (DMF)
Polar, Aprotic
High
To be determined
Water
Polar, Protic
Low
To be determined
Conclusion: A Roadmap for Solubility Characterization
The solubility of 4-(1-methyl-1H-pyrazol-4-yl)aniline in organic solvents is a multifaceted property governed by its unique molecular structure. This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining this critical parameter. By combining structural analysis, the application of predictive models, and rigorous experimental work, researchers can build a robust solubility profile for this compound, thereby accelerating its journey through the drug development pipeline. The principles and methodologies detailed herein are designed to empower scientists with the knowledge and tools necessary to navigate the complex landscape of solubility and make informed decisions in their research endeavors.
References
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
Fornari, T., Ibanez, E., Reglero, G., & Stateva, R. P. (2011). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. The Open Thermodynamics Journal, 5, 40-47.
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
University of Calgary. (2023, August 31). Solubility of Organic Compounds.
Gessi, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17689.
Perry, M. R., et al. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega, 5(27), 16686–16694.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 594274, 4-(1H-Pyrazol-1-yl)aniline.
The Emerging Potential of 4-(1-methyl-1H-pyrazol-4-yl)aniline in Modern Drug Discovery
An In-depth Technical Guide Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved therapeutics.[1][2][3][...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved therapeutics.[1][2][3][4] This five-membered heterocyclic ring system demonstrates a remarkable capacity for diverse biological interactions, leading to applications ranging from anti-inflammatory to anticancer agents.[1][5] This guide focuses on a specific, yet highly promising derivative: 4-(1-methyl-1H-pyrazol-4-yl)aniline. We will dissect its structural attributes, extrapolate its potential biological activities based on extensive research into analogous compounds, and provide robust, field-proven experimental protocols for its investigation. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to explore the therapeutic utility of this molecule.
Introduction: The Scientific Rationale
The structure of 4-(1-methyl-1H-pyrazol-4-yl)aniline presents two key pharmacophoric features: the N-methylated pyrazole ring and a terminal aniline group. The pyrazole moiety, with its adjacent nitrogen atoms, is adept at forming critical hydrogen bonds and other non-covalent interactions with biological targets, particularly the hinge regions of protein kinases.[6][7] The aniline group provides a versatile synthetic handle for further molecular elaboration, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties. The combination of these two features within a single, relatively rigid scaffold makes it an exceptionally attractive starting point for fragment-based and lead-optimization campaigns across several therapeutic areas.
Synthetic Accessibility
The viability of a scaffold in drug discovery is intrinsically linked to its synthetic accessibility. The parent core, 4-(1H-pyrazol-4-yl)aniline, is readily synthesized, often through the catalytic reduction of its nitro-precursor, 4-(4-nitrophenyl)-1H-pyrazole, using reagents like Palladium on carbon (Pd/C) and a hydrogen source.[8] The subsequent N-methylation of the pyrazole ring is a standard and high-yielding transformation. The broader family of pyrazole derivatives is accessible through various established synthetic routes, most notably the condensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones, ensuring a reliable supply of starting materials and analogs for structure-activity relationship (SAR) studies.[1][9]
While direct, extensive biological data for 4-(1-methyl-1H-pyrazol-4-yl)aniline is emerging, a robust predictive framework can be constructed by analyzing the vast body of literature on structurally related pyrazole-aniline compounds.
Anticancer Activity: A Focus on Kinase Inhibition
The pyrazole-aniline scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors.[10] Kinases regulate nearly all aspects of cell life, and their dysregulation is a hallmark of cancer, making them high-value therapeutic targets.
Mechanistic Insight: The pyrazole ring and the aniline's amino group can act as hydrogen bond donors and acceptors, mimicking the adenine portion of ATP and anchoring the inhibitor in the enzyme's active site. Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases, including:
Cyclin-Dependent Kinase 2 (CDK2): N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have shown potent CDK2/cyclin E inhibition and high antiproliferative activity against MCF-7 breast cancer cells.[11][12]
EGFR & HER-2: Certain pyrazole derivatives exhibit significant inhibition of EGFR and HER-2 tyrosine kinases.[13]
c-Jun N-terminal Kinase (JNK): 4-(Pyrazol-3-yl)-pyrimidine and pyridine series have been developed as potent JNK inhibitors.[7]
Serum and Glucocorticoid Regulated Kinase 1 (SGK1): Pyrazolo[3,4-b]pyrazine derivatives bearing a phenyl-sulfonamide moiety (related to the aniline core) are highly active and selective SGK1 inhibitors.[14]
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): N-(1H-pyrazol-4-yl)carboxamides have been identified as potent IRAK4 inhibitors, a key target in inflammatory diseases and certain cancers.[15]
Given this extensive precedent, 4-(1-methyl-1H-pyrazol-4-yl)aniline is a prime candidate for screening against kinase panels and as a foundational structure for developing novel, selective kinase inhibitors.
An In-depth Technical Guide to the Discovery and History of Pyrazole-Containing Compounds
Introduction The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its journey from a laboratory curiosity...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its journey from a laboratory curiosity to a "privileged scaffold" in modern drug discovery is a compelling narrative of chemical innovation, serendipity, and rational design.[3][4] The unique physicochemical properties of the pyrazole ring—acting as both a hydrogen bond donor and acceptor while often enhancing metabolic stability—have made it a versatile building block for therapeutic agents across a vast spectrum of diseases.[5][6] This guide provides a comprehensive exploration of the discovery and history of pyrazole-containing compounds, from the foundational synthesis by Ludwig Knorr to their role in blockbuster pharmaceuticals. We will delve into the key chemical reactions, the stories behind landmark drugs, and the scientific rationale that continues to make this scaffold a focus of intense research for scientists and drug development professionals.
The Dawn of Pyrazole Chemistry: Ludwig Knorr and the First Synthetic Drug
The story of pyrazole in medicine begins in 1883 with the German chemist Ludwig Knorr.[7][8] While investigating quinine-related compounds, Knorr ingeniously reacted phenylhydrazine with ethyl acetoacetate.[9][10] This reaction, now famously known as the Knorr Pyrazole Synthesis , did not yield a quinoline derivative as he might have attempted, but instead produced the first synthetic pyrazole derivative: 1-phenyl-3-methyl-5-pyrazolone.[11][12][13] This seminal discovery was not merely an academic footnote; it was the birth of a new class of therapeutic agents.
Knorr's newly synthesized compound, after methylation, became Antipyrine (also known as Phenazone).[14] Patented in 1883, Antipyrine was launched as a powerful analgesic and antipyretic, becoming the first fully synthetic drug to achieve widespread commercial success and dominating the market until the advent of Aspirin.[9][15] This marked a pivotal moment in the history of medicine, demonstrating that potent therapeutic agents could be created in the laboratory, independent of natural sources.
Foundational Experiment: The Knorr Pyrazole Synthesis (1883)
The causality behind Knorr's experimental choice lies in the reactivity of the starting materials. The 1,3-dicarbonyl structure of ethyl acetoacetate provides two electrophilic carbon centers, while the hydrazine derivative offers two nucleophilic nitrogen atoms, creating a perfect scenario for a cyclocondensation reaction. The stability of the resulting aromatic pyrazole ring is the thermodynamic driving force for the reaction.[16]
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol is adapted from the principles described in Knorr's original 1883 publication.[11][12]
Materials:
Phenylhydrazine
Ethyl acetoacetate
Diethyl ether (for washing)
Reaction vessel suitable for heating
Ice-water bath
Apparatus for filtration (e.g., Büchner funnel)
Step-by-Step Methodology:
Reaction Setup: In a round-bottomed flask, carefully combine equimolar amounts of phenylhydrazine and ethyl acetoacetate. Note: The initial reaction can be exothermic.[12]
Heating: Assemble a reflux condenser and heat the reaction mixture at approximately 135-145 °C for 60 minutes.[12] This provides the necessary activation energy for the condensation and subsequent cyclization, driving off water and ethanol molecules.
Isolation: After heating, the mixture will be a heavy syrup. Transfer the syrup to a beaker and cool it thoroughly in an ice-water bath to induce crystallization.
Purification: Add a small portion of diethyl ether to the cooled mixture and stir vigorously. This helps to break up the solid mass and wash away unreacted starting materials and impurities, yielding the crude pyrazolone product.
Final Product Collection: Filter the solid product using a Büchner funnel, wash with a small amount of cold diethyl ether, and allow it to air dry. The final product is 3-methyl-1-phenyl-5-pyrazolone (also known as Edaravone).[12]
Diagram 1: The General Mechanism of the Knorr Pyrazole Synthesis
This diagram illustrates the logical flow of the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.
Caption: Workflow of the Knorr pyrazole synthesis.
Case Studies in Drug Discovery: The Versatility of the Pyrazole Scaffold
The legacy of Knorr's discovery has echoed through a century of pharmaceutical development. The pyrazole ring has been incorporated into a multitude of drugs, showcasing its adaptability in targeting diverse biological pathways. The following case studies highlight key moments in this history.
Case Study 1: Celecoxib (Celebrex) - A Triumph of Rational Drug Design
In the early 1990s, the discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, revolutionized anti-inflammatory therapy.[17] COX-1 was identified as a constitutive enzyme responsible for homeostatic functions like protecting the stomach lining, while COX-2 was found to be inducible at sites of inflammation.[18] This presented a clear hypothesis: selectively inhibiting COX-2 could provide potent anti-inflammatory effects without the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.
A team at Searle, led by John Talley, pursued this target.[17][18] Their research culminated in the discovery of Celecoxib , a diaryl-substituted pyrazole. The choice of the pyrazole scaffold was instrumental. The key to Celecoxib's selectivity is a polar sulfonamide side chain.[17] This group fits into a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, which has a smaller, more hydrophobic isoleucine residue at the equivalent position.[19] The launch of Celebrex in 1998 was a landmark achievement in rational drug design.[18]
Diagram 2: Basis of Celecoxib's COX-2 Selectivity
This diagram illustrates the structural difference between COX-1 and COX-2 active sites that is exploited by Celecoxib.
Caption: Celecoxib's selective binding to the COX-2 side pocket.
Case Study 2: Sildenafil (Viagra) - A Serendipitous Discovery
The story of Sildenafil is a classic example of serendipity in drug discovery. In the late 1980s, chemists at Pfizer in the UK synthesized a pyrazolopyrimidinone compound, UK-92,480 (sildenafil), as part of a program to discover new treatments for hypertension and angina.[20][21] The hypothesis was that by inhibiting the phosphodiesterase type 5 (PDE5) enzyme, the drug would relax blood vessels in the heart.[22]
During initial clinical trials, the drug showed little effect on angina. However, an unexpected side effect was noted by trial participants: marked penile erections.[20] Astute clinical investigators recognized the significance of this finding. The therapeutic target was pivoted from angina to erectile dysfunction (ED). Sildenafil works by inhibiting PDE5 in the corpus cavernosum, which enhances the effect of nitric oxide (NO) released during sexual stimulation, leading to increased levels of cyclic guanosine monophosphate (cGMP), smooth muscle relaxation, and inflow of blood.[23] The approval of Viagra in 1998 revolutionized the treatment of ED and became a global phenomenon.[20]
Representative Synthesis of Sildenafil
The synthesis of Sildenafil involves the construction of the core pyrazolopyrimidinone ring system. A common approach involves several key steps:[20][22][24]
Pyrazole Formation: A diketoester is reacted with hydrazine to form the initial pyrazole ring.
N-Methylation and Functionalization: The pyrazole nitrogen is methylated, and the ester is hydrolyzed to a carboxylic acid.
Nitration and Reduction: The molecule undergoes nitration, followed by reduction of the nitro group to an amine.
Acylation and Cyclization: The amine is acylated with 2-ethoxybenzoyl chloride, followed by a cyclization step to form the pyrimidinone ring.
Final Functionalization: A sulfonation reaction followed by condensation with 1-methylpiperazine yields the final Sildenafil molecule.
Diagram 3: Sildenafil's Mechanism of Action
This diagram shows the biochemical pathway targeted by Sildenafil.
Case Study 3: Rimonabant (Acomplia) - A Cautionary Tale
The discovery of the endocannabinoid system and its role in appetite regulation presented a promising new target for treating obesity. Rimonabant , a pyrazole derivative developed by Sanofi-Aventis, was designed as a selective cannabinoid 1 (CB1) receptor antagonist.[25] The drug proved effective, producing significant weight loss and improving metabolic profiles in clinical trials.[26] It was approved in Europe in 2006.[25]
However, the central role of the CB1 receptor in the brain soon became a major issue. Post-market surveillance revealed serious psychiatric side effects, including depression and anxiety.[25] These adverse events led to the drug's withdrawal from the market in 2008. The story of Rimonabant serves as a critical lesson in drug development, highlighting the profound challenges of targeting receptors that are expressed both peripherally and in the central nervous system (CNS), and it spurred significant research into developing peripherally restricted CB1 antagonists that do not cross the blood-brain barrier.
Case Study 4: Stanozolol (Winstrol) - Fusing Pyrazole to a Steroid Scaffold
Demonstrating further versatility, the pyrazole ring has also been fused to complex natural product scaffolds. Stanozolol , first developed in 1962, is a synthetic anabolic steroid derived from dihydrotestosterone (DHT).[27] Its unique structure features a pyrazole ring fused to the A-ring of the steroid nucleus.[27][28] This modification is achieved by condensing the 3-keto-aldehyde moiety of a steroid precursor with hydrazine.[29] While it has legitimate therapeutic uses, such as treating hereditary angioedema, Stanozolol is more widely known for its abuse in sports to enhance performance, famously leading to the disqualification of sprinter Ben Johnson at the 1988 Olympics.[30]
The Pyrazole Scaffold in Modern Drug Discovery
The success of these early and landmark compounds has cemented pyrazole's status as a privileged structure. The number of pyrazole-containing drugs has grown significantly, especially in the last decade, with applications in oncology, infectious diseases, and neurology.[3][4][5]
Table 1: A selection of key pyrazole-containing drugs, their targets, and indications.
Conclusion
From the serendipitous creation of Antipyrine in Ludwig Knorr's 19th-century laboratory to the rationally designed kinase inhibitors of the 21st century, the history of pyrazole is inextricably linked with the evolution of modern medicine. The pyrazole ring's robust chemical nature and its ability to be tailored to fit a wide array of biological targets have ensured its enduring legacy. The stories of Celecoxib, Sildenafil, and even the cautionary tale of Rimonabant provide invaluable insights for today's researchers. They demonstrate the power of a foundational chemical discovery and underscore the complex interplay of chemistry, biology, and clinical science required to transform a molecule into a medicine. The pyrazole scaffold, born over 140 years ago, remains a vibrant and essential tool in the ongoing quest for novel therapeutics.
References
Wikipedia. Ludwig Knorr.
Chem Help ASAP. Knorr Pyrazole Synthesis.
Benchchem. The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.
Wikipedia. Rimonabant.
Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective.
PMC. Current status of pyrazole and its biological activities.
Wikipedia. Sildenafil.
Benchchem. A Technical Guide to the Knorr Pyrazole Synthesis of 1883.
Wikipedia. Discovery and development of cyclooxygenase 2 inhibitors.
PMC. Pyrazole: an emerging privileged scaffold in drug discovery.
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.
The Royal Society of Chemistry. Chapter 5: Pyrazoles.
Wikipedia. Celecoxib.
The Royal Society of Chemistry. 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone.
NINGBO INNO PHARMCHEM CO.,LTD. The Enduring Legacy of Antipyrine: From Early Synthesis to Modern Pharmaceutical Applications.
ResearchGate. The discovery and development of of Viagra® (sildenafil citrate).
ChemistryViews. 100th Anniversary: Death of Ludwig Knorr.
ResearchGate. Chemistry of Antipyrine.
Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
Recent Patents on Inflammation & Allergy Drug Discovery. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review.
Bentham Science Publishers. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review.
ResearchGate. Knorr pyrazole synthesis.
PMC. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era.
University of Bristol. Synthesis of Sildenafil Citrate.
Wikipedia. Stanozolol.
PubMed Central. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist.
PharmaKB. Stanozolol.
Asra et al. Review: The Discovery and Development of Sildenafil Citrate.
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
Wikipedia. Knorr pyrrole synthesis.
MDPI. Simple Synthesis of 17-β-O-hemisuccinate of Stanozolol for Immunoanalytical Methods.
U.S. Anti-Doping Agency. What is Stanozolol?.
FooDB. Showing Compound Stanozolol (FDB023109).
Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
PMC. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity.
Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
ResearchGate. Perspective: The potential of pyrazole-based compounds in medicine.
ResearchGate. Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies.
ResearchGate. Rimonabant: A novel selective cannabinoid-1 receptor antagonist for treatment of obesity.
ResearchGate. Chemical structure of rimonabant.
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
ResearchGate. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
A Comprehensive Spectroscopic and Analytical Guide to 4-(1-methyl-1H-pyrazol-4-yl)aniline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 4-(1-methyl-1H-pyrazol-4-yl)aniline is a key building block in medicinal chemistry, recognized for its prevalence in a...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1-methyl-1H-pyrazol-4-yl)aniline is a key building block in medicinal chemistry, recognized for its prevalence in a variety of biologically active compounds. The pyrazole motif, in particular, is a well-established pharmacophore found in numerous approved drugs, contributing to a wide range of therapeutic activities.[1][2] This guide provides a detailed exploration of the essential spectroscopic techniques required for the unambiguous characterization of this compound. It is designed to serve as a practical resource for researchers engaged in the synthesis, analysis, and application of pyrazole-containing molecules in drug discovery and development.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to interact with a diverse array of biological targets.[2] Compounds incorporating the pyrazole ring have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The presence of the aniline moiety in 4-(1-methyl-1H-pyrazol-4-yl)aniline provides a versatile handle for further chemical modification, making it an attractive starting material for the synthesis of compound libraries aimed at identifying novel therapeutic agents.[2] For instance, pyrazole derivatives have been investigated as potent inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), which is a target for the treatment of type 2 diabetes.[4]
Molecular Structure and Properties
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
The structure consists of a central aniline ring substituted at the 4-position with a 1-methyl-1H-pyrazole ring. This arrangement dictates the electronic and steric properties of the molecule, which in turn influence its spectroscopic signatures.
Synthesis and Characterization Workflow
The reliable synthesis and purification of 4-(1-methyl-1H-pyrazol-4-yl)aniline are prerequisites for obtaining high-quality spectroscopic data. A common synthetic route involves the reduction of a nitro-precursor.
Illustrative Synthetic Protocol: Reduction of 4-(1-methyl-1H-pyrazol-4-yl)-1-nitrobenzene
This procedure is adapted from established methods for the reduction of aromatic nitro compounds.
Step-by-Step Methodology:
Dissolution: Dissolve 4-(1-methyl-1H-pyrazol-4-yl)-1-nitrobenzene in a suitable solvent such as ethanol or methanol.
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify the crude 4-(1-methyl-1H-pyrazol-4-yl)aniline by column chromatography on silica gel or by recrystallization to obtain the analytically pure compound.
Workflow Diagram
Caption: Integrated workflow for the analytical validation of 4-(1-methyl-1H-pyrazol-4-yl)aniline.
Conclusion
The thorough spectroscopic characterization of 4-(1-methyl-1H-pyrazol-4-yl)aniline is crucial for its application in research and drug development. This guide has provided a detailed overview of the key analytical techniques, including the underlying principles, experimental considerations, and interpretation of the resulting data. By following the described protocols and understanding the expected spectroscopic signatures, researchers can confidently verify the identity, structure, and purity of this important synthetic intermediate, ensuring the integrity of their subsequent scientific investigations.
References
The Royal Society of Chemistry. Supplementary Material. [Link]
PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
Matrix Fine Chemicals. 4-(1-METHYL-1H-PYRAZOL-4-YL)ANILINE. [Link]
MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. [Link]
ResearchGate. Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. [Link]
Nepal Journals Online. Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. [Link]
National Institute of Standards and Technology. Aniline - the NIST WebBook. [Link]
A Technical Guide to 4-(1-methyl-1H-pyrazol-4-yl)aniline for Advanced Research
For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry 4-(1-methyl-1H-pyrazol-4-yl)aniline, a heterocyclic amine, has garnered signific...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
4-(1-methyl-1H-pyrazol-4-yl)aniline, a heterocyclic amine, has garnered significant attention within the drug discovery and development landscape. Its rigid, planar structure, combined with the specific arrangement of hydrogen bond donors and acceptors, establishes it as a privileged scaffold. The pyrazole ring is a well-known pharmacophore, a structural feature responsible for a molecule's biological activity, while the aniline moiety provides a versatile point for synthetic elaboration.[1] This unique combination has positioned 4-(1-methyl-1H-pyrazol-4-yl)aniline and its derivatives as key building blocks in the synthesis of potent and selective modulators of various biological targets, particularly kinases.[2][3] This guide provides an in-depth overview of its commercial availability, a detailed synthesis protocol, its critical applications in research, and essential safety information.
Commercial Availability for Research Applications
4-(1-methyl-1H-pyrazol-4-yl)aniline is readily available from several commercial suppliers, facilitating its use in a research setting. The compound is typically offered in various purities, with researchers advised to select a grade appropriate for their specific experimental needs. When procuring this reagent, it is crucial to verify the CAS number to ensure the correct isomer is being purchased.
Table 1: Commercial Suppliers of 4-(1-methyl-1H-pyrazol-4-yl)aniline
Supplier
CAS Number
Molecular Formula
Molecular Weight
Purity
Appretech Scientific Limited
1079178-22-5
C10H11N3
173.22
≥98%
Chemrio
Not Specified
C10H11N3
Not Specified
Not Specified
Matrix Fine Chemicals
916766-82-0
C10H11N3
173.219
Not Specified
MilliporeSigma (Sigma-Aldrich)
1079178-22-5
C10H11N3
173.22
Not Specified
Synthesis Protocol: A Step-by-Step Guide
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline can be achieved through a multi-step process, commonly involving a Suzuki coupling followed by N-methylation. The following protocol is a representative example based on established synthetic methodologies for similar compounds.
Experimental Protocol: Synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline
Step 1: Suzuki Coupling of 4-bromo-1H-pyrazole with 4-aminophenylboronic acid
To a solution of 4-bromo-1H-pyrazole (1.0 eq) and 4-aminophenylboronic acid (1.2 eq) in a 2:1 mixture of 1,4-dioxane and water, add potassium carbonate (3.0 eq).
Degas the mixture by bubbling argon through it for 20 minutes.
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
Heat the mixture to 100°C and stir for 12 hours under an argon atmosphere.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield 4-(1H-pyrazol-4-yl)aniline.
Step 2: N-methylation of 4-(1H-pyrazol-4-yl)aniline
Dissolve 4-(1H-pyrazol-4-yl)aniline (1.0 eq) in anhydrous dimethylformamide (DMF).
Add potassium carbonate (2.0 eq) to the solution and stir for 15 minutes at room temperature.
Add methyl iodide (1.5 eq) dropwise to the suspension.
Stir the reaction mixture at 50°C for 6 hours.
Monitor the reaction by TLC.
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to afford 4-(1-methyl-1H-pyrazol-4-yl)aniline.
Synthetic route to 4-(1-methyl-1H-pyrazol-4-yl)aniline.
Applications in Research and Drug Discovery
The 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] The pyrazole-aniline core can effectively occupy the ATP-binding pocket of many kinases, with the aniline nitrogen acting as a key hydrogen bond donor.
Derivatives of 4-(1-methyl-1H-pyrazol-4-yl)aniline have been investigated as potent inhibitors of a range of kinases, including:
Cyclin-Dependent Kinases (CDKs): These are crucial for cell cycle regulation, and their inhibition is a validated strategy in cancer therapy.[4]
c-Jun N-terminal Kinases (JNKs): Involved in stress signaling pathways, JNK inhibitors are being explored for neuroprotective therapies.[2]
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): A downstream effector in the PI3K pathway, making it a target for cancer and metabolic diseases.[5]
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key mediator in inflammatory signaling pathways.[6]
MER Tyrosine Kinase (MERTK): A target in oncology due to its role in cancer cell survival and immune regulation.[7]
The versatility of the aniline group allows for the introduction of various substituents to fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. Structure-activity relationship (SAR) studies have demonstrated that modifications at this position can significantly impact the biological activity of the compounds.[8][9]
Role of pyrazole-aniline derivatives in kinase inhibition.
Beyond kinase inhibition, pyrazole-aniline derivatives have shown promise as antiviral agents, particularly against Respiratory Syncytial Virus (RSV), and as anti-tuberculosis agents by targeting the MmpL3 transporter.[10][11]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-(1-methyl-1H-pyrazol-4-yl)aniline. It is classified as an irritant and may cause skin, eye, and respiratory irritation. It is also harmful if swallowed.
Precautionary Measures:
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
Ventilation: Use only in a well-ventilated area, such as a fume hood.
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist. Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
Conclusion
4-(1-methyl-1H-pyrazol-4-yl)aniline is a valuable and versatile building block for researchers in medicinal chemistry and drug discovery. Its commercial availability, coupled with established synthetic routes, makes it an accessible starting material for the development of novel therapeutics. The proven success of this scaffold in generating potent and selective kinase inhibitors underscores its significance as a privileged structure in modern drug design. As research continues to uncover new biological targets and disease mechanisms, the applications for this remarkable compound are poised to expand even further.
References
[Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][5][12]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition.]([Link])
The Strategic Deployment of 4-(1-Methyl-1H-pyrazol-4-yl)aniline in Modern Medicinal Chemistry
Introduction: The Rise of a Privileged Scaffold In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led medicinal chemists to...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Rise of a Privileged Scaffold
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led medicinal chemists to embrace privileged scaffolds—molecular frameworks that can interact with multiple biological targets. The pyrazole ring system has firmly established itself as one such scaffold, appearing in a multitude of approved therapeutics.[1] Its value lies in its synthetic tractability, metabolic stability, and its capacity to act as a versatile bioisosteric replacement for other functionalities.[2][3] Within this important class of heterocycles, 4-(1-methyl-1H-pyrazol-4-yl)aniline has emerged as a particularly valuable building block, especially in the design of targeted therapies like kinase inhibitors.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4-(1-methyl-1H-pyrazol-4-yl)aniline. We will delve into its synthesis, its critical role in the structure-activity relationship (SAR) of potent inhibitors, and provide detailed protocols for its incorporation into lead compounds.
Rationale for Use: Why 4-(1-Methyl-1H-pyrazol-4-yl)aniline?
The utility of this specific aniline derivative stems from a confluence of favorable physicochemical and structural properties:
Hydrogen Bonding Capabilities: The aniline amine group provides a crucial hydrogen bond donor, essential for anchoring ligands into the hinge region of many protein kinases.
Vectorial Orientation: The para-substitution pattern of the aniline ring directs the pyrazole moiety towards solvent-exposed regions or deeper pockets of the target protein, allowing for further derivatization to enhance potency and selectivity.
Improved Physicochemical Properties: The N-methylated pyrazole ring can enhance aqueous solubility and modulate lipophilicity compared to its non-methylated counterpart or other aromatic systems. This can lead to improved pharmacokinetic profiles, including better oral bioavailability.[2]
Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, a desirable feature for developing drugs with longer half-lives. The aniline moiety, while potentially susceptible to metabolism, is often shielded within the binding pocket of the target protein.[4]
Synthetic Versatility: The aniline functionality is a synthetic handle that can be readily transformed into a wide array of functional groups, including amides, sulfonamides, and ureas, allowing for extensive SAR exploration.
Key Applications in Drug Discovery: A Focus on Kinase Inhibition
The 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold has been successfully employed in the development of inhibitors for several important kinase targets implicated in cancer and other diseases.
c-Met/Ron Kinase Inhibition
A prominent example of the successful application of this building block is in the discovery of MK-8033 , a potent and specific dual inhibitor of the c-Met and Ron receptor tyrosine kinases.[5][6] These kinases are key drivers of tumor growth, invasion, and metastasis in various cancers. In the design of MK-8033, the 4-(1-methyl-1H-pyrazol-4-yl) moiety is a key pharmacophoric element that contributes to the overall binding affinity and selectivity of the compound.[5][6]
Cyclin-Dependent Kinase (CDK) Inhibition
Derivatives of 4-(1-methyl-1H-pyrazol-4-yl)aniline have also been explored as inhibitors of cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle and are often dysregulated in cancer.[7] For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines derived from this scaffold have been shown to be potent CDK2 inhibitors with significant anti-proliferative activity against cancer cell lines.[7]
The general workflow for utilizing this building block in a kinase inhibitor discovery program is depicted below:
Figure 1: Workflow for utilizing 4-(1-methyl-1H-pyrazol-4-yl)aniline in kinase inhibitor discovery.
Physicochemical and ADMET Properties
While specific data for 4-(1-methyl-1H-pyrazol-4-yl)aniline itself is not extensively published, general properties can be inferred from its structure and the behavior of related compounds in drug discovery programs. A summary of key computed properties and their implications is provided below.
Property
Typical Value Range
Implication in Drug Discovery
Molecular Weight
~173 g/mol
Low molecular weight starting material, allows for significant elaboration without violating Lipinski's Rule of Five.
cLogP
1.5 - 2.5
Moderate lipophilicity, good starting point for balancing solubility and permeability.
Topological Polar Surface Area (TPSA)
~50-60 Ų
Contributes to good oral absorption and cell permeability.
Hydrogen Bond Donors
2 (from aniline)
Essential for target binding, particularly in kinase hinge regions.
Hydrogen Bond Acceptors
2 (from pyrazole nitrogens)
Can participate in additional interactions with the target protein.
Metabolic Stability
Generally good
The pyrazole ring is typically stable. The aniline moiety is the most likely site of metabolism (e.g., N-oxidation, N-acetylation), which needs to be considered during lead optimization.
Note: These values are estimates and can be influenced by the specific software used for calculation.
Experimental Protocols
Protocol 1: Synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)aniline
This protocol is a representative procedure based on common synthetic routes for similar compounds.
Reaction Scheme:
Figure 2: Synthetic route to 4-(1-methyl-1H-pyrazol-4-yl)aniline.
Step 1: N-Methylation of 4-(4-Nitrophenyl)-1H-pyrazole
Materials: 4-(4-Nitrophenyl)-1H-pyrazole, Sodium hydride (60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF), Methyl iodide (MeI).
Procedure:
a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(4-nitrophenyl)-1H-pyrazole (1.0 eq).
b. Dissolve the starting material in anhydrous DMF.
c. Cool the solution to 0 °C using an ice bath.
d. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
e. Stir the mixture at 0 °C for 30 minutes.
f. Add methyl iodide (1.5 eq) dropwise.
g. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
h. Quench the reaction by the slow addition of water at 0 °C.
i. Extract the aqueous layer with ethyl acetate (3x).
j. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
k. Purify the crude product by column chromatography on silica gel to afford 4-(1-methyl-4-nitrophenyl)-1H-pyrazole.
Step 2: Reduction of the Nitro Group
Materials: 4-(1-Methyl-4-nitrophenyl)-1H-pyrazole, 10% Palladium on carbon (Pd/C), Methanol (MeOH).
Procedure:
a. To a round-bottom flask, add 4-(1-methyl-4-nitrophenyl)-1H-pyrazole (1.0 eq) and methanol.
b. Carefully add 10% Pd/C (5-10 mol%).
c. Secure a hydrogen-filled balloon to the flask (or use a Parr hydrogenator).
d. Evacuate and backfill the flask with hydrogen gas (repeat 3x).
e. Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 2-4 hours, or until TLC/LC-MS analysis shows complete conversion.
f. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
g. Concentrate the filtrate under reduced pressure to yield 4-(1-methyl-1H-pyrazol-4-yl)aniline, which is often used in the next step without further purification.
Protocol 2: Amide Coupling with a Carboxylic Acid
This is a standard protocol for utilizing the synthesized aniline as a nucleophile.
Procedure:
a. To a vial, add the carboxylic acid and dissolve in anhydrous DMF.
b. Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature (pre-activation).
c. Add a solution of 4-(1-methyl-1H-pyrazol-4-yl)aniline in DMF to the activated acid mixture.
d. Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
e. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
g. Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide.
Conclusion and Future Perspectives
4-(1-Methyl-1H-pyrazol-4-yl)aniline has proven to be a highly valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have cemented its role in the development of targeted therapies, particularly in the realm of kinase inhibitors. The strategic incorporation of this moiety can significantly enhance the drug-like properties of lead compounds. As our understanding of the structural requirements for potent and selective inhibitors continues to evolve, we can expect to see the continued and innovative application of 4-(1-methyl-1H-pyrazol-4-yl)aniline in the design of the next generation of therapeutics.
References
Faria, J. V., et al. (2017). Pyrazole as a privileged scaffold in medicinal chemistry. RSC Advances, 7(64), 40351-40377.
El-Sayed, M. A. A., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 26(14), 4234.
Alam, M. J., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(8), 753.
Kumar, A., et al. (2021). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 13(20), 1835-1857.
Lee, J. H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
Smolecule. (n.d.). 4-(1H-pyrazol-1-ylmethyl)aniline. Retrieved from [A valid, clickable URL will be provided when available].
Chinnakadoori, S. R., et al. (2024). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. Chemical Methodologies, 8(1), 54-71.
Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[3][7]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-2310.
Stephenson, C. R., et al. (2018). Designing a safer building block for drug discovery by harnessing visible light. University of Michigan News.
PubMed. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[3][7]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Retrieved from [Link]
Appretech Scientific Limited. (n.d.). 4-(1-Methyl-1H-pyrazol-4-yl)aniline. Retrieved from [A valid, clickable URL will be provided when available].
ResearchGate. (n.d.). Pharmacokinetic values for the title compounds and reference drugs obtained via Swiss ADME server. Retrieved from [A valid, clickable URL will be provided when available].
4-(1-methyl-1H-pyrazol-4-yl)aniline as a building block for kinase inhibitors
An Application Guide to 4-(1-methyl-1H-pyrazol-4-yl)aniline: A Privileged Scaffold for Modern Kinase Inhibitor Design Authored by: A Senior Application Scientist Introduction: The Central Role of Kinases and the Quest fo...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide to 4-(1-methyl-1H-pyrazol-4-yl)aniline: A Privileged Scaffold for Modern Kinase Inhibitor Design
Authored by: A Senior Application Scientist
Introduction: The Central Role of Kinases and the Quest for Specificity
Protein kinases, enzymes that regulate the majority of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The aberrant activity of these enzymes can drive cell proliferation, survival, and migration, making them prime targets for therapeutic intervention.[2] Small molecule kinase inhibitors have revolutionized cancer treatment, with over 70 approved by the U.S. FDA.[2][3] The core challenge in this field lies in achieving selectivity. Given the high degree of conservation in the ATP-binding site across the kinome, designing inhibitors that target a specific kinase without affecting others is a formidable task.
Medicinal chemists often rely on "privileged scaffolds"—molecular frameworks that are known to bind to specific biological targets. The pyrazole ring is one such scaffold, widely employed in the development of potent and selective protein kinase inhibitors (PKIs).[3][4] Its synthetic accessibility, favorable drug-like properties, and ability to form key hydrogen bond interactions with the kinase hinge region make it an invaluable building block.[4] This guide focuses on a particularly versatile pyrazole derivative, 4-(1-methyl-1H-pyrazol-4-yl)aniline , and its application as a foundational component in the rational design of next-generation kinase inhibitors.
The Building Block: Physicochemical Profile and Rationale for Use
4-(1-methyl-1H-pyrazol-4-yl)aniline is an aromatic amine featuring a nitrogen-methylated pyrazole ring. This specific substitution pattern offers several distinct advantages in kinase inhibitor design.
Hinge-Binding Mimicry : The pyrazole moiety is an excellent bioisostere for the adenine ring of ATP.[3] The vicinal nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the backbone amide residues of the kinase hinge region, a critical anchoring point for Type I and Type II inhibitors.[4]
Improved Physicochemical Properties : The N-methylation of the pyrazole ring removes the acidic proton, which can positively influence properties such as cell permeability and metabolic stability, while also preventing the formation of regioisomers in subsequent synthetic steps.[4]
Vector for Elaboration : The aniline functional group provides a convenient and versatile handle for synthetic modification. It can readily participate in a wide range of coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination, urea/thiourea formation) to connect the pyrazole core to other pharmacophoric elements. This allows for the systematic exploration of chemical space to optimize potency and selectivity.
Caption: General structure of a kinase inhibitor highlighting the role of the pyrazole-aniline moiety.
Synthetic Strategy and Protocols
The primary utility of 4-(1-methyl-1H-pyrazol-4-yl)aniline is its role as a nucleophile in coupling reactions, typically with an electrophilic heterocyclic core such as a pyrimidine, pyridine, or quinazoline.[5][6][7] This section provides a representative protocol for the synthesis of a di-pyrazolyl pyrimidine inhibitor, a scaffold known to target Cyclin-Dependent Kinases (CDKs).[5]
Protocol 1: Synthesis of a 4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine Derivative
This protocol outlines a Buchwald-Hartwig cross-coupling reaction. The rationale for this choice is its high functional group tolerance and reliability in forming C-N bonds, which is paramount in complex molecule synthesis.
Experimental Workflow Diagram
Caption: Synthetic workflow for a representative di-pyrazolyl pyrimidine kinase inhibitor.
Reaction Setup : To a dry, argon-flushed round-bottom flask, add 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine (1.0 eq), 4-(1-methyl-1H-pyrazol-4-yl)aniline (1.1 eq), Cs₂CO₃ (2.0 eq), and Xantphos (0.1 eq).
Catalyst Addition : Add Pd₂(dba)₃ (0.05 eq) to the flask. The mixture may change color.
Solvent Addition : Add anhydrous 1,4-dioxane to the flask to achieve a substrate concentration of approximately 0.1 M.
Heating and Monitoring : Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
Purification : Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Characterization : Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Self-Validation and Controls
Negative Control : Run the reaction without the palladium catalyst. No product formation is expected, confirming the necessity of the catalyst.
Purity Analysis : The final product's purity should be assessed by HPLC, ideally demonstrating >95% purity before biological testing.
Protocols for Biological Evaluation
Synthesizing a compound is only the first step. Its biological activity must be rigorously validated.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitor's potency.
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
White, opaque 384-well assay plates
Procedure
Compound Plating : Prepare serial dilutions of the synthesized inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of a 384-well plate. Include wells with DMSO only (vehicle control) and staurosporine (positive control).
Kinase Reaction : Prepare a master mix containing the kinase, substrate, and assay buffer. Add this mix to the wells containing the compounds.
Initiation : Prepare a solution of ATP at a concentration close to its Km for the target kinase. Add the ATP solution to all wells to start the reaction. Incubate at room temperature for 1 hour.
ADP Detection : Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Luminescence Signal : Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
Data Acquisition : Read the luminescence on a plate reader.
Data Analysis
Normalize the data using the vehicle (0% inhibition) and positive (100% inhibition) controls.
Plot the normalized response versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8]
Procedure
Cell Seeding : Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment : Treat the cells with serial dilutions of the synthesized inhibitor. Include vehicle (DMSO) and a known cytotoxic agent (e.g., Doxorubicin) as controls.[8]
Incubation : Incubate the plate for 72 hours in a humidified incubator at 37 °C and 5% CO₂.
MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
Solubilization : Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[8]
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of viability versus the logarithm of the inhibitor concentration to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
Structure-Activity Relationship (SAR) Insights
Systematic modification of the inhibitor structure is key to optimizing its properties. The 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold provides an excellent starting point for SAR studies.
Hypothetical SAR Data Table
Compound
R¹ (Solvent-Front Moiety)
Target Kinase IC₅₀ (nM)
MCF-7 GI₅₀ (µM)
1
Phenyl
50
1.2
2
3-Chlorophenyl
25
0.8
3
3-Methoxyphenyl
40
1.1
4
N-methylpiperazine
>1000
>20
5
Morpholine
850
15.6
From this hypothetical data, one can infer that small, lipophilic, and electron-withdrawing substituents on the solvent-front phenyl ring (Compound 2) are favorable for potency. In contrast, introducing bulky or highly polar groups like piperazine (Compound 4) is detrimental, likely due to steric hindrance or unfavorable interactions in the binding pocket.
Targeted Signaling Pathway: CDK Inhibition and Cell Cycle Arrest
Many inhibitors built from the pyrazole-aniline scaffold target CDKs, which are master regulators of the cell cycle.[5][9] Inhibition of CDK2, for example, prevents the phosphorylation of key substrates like the retinoblastoma protein (Rb), leading to cell cycle arrest, typically at the G1/S or G2/M transition, and subsequent apoptosis.
Caption: Simplified signaling pathway showing CDK2 inhibition leading to cell cycle arrest.
Conclusion and Future Perspectives
4-(1-methyl-1H-pyrazol-4-yl)aniline is a powerful and validated building block in the medicinal chemist's toolkit. Its ability to serve as a reliable hinge-binding anchor allows researchers to focus their efforts on modifying other regions of the inhibitor to achieve high potency and selectivity. The protocols and principles outlined in this guide provide a framework for the rational design, synthesis, and evaluation of novel kinase inhibitors based on this privileged scaffold. Future work will likely involve using this core in more advanced drug discovery platforms, such as covalent inhibitors, allosteric modulators, and proteolysis-targeting chimeras (PROTACs), further expanding its utility in the fight against kinase-driven diseases.
References
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed.
Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1. (n.d.). Benchchem.
Structure–activity relationship summary of tested compounds. (n.d.). ResearchGate.
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PMC - PubMed Central.
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed.
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Publications.
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). MDPI.
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PMC - NIH.
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (n.d.). ACS Publications.
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing.
Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (n.d.). PMC - NIH.
4-(1H-Pyrazol-4-yl)aniline. (2025). ChemicalBook.
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). MDPI.
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). ScienceDirect.
Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012). PubMed.
4-(1H-Pyrazol-1-yl)aniline. (2025). ChemicalBook.
Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (2008). PubMed.
4-(1-METHYL-1H-PYRAZOL-4-YL)ANILINE. (n.d.). Matrix Fine Chemicals.
Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. (2015). PubMed.
4-(1H-Pyrazol-1-yl)aniline. (n.d.). PubChem.
Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2025). ResearchGate.
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI.
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central.
Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (n.d.). MDPI.
Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][9][10][11]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (2024). PMC - PubMed Central. Retrieved January 6, 2026, from
The Versatile Scaffold: Application of 4-(1-Methyl-1H-pyrazol-4-yl)aniline in Modern Cancer Research
Introduction: A Privileged Structure in Kinase Inhibitor Design In the landscape of oncology drug discovery, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of targeted therapy. Wit...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: A Privileged Structure in Kinase Inhibitor Design
In the landscape of oncology drug discovery, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of targeted therapy. Within the medicinal chemist's toolkit, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that exhibit a remarkable propensity for binding to the ATP-binding site of various kinases. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1] Its derivatives are integral to numerous FDA-approved drugs and clinical candidates. When coupled with an aniline moiety, the resulting pyrazolyl-aniline core provides a versatile platform for developing a diverse array of kinase inhibitors. This application note focuses on a key exemplar of this class, 4-(1-methyl-1H-pyrazol-4-yl)aniline , and its derivatives, elucidating their application in the design, synthesis, and evaluation of novel anti-cancer agents. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
The Rationale: Why 4-(1-Methyl-1H-pyrazol-4-yl)aniline is a Valuable Building Block
The utility of 4-(1-methyl-1H-pyrazol-4-yl)aniline as a starting material in cancer drug discovery is rooted in its intrinsic chemical and structural features. The aniline group serves as a crucial handle for further chemical modifications, often acting as a key hydrogen bond donor or acceptor in interactions with the hinge region of a kinase's ATP-binding pocket. The 1-methyl-pyrazole moiety, on the other hand, can be tailored to occupy hydrophobic pockets within the kinase domain, contributing to both potency and selectivity. This bifunctional nature allows for the systematic exploration of chemical space to optimize the pharmacological properties of the resulting inhibitors.
Derivatives of this core structure have shown significant promise in targeting a range of kinases implicated in tumorigenesis and cancer progression, most notably Cyclin-Dependent Kinase 2 (CDK2) and the c-Met receptor tyrosine kinase.
Application in CDK2 Inhibitor Synthesis: A Case Study
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1/S phase transition. Its aberrant activity is a common feature in many human cancers, making it an attractive target for therapeutic intervention. The following sections detail a representative workflow for the synthesis and evaluation of a potent CDK2 inhibitor derived from a 4-(1-methyl-1H-pyrazol-4-yl) core structure, based on the work of Chuang et al. (2023).[2][3]
Synthetic Protocol: From Pyrazole Precursor to Potent Inhibitor
The synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, potent CDK2 inhibitors, showcases the utility of pyrazole-containing building blocks. While the specific starting material in the cited literature is (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester, the overall strategy of coupling a pyrazole moiety to a pyrimidine core, followed by amination with another pyrazole-aniline derivative, is a widely applicable and instructive methodology. The following is an adapted, representative protocol.
Step 1: Suzuki Coupling to form the Pyrazolyl-Pyrimidine Core
To a solution of (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester (1.0 eq) and 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a mixture of 1,4-dioxane, ethanol, and water (7:3:4 v/v/v), add PdCl₂(dppf)·DCM (0.05 eq) and K₂CO₃ (2.0 eq).
Degas the reaction mixture by bubbling argon through it for 15 minutes.
Heat the mixture to 80 °C and stir for 12 hours under an argon atmosphere.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield 2-chloro-5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine.
Step 2: Buchwald-Hartwig Amination to Introduce the Second Pyrazole Moiety
In a microwave-safe vial, combine the 2-chloro-5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine from Step 1 (1.0 eq), 4-amino-1H-pyrazole (1.2 eq), Pd₂(dba)₃ (0.1 eq), Xantphos (0.2 eq), and Cs₂CO₃ (2.0 eq).
Add anhydrous 1,4-dioxane to the vial and seal it.
Heat the reaction mixture in a microwave reactor at 140 °C for 1 hour.
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the final product, 5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine.
Visualizing the Synthetic Workflow
Caption: Synthetic scheme for a potent CDK2 inhibitor.
Once synthesized, the novel compound's efficacy as an anti-cancer agent must be rigorously evaluated. A standard and crucial first step is to determine its cytotoxic effects on various cancer cell lines.
Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
96-well cell culture plates
Cancer cell lines of interest (e.g., A2780 ovarian cancer, HCT116 colon cancer)
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
Synthesized pyrazole derivative stock solution (e.g., 10 mM in DMSO)
MTT solution (5 mg/mL in sterile PBS)
DMSO (cell culture grade)
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivative in complete medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
Incubation: Incubate the plates for 48-72 hours at 37°C.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the cell viability against the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ (concentration for 50% inhibition) value.
Interpreting the Data: A Quantitative Look at Efficacy
The table below presents representative data for a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, demonstrating their potent inhibition of CDK2 and their anti-proliferative activity against a panel of cancer cell lines.[2][3]
Compound ID
Modifications
CDK2 Kᵢ (µM)
GI₅₀ A2780 (Ovarian) (µM)
GI₅₀ HCT116 (Colon) (µM)
GI₅₀ NCI-H23 (Lung) (µM)
14
Unsubstituted pyrazole at C2-NH
0.007
4.380
3.550
3.990
15
5-Fluoro on pyrimidine
0.005
0.158
0.127
0.141
16
5-Chloro on pyrimidine
0.007
0.198
0.141
0.160
17
5-Bromo on pyrimidine
0.007
0.180
0.140
0.155
Data adapted from Chuang et al., Molecules, 2023.[2][3]
The data clearly indicates that the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold is a potent inhibitor of CDK2. The introduction of a fluorine atom at the 5-position of the pyrimidine ring (Compound 15 ) significantly enhances anti-proliferative activity across multiple cancer cell lines, highlighting a key structure-activity relationship (SAR) insight.
Mechanism of Action: Visualizing the Signaling Pathway
Understanding the mechanism by which these compounds exert their anti-cancer effects is critical. As CDK2 inhibitors, they function by arresting the cell cycle.
The CDK2 Signaling Pathway and Its Inhibition
Caption: Inhibition of the CDK2 signaling pathway.
This diagram illustrates how mitogenic signals lead to the activation of Cyclin D/CDK4/6, which phosphorylates the retinoblastoma protein (Rb). This releases the transcription factor E2F, which in turn promotes the expression of Cyclin E. Cyclin E then complexes with and activates CDK2, driving the cell through the G1/S checkpoint and into the DNA synthesis phase. The pyrazole-based inhibitor directly targets and blocks the activity of CDK2, thereby halting this process and inducing cell cycle arrest.
Broader Applications: Targeting the c-Met Pathway
The versatility of the pyrazolyl-aniline scaffold extends beyond CDK inhibition. Derivatives have also been developed as potent inhibitors of the c-Met receptor tyrosine kinase, a key driver of tumorigenesis, metastasis, and angiogenesis in various cancers. The binding of its ligand, Hepatocyte Growth Factor (HGF), triggers a signaling cascade that promotes cell proliferation, survival, and motility.
The HGF/c-Met Signaling Pathway
Caption: Overview of the HGF/c-Met signaling cascade.
Inhibitors based on the 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold can be designed to bind to the ATP-binding site of the c-Met kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pro-cancerous signaling pathways like RAS/MAPK and PI3K/AKT.
Conclusion and Future Perspectives
4-(1-Methyl-1H-pyrazol-4-yl)aniline and its structural analogues represent a highly valuable and versatile class of building blocks in the field of cancer research. Their inherent drug-like properties and synthetic tractability make them ideal starting points for the development of potent and selective kinase inhibitors. The successful application of this scaffold in the design of inhibitors for critical cancer targets such as CDK2 and c-Met underscores its significance. Future research will undoubtedly continue to leverage this privileged structure to develop next-generation targeted therapies, potentially overcoming challenges of drug resistance and improving patient outcomes. The protocols and data presented herein provide a foundational guide for researchers aiming to explore the rich chemical and biological landscape of pyrazole-based anti-cancer agents.
References
Chuang, C.-Y., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. [Link][2]
Chuang, C.-Y., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed Central. [Link][3]
Chandra, C., et al. (2011). Current status of pyrazole and its biological activities. PubMed Central. [Link][1]
Application Notes & Protocols: Strategic Derivatization of the Aniline Moiety in 4-(1-methyl-1H-pyrazol-4-yl)aniline for Drug Discovery
Abstract The 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically relevant agents, particularly kinase inhibitors.[1][2] The strate...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically relevant agents, particularly kinase inhibitors.[1][2] The strategic modification of its primary aniline group is a cornerstone of lead optimization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this key functional group. We will explore the underlying chemical principles and provide detailed, field-proven protocols for common and impactful transformations, including acylation, sulfonylation, and N-alkylation. Each protocol is designed to be a self-validating system, with explanations of the causality behind experimental choices to ensure both scientific integrity and successful implementation.
Introduction: The Strategic Importance of the Pyrazolyl Aniline Scaffold
The pyrazole nucleus is a metabolically stable heterocycle that has seen a surge in its incorporation into newly approved drugs.[1] When coupled with an aniline moiety, it creates a versatile pharmacophore capable of engaging in a variety of interactions with biological targets. The aniline nitrogen, in particular, serves as a critical handle for introducing diverse chemical functionalities. These modifications can modulate the electronic and steric properties of the molecule, leading to enhanced interactions with target proteins.[3] Derivatization of this aniline group is a key strategy for navigating the complexities of drug design, from initial hit-to-lead campaigns to late-stage lead optimization. Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4][5]
Core Derivatization Strategies and Rationale
The primary amino group of 4-(1-methyl-1H-pyrazol-4-yl)aniline is a versatile nucleophile, amenable to a wide range of chemical transformations.[3][6] The choice of derivatization strategy is dictated by the specific goals of the medicinal chemistry program, whether it be to probe for new binding interactions, block metabolic hotspots, or improve physicochemical properties.
Key Derivatization Reactions:
Acylation: Forms robust amide bonds, often serving as hydrogen bond donors or acceptors.
Sulfonylation: Introduces sulfonamides, which are strong hydrogen bond acceptors and can improve metabolic stability.
N-Alkylation: Adds alkyl or aryl groups, modulating lipophilicity and steric profile.
Reductive Amination: A two-step process to introduce a wide variety of substituents via an imine intermediate.[3]
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds with aryl halides.[7][8]
The following sections provide detailed protocols for three of the most common and impactful of these transformations.
Experimental Protocols
Protocol 1: Acylation of 4-(1-methyl-1H-pyrazol-4-yl)aniline
Objective: To synthesize N-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)acetamide as a representative acylation product. This transformation introduces an amide functionality, which can significantly alter the compound's hydrogen bonding capacity and overall polarity.
Rationale: Acylation is a fundamental and reliable method for derivatizing anilines. The use of an acyl chloride in the presence of a non-nucleophilic base is a standard and high-yielding approach. Pyridine is often used as both the base and the solvent, effectively scavenging the HCl byproduct and driving the reaction to completion.
To a solution of 4-(1-methyl-1H-pyrazol-4-yl)aniline (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq).
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired amide.
Expected Outcome: This protocol typically provides the desired N-acylated product in high yield (>85%).
Data Presentation:
Starting Material
Reagent
Product
Typical Yield (%)
4-(1-methyl-1H-pyrazol-4-yl)aniline
Acetyl Chloride
N-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)acetamide
>85
4-(1-methyl-1H-pyrazol-4-yl)aniline
Benzoyl Chloride
N-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)benzamide
>80
Protocol 2: Sulfonylation of 4-(1-methyl-1H-pyrazol-4-yl)aniline
Objective: To synthesize N-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanesulfonamide. Sulfonamides are common in drug molecules and can act as bioisosteres for amides or carboxylic acids.[11][12]
Rationale: Similar to acylation, sulfonylation involves the reaction of the aniline with a sulfonyl chloride. The resulting sulfonamides are generally more chemically and metabolically stable than the corresponding amides. This protocol employs a mild, visible-light-mediated photoredox catalysis method, which offers an alternative to harsher, traditional methods and is suitable for late-stage functionalization.[11][13]
In a reaction vessel, combine 4-(1-methyl-1H-pyrazol-4-yl)aniline (1.0 eq), sodium methanesulfinate (1.5 eq), the iridium photocatalyst (1-2 mol%), and potassium persulfate (2.0 eq).
Add a mixture of acetonitrile and water (e.g., 3:1 v/v) to dissolve the reagents.
Degas the solution with nitrogen or argon for 15-20 minutes.
Irradiate the stirred reaction mixture with a blue LED light source at room temperature.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography on silica gel to afford the desired sulfonamide.
Expected Outcome: This modern sulfonylation method provides good yields (typically 60-80%) and demonstrates excellent functional group tolerance.[11]
Protocol 3: N-Alkylation of 4-(1-methyl-1H-pyrazol-4-yl)aniline via "Borrowing Hydrogen" Catalysis
Objective: To synthesize N-benzyl-4-(1-methyl-1H-pyrazol-4-yl)aniline. N-alkylation introduces steric bulk and modulates lipophilicity, which can be crucial for optimizing ligand-receptor interactions and ADME properties.
Rationale: The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a green and efficient approach for the N-alkylation of amines using alcohols as alkylating agents, with water as the only byproduct.[14][15] This method avoids the use of stoichiometric activating agents or leaving groups. The reaction is typically catalyzed by a transition metal complex, such as one based on manganese.[14]
Materials:
4-(1-methyl-1H-pyrazol-4-yl)aniline (1.0 eq)
Benzyl alcohol (1.2 eq)
Manganese pincer complex catalyst (e.g., 3 mol%)
Potassium tert-butoxide (t-BuOK) (0.75 eq)
Toluene (anhydrous)
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To an oven-dried Schlenk tube under an inert atmosphere (nitrogen or argon), add the manganese pincer catalyst (3 mol%), 4-(1-methyl-1H-pyrazol-4-yl)aniline (1.0 eq), and potassium tert-butoxide (0.75 eq).
Add anhydrous toluene, followed by benzyl alcohol (1.2 eq).
Seal the tube and heat the reaction mixture to 80 °C in an oil bath.
Stir the reaction for 24-48 hours, monitoring by GC-MS or LC-MS for the formation of the product and consumption of the starting materials.
After cooling to room temperature, quench the reaction with water.
Extract the aqueous phase with ethyl acetate (3x).
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated aniline.
Expected Outcome: This catalytic system provides moderate to good yields of the mono-alkylated product.[14]
Visualization of Derivatization Workflows
Caption: Core derivatization pathways for the aniline group.
Conclusion
The derivatization of the aniline group in 4-(1-methyl-1H-pyrazol-4-yl)aniline is a pivotal step in the design and optimization of novel therapeutics. The protocols outlined in this guide for acylation, sulfonylation, and N-alkylation represent robust and versatile methods for accessing a wide chemical space. By understanding the rationale behind these transformations, researchers can strategically modify this privileged scaffold to enhance biological activity and develop next-generation drug candidates. The provided step-by-step instructions, coupled with an understanding of the underlying chemical principles, will empower scientists to efficiently and effectively explore the structure-activity relationships of this important class of molecules.
References
N-alkylation of (hetero)aromatic amines using... - ResearchGate. Available at: [Link]
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. Available at: [Link]
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
Nickel-Catalyzed Enantioselective Alkylation of Heteroaromatics - ChemistryViews. Available at: [Link]
The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30). Available at: [Link]
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available at: [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
Catalytic N-Alkylation of Anilines - ResearchGate. Available at: [Link]
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. Available at: [Link]
Mild Sulfonylation of Anilines - ChemistryViews. Available at: [Link]
Substrate scope of anilines and pyrazole aldehydes for the synthesis of... | Download Scientific Diagram - ResearchGate. Available at: [Link]
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Available at: [Link]
4-(1-Methyl-1H-pyrazol-4-yl)aniline - Appretech Scientific Limited. Available at: [Link]
Catalytic N-Alkylation of Anilines | Semantic Scholar. Available at: [Link]
CATALYTIC ALKYLATION OF ANILINE | Journal of the American Chemical Society. Available at: [Link]
Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing). Available at: [Link]
Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles - OUCI. Available at: [Link]
Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles | Request PDF - ResearchGate. Available at: [Link]
Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview - SciSpace. Available at: [Link]
Sulfonylaniline-containing drugs and their construction methods. (A)... - ResearchGate. Available at: [Link]
Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET - Chemical Methodologies. Available at: [Link]
Acid-catalyzed synthesis of pyrazolo[4,3-c]quinolines from (1H-pyrazol-5-yl)anilines and ethers via the cleavage of C–O bond - ResearchGate. Available at: [Link]
Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations - Chemical Methodologies. Available at: [Link]
N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. Available at: [Link]
4-(1H-Pyrazol-4-yl)aniline - CAS:114474-28-1 - Sunway Pharm Ltd. Available at: [Link]
(PDF) Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction - ResearchGate. Available at: [Link]
Experimental Procedure for N-Alkylation of 4-(1-methyl-1H-pyrazol-4-yl)aniline: Protocols and Mechanistic Insights
An Application Note for Drug Development Professionals Abstract: The N-alkylation of heteroaromatic amines is a pivotal transformation in medicinal chemistry, enabling the synthesis of diverse compound libraries with mod...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note for Drug Development Professionals
Abstract: The N-alkylation of heteroaromatic amines is a pivotal transformation in medicinal chemistry, enabling the synthesis of diverse compound libraries with modulated pharmacological properties. The 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold is a key building block in the development of various therapeutic agents, including kinase inhibitors. This document provides detailed, validated protocols for the N-alkylation of this substrate, focusing on two robust and complementary methodologies: classical reductive amination and modern borrowing hydrogen catalysis. The guide explains the causality behind experimental choices, offers insights for troubleshooting, and includes workflows for ensuring reproducibility and high-yield synthesis.
Introduction: The Strategic Importance of N-Alkylation
The functionalization of an amine is a critical step in drug discovery, as the nature of the substituent on the nitrogen atom profoundly influences a molecule's potency, selectivity, and pharmacokinetic profile (ADME). For scaffolds like 4-(1-methyl-1H-pyrazol-4-yl)aniline, N-alkylation introduces substituents that can form key interactions with biological targets, such as the hinge region of a kinase, or enhance properties like cell permeability.
The challenge lies in achieving clean, selective, and high-yielding alkylation. Direct alkylation with alkyl halides, while straightforward, often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential quaternary salt formation. To overcome these limitations, more sophisticated methods are required. This guide details two such state-of-the-art procedures.
Mechanistic Considerations and Method Selection
Choosing the appropriate N-alkylation strategy depends on the desired alkyl group, functional group tolerance, and scalability.
Reductive Amination: This is the workhorse method for installing a wide variety of alkyl groups. It proceeds via a two-step, one-pot sequence: the aniline and a carbonyl compound (aldehyde or ketone) reversibly form an iminium ion intermediate, which is then irreversibly reduced by a mild, selective hydride agent. The key advantage is its high selectivity for mono-alkylation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reduction as it is mild, moisture-tolerant, and highly selective for imines over carbonyls, preventing the reduction of the starting aldehyde.[1]
Borrowing Hydrogen (BH) Catalysis: This elegant, atom-economical strategy utilizes alcohols as the alkylating agents, with water as the sole byproduct.[2][3] The reaction is mediated by a transition-metal catalyst (typically Ruthenium or Iridium) that temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an intermediate aldehyde.[2] The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the metal-hydride to yield the N-alkylated product and regenerate the catalyst.[2] This method is exceptionally "green" and avoids the use of stoichiometric reagents.[4][5]
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the reaction of 4-(1-methyl-1H-pyrazol-4-yl)aniline with a generic aldehyde (R-CHO) using sodium triacetoxyborohydride.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Molarity/Equivalents
Notes
4-(1-methyl-1H-pyrazol-4-yl)aniline
C₁₀H₁₁N₃
173.22
1.0 eq
Starting material
Aldehyde (e.g., Isobutyraldehyde)
R-CHO
Variable
1.2 eq
Alkylating partner
Sodium Triacetoxyborohydride (STAB)
NaBH(OAc)₃
211.94
1.5 eq
Mild reducing agent
1,2-Dichloroethane (DCE)
C₂H₄Cl₂
98.96
~0.2 M
Anhydrous solvent
Saturated Sodium Bicarbonate
NaHCO₃
84.01
-
Aqueous solution for work-up
Ethyl Acetate (EtOAc)
C₄H₈O₂
88.11
-
Extraction solvent
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
-
Drying agent
Step-by-Step Experimental Procedure
Reaction Setup: To a flame-dried round-bottom flask under an inert argon atmosphere, add 4-(1-methyl-1H-pyrazol-4-yl)aniline (1.0 eq).
Solvent and Reagent Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M. Add the aldehyde (1.2 eq) to the solution and stir for 20 minutes at room temperature to facilitate pre-formation of the iminium intermediate.
Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Scientist's Note: STAB can react with atmospheric moisture. Adding it in portions minimizes any exothermic reaction and ensures efficient mixing.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aniline by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion (typically 4-12 hours).
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc).[6]
Visualization of Reductive Amination Workflow
Caption: Experimental workflow for reductive amination.
Protocol 2: N-Alkylation via Borrowing Hydrogen Catalysis
This protocol provides a method for alkylating the aniline with an alcohol, offering a greener alternative.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Molarity/Equivalents
Notes
4-(1-methyl-1H-pyrazol-4-yl)aniline
C₁₀H₁₁N₃
173.22
1.0 eq
Starting material
Alcohol (e.g., Benzyl Alcohol)
R-CH₂OH
Variable
1.2 eq
Alkylating agent, must be primary
[Ru(p-cymene)Cl₂]₂
C₂₀H₂₈Cl₄Ru₂
612.39
1-2 mol%
Pre-catalyst
Potassium tert-butoxide (tBuOK)
C₄H₉KO
112.21
0.5 - 1.0 eq
Base activator
Toluene
C₇H₈
92.14
~0.5 M
Anhydrous, degassed solvent
Step-by-Step Experimental Procedure
Inert Atmosphere Setup: In an oven-dried Schlenk tube under an argon atmosphere, add the Ruthenium pre-catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2 mol%), potassium tert-butoxide (0.5 eq), and a magnetic stir bar.
Reagent Addition: Add 4-(1-methyl-1H-pyrazol-4-yl)aniline (1.0 eq), the primary alcohol (1.2 eq), and dry, degassed toluene.[7]
Reaction Conditions: Tightly seal the Schlenk tube and place it in a preheated oil bath at 110-120 °C.[7] Trustworthiness Note: The success of this catalytic reaction is highly dependent on maintaining an inert, anhydrous environment to prevent catalyst deactivation.
Reaction Monitoring: Stir the reaction for 16-24 hours. Monitor progress by taking aliquots (under argon) for TLC or LC-MS analysis.
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst residue.
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography as described in Protocol 1.
Product Characterization
Confirming the identity and purity of the final N-alkylated product is essential.
¹H NMR Spectroscopy: The disappearance of one of the two protons of the starting aniline -NH₂ signal (typically a broad singlet) and the appearance of a new N-H signal (often a triplet or quartet if coupled to the new alkyl group) is a key indicator. New signals corresponding to the protons of the added alkyl group will also be present.
¹³C NMR Spectroscopy: Look for new signals in the aliphatic region corresponding to the carbons of the new alkyl group.
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the N-alkylated product.
General Reaction Scheme
Caption: General N-alkylation of the target aniline.
References
RSC Publishing. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Available at: [Link]
Ghosh, A., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 930-941. Available at: [Link]
Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 35087-35091. Available at: [Link]
ResearchGate. (2023). Scope of the N-alkylation reaction of aromatic amines with alcohols. Available at: [Link]
ResearchGate. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available at: [Link]
Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. Available at: [Link]
Wang, Z., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14(18), 12724-12728. Available at: [Link]
Malev, V. V., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5-FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(2), 85-91. Available at: [Link]
The Strategic Role of 4-(1-Methyl-1H-pyrazol-4-yl)aniline in the Synthesis of Novel Antiviral Agents
Introduction: The Pyrazole-Aniline Scaffold as a Privileged Structure in Antiviral Drug Discovery The relentless challenge of emerging and evolving viral threats necessitates a continuous search for novel antiviral agent...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Pyrazole-Aniline Scaffold as a Privileged Structure in Antiviral Drug Discovery
The relentless challenge of emerging and evolving viral threats necessitates a continuous search for novel antiviral agents with diverse mechanisms of action. Within the landscape of medicinal chemistry, the pyrazole moiety has emerged as a "privileged scaffold" due to its versatile synthetic accessibility and its presence in a wide array of biologically active compounds, including those with potent antiviral properties.[1] The fusion of a pyrazole ring with an aniline functional group, as seen in 4-(1-methyl-1H-pyrazol-4-yl)aniline, creates a versatile building block for the synthesis of a new generation of antiviral candidates. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-(1-methyl-1H-pyrazol-4-yl)aniline in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, a class of compounds with demonstrated and potential antiviral activities.[2]
The rationale for targeting cellular kinases in antiviral therapy is a paradigm shift from the traditional direct-acting antiviral approach. Many viruses hijack the host cell's kinase signaling pathways to facilitate their replication, making these kinases attractive therapeutic targets.[2] By inhibiting these host-cell kinases, it is possible to disrupt the viral life cycle at multiple stages. The 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold provides an excellent starting point for the design of such inhibitors due to its structural features that allow for precise interactions within the ATP-binding pocket of kinases.
This guide will provide a comprehensive overview of the synthesis of the core intermediate, 4-(1-methyl-1H-pyrazol-4-yl)aniline, followed by a detailed protocol for its elaboration into a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor.
PART 1: Synthesis of the Core Intermediate: 4-(1-Methyl-1H-pyrazol-4-yl)aniline
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3] The general strategy involves the coupling of a pyrazole-boronic acid derivative with a suitable aniline precursor.
An improved synthesis of the key pyrazole building block, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, has been reported, which proceeds via a lithium-halogen exchange followed by quenching with a borate ester.[4] This boronic ester can then be coupled with a protected p-bromoaniline derivative, followed by deprotection to yield the desired 4-(1-methyl-1H-pyrazol-4-yl)aniline.
Protocol 1: Synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)aniline
This protocol outlines a two-step process starting from the commercially available 4-bromo-1-methyl-1H-pyrazole.
Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Reaction: 4-bromo-1-methyl-1H-pyrazole is reacted with n-butyllithium to perform a lithium-halogen exchange, followed by quenching with triisopropyl borate and subsequent esterification with pinacol.[4]
Materials:
4-bromo-1-methyl-1H-pyrazole
n-Butyllithium (n-BuLi) in hexanes
Triisopropyl borate
Pinacol
Anhydrous Tetrahydrofuran (THF)
Hydrochloric acid (HCl)
Sodium sulfate (Na₂SO₄)
Ethyl acetate (EtOAc)
Hexanes
Procedure:
Dissolve 4-bromo-1-methyl-1H-pyrazole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
Slowly add n-BuLi solution to the cooled mixture and stir for 1 hour at -78 °C.
Add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature overnight.
Quench the reaction with aqueous HCl and extract the aqueous layer with EtOAc.
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
To the crude boronic acid, add pinacol and stir in a suitable solvent (e.g., diethyl ether) to facilitate the esterification.
Purify the product by column chromatography on silica gel using a gradient of hexanes and EtOAc.
Step 2: Suzuki-Miyaura Coupling to yield 4-(1-Methyl-1H-pyrazol-4-yl)aniline
Reaction: The synthesized 1-methyl-1H-pyrazole-4-boronic acid pinacol ester is coupled with 4-bromoaniline using a palladium catalyst.[5]
Materials:
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
4-bromoaniline
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Sodium carbonate (Na₂CO₃)
Toluene
Ethanol
Water
Procedure:
To a reaction vessel, add 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, 4-bromoaniline, Pd(OAc)₂, and PPh₃.
Add a mixture of toluene, ethanol, and an aqueous solution of Na₂CO₃.
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with water.
Extract the aqueous layer with EtOAc.
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 4-(1-methyl-1H-pyrazol-4-yl)aniline.
PART 2: Application in the Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor
The synthesized 4-(1-methyl-1H-pyrazol-4-yl)aniline serves as a key starting material for the construction of more complex heterocyclic systems with potent biological activity. A prime example is its use in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are known to be potent inhibitors of various protein kinases.[2] The following protocol details the synthesis of a representative pyrazolo[1,5-a]pyrimidine kinase inhibitor.
Protocol 2: Synthesis of a 2-amino-4-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine Derivative
This multi-step synthesis involves the condensation of 4-(1-methyl-1H-pyrazol-4-yl)aniline with a pyrimidine precursor to form the core pyrazolo[1,5-a]pyrimidine scaffold.
Reaction Overview: The synthesis begins with the reaction of 4-(1-methyl-1H-pyrazol-4-yl)aniline with a dichloropyrimidine, followed by a cyclization reaction to form the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization can be performed to introduce various substituents to modulate the compound's biological activity.
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of a pyrazolo[1,5-a]pyrimidine kinase inhibitor.
Materials:
4-(1-Methyl-1H-pyrazol-4-yl)aniline
5-Fluoro-2,4-dichloropyrimidine (as an exemplary dichloropyrimidine)
N,N-Diisopropylethylamine (DIEA)
N-Methyl-2-pyrrolidone (NMP)
3-Amino-1H-pyrazole-4-carbonitrile (as an exemplary aminopyrazole for cyclization)
Potassium tert-butoxide (t-BuOK)
Dimethylformamide (DMF)
Procedure:
Step 1: Nucleophilic Aromatic Substitution.
In a reaction vial, dissolve 4-(1-methyl-1H-pyrazol-4-yl)aniline and 5-fluoro-2,4-dichloropyrimidine in NMP.
Add DIEA to the mixture and heat to 80-100 °C.
Monitor the reaction by LC-MS until the starting aniline is consumed.
Cool the reaction mixture and pour it into water to precipitate the product.
Filter the solid, wash with water, and dry to obtain the N-(5-fluoro-4-chloropyrimidin-2-yl)-4-(1-methyl-1H-pyrazol-4-yl)aniline intermediate.
Step 2: Cyclization to form the Pyrazolo[1,5-a]pyrimidine Core.
To a solution of the intermediate from Step 1 in DMF, add 3-amino-1H-pyrazole-4-carbonitrile.
Add potassium tert-butoxide portion-wise at room temperature.
Stir the reaction mixture at room temperature until completion (monitored by LC-MS).
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to yield the final pyrazolo[1,5-a]pyrimidine derivative.
Data Presentation
The following table summarizes the expected data for the synthesis of the pyrazolo[1,5-a]pyrimidine derivative.
Appearance of new signals corresponding to the pyrazolo[1,5-a]pyrimidine core in ¹H NMR; Correct mass peak for the final product in MS.
PART 3: Mechanism of Action and Antiviral Potential
The synthesized pyrazolo[1,5-a]pyrimidine derivatives are designed as ATP-competitive inhibitors of protein kinases. The core structure mimics the purine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase and block its catalytic activity.[2] The various substituents on the pyrazolo[1,5-a]pyrimidine scaffold can be modified to achieve selectivity for specific kinases that are crucial for viral replication.
For instance, cyclin-dependent kinases (CDKs) are known to be involved in the replication of several viruses, including herpesviruses, influenza virus, and human immunodeficiency virus (HIV).[6] By inhibiting CDKs, the synthesized compounds can potentially block the viral replication cycle. Similarly, other kinase families such as c-Jun N-terminal kinases (JNKs) have also been identified as potential targets for antiviral intervention.[7]
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies on related pyrazole-based antiviral compounds have revealed several key insights:
Substitution on the Aniline Ring: Modifications to the aniline portion of the molecule can significantly impact antiviral potency and selectivity. For example, the introduction of electron-withdrawing or electron-donating groups can influence the compound's interaction with the target kinase.[8][9]
The N-Methyl Group on the Pyrazole: The methyl group on the pyrazole ring is crucial for establishing specific interactions within the kinase binding site and can also improve metabolic stability.
The Pyrazolo[1,5-a]pyrimidine Core: This fused heterocyclic system provides a rigid scaffold that correctly orients the substituents for optimal binding to the target kinase.
Logical Relationship Diagram
Caption: Logical flow from the core building block to the development of an antiviral agent.
Conclusion
4-(1-Methyl-1H-pyrazol-4-yl)aniline is a highly valuable and versatile intermediate in the synthesis of novel antiviral agents, particularly those targeting host-cell kinases. The synthetic protocols provided herein offer a clear pathway for the preparation of this key building block and its subsequent elaboration into a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor. The inherent "drug-like" properties of the pyrazole-aniline scaffold, combined with the potential for broad-spectrum antiviral activity through kinase inhibition, make this an exciting area for further research and development in the ongoing fight against viral diseases.
References
Desideri, N., Fioravanti, R., Proietti Monaco, L., Atzori, E. M., Carta, A., Delogu, I., Collu, G., & Loddo, R. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers in Chemistry, 7, 214. [Link]
Fioravanti, R., et al. (2015). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. Bioorganic & Medicinal Chemistry Letters, 25(11), 2355-2361. [Link]
Matrix Fine Chemicals. (n.d.). 4-(1-METHYL-1H-PYRAZOL-4-YL)ANILINE | CAS 916766-82-0. Retrieved from [Link]
Fioravanti, R., et al. (2015). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. Bioorganic & Medicinal Chemistry Letters, 25(11), 2355-2361. [Link]
Google Patents. (n.d.). Preparation method of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline.
Sunway Pharm Ltd. (n.d.). 4-(1-Methyl-1h-pyrazol-3-yl)aniline - CAS:916766-82-0. Retrieved from [Link]
Al-Ostath, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
Tunoori, A. R., et al. (2010). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 8(19), 4479-4485. [Link]
Khattab, M., & Ragab, F. Y. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 424-429. [Link]
Khattab, M., & Ragab, F. Y. (2012). SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Semantic Scholar. [Link]
El-Sayed, N. N., et al. (2021). Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors. Molecules, 26(16), 4941. [Link]
de la Torre, B. G., et al. (2018). Aniline-Based Inhibitors of Influenza H1N1 Virus Acting on Hemagglutinin-Mediated Fusion. Journal of Medicinal Chemistry, 61(3), 1049-1064. [Link]
Kilyanek, S., et al. (2021). 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2021(4), M1281. [Link]
Wang, Z., et al. (2016). Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. Molecules, 21(11), 1461. [Link]
Davies, I. W., et al. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex. Tetrahedron Letters, 50(26), 3169-3171. [Link]
Oakwood Chemical. (n.d.). 4-(1-Methyl-1H-pyrazol-3-yl)aniline. Retrieved from [Link]
Davies, I. W., et al. (2009). ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. ChemInform, 40(36). [Link]
Yoshimura, T., et al. (2011). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ChemInform, 42(31). [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Ali, N. M., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 709-712. [Link]
Liew, S. K., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(19), 6649. [Link]
Salgado-Ramos, M., et al. (2014). The fight against the influenza A virus H1N1: synthesis, molecular modeling, and biological evaluation of benzofurazan derivatives as viral RNA polymerase inhibitors. ChemMedChem, 9(1), 129-150. [Link]
laboratory scale synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline derivatives
An Application Guide to the Laboratory Scale Synthesis of 4-(1-Methyl-1H-Pyrazol-4-yl)aniline Derivatives Authored by a Senior Application Scientist This document provides researchers, medicinal chemists, and drug develo...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide to the Laboratory Scale Synthesis of 4-(1-Methyl-1H-Pyrazol-4-yl)aniline Derivatives
Authored by a Senior Application Scientist
This document provides researchers, medicinal chemists, and drug development professionals with a detailed guide to the laboratory-scale synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline and its derivatives. This scaffold is a significant pharmacophore found in numerous biologically active compounds, making its efficient synthesis a critical task in modern drug discovery.[1][2] This guide moves beyond simple procedural lists to explain the underlying principles, justify experimental choices, and provide a framework for troubleshooting and optimization.
Strategic Overview: The Importance of the Pyrazolyl-Aniline Scaffold
The 4-(pyrazol-4-yl)aniline motif is a privileged structure in medicinal chemistry. The pyrazole ring can act as a versatile hydrogen bond donor and acceptor, while the aniline moiety provides a key vector for further functionalization and interaction with biological targets.[1] Derivatives have shown promise as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2] The N-methylation of the pyrazole ring is a common strategy to block metabolic N-dealkylation and modulate the electronic properties and spatial arrangement of the molecule, often enhancing target affinity and pharmacokinetic profiles.
The primary challenge in synthesizing these molecules lies in the efficient and regioselective formation of the C-C or C-N bond connecting the pyrazole and aniline rings. Modern palladium-catalyzed cross-coupling reactions have become the methods of choice, offering high yields and broad functional group tolerance.[3][4]
Core Synthetic Strategies: A Comparative Analysis
Two principal palladium-catalyzed cross-coupling strategies dominate the synthesis of this scaffold: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice between them is often dictated by the commercial availability and stability of the required starting materials.
Caption: Primary cross-coupling routes for scaffold synthesis.
Strategy A: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming a C-C bond between a boronic acid (or its ester derivative) and an organohalide.[5] For our target, this translates to two possible disconnections:
Route A1: Coupling of 4-bromo-1-methyl-1H-pyrazole with an aniline-derived boronic acid.
Route A2: Coupling of 1-methyl-1H-pyrazole-4-boronic acid with a haloaniline derivative (e.g., 4-bromoaniline).
Route A2 is often preferred due to the wider commercial availability and stability of substituted haloanilines and the relative ease of preparing the pyrazole-boronic acid.
Causality Behind Component Selection:
Palladium Precatalyst: A catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) is frequently used. The dppf ligand provides the right balance of electron-donating properties and steric bulk to stabilize the palladium center and facilitate the catalytic cycle.[6] Bulky pyrazole-based ligands have also been developed to create highly active palladium pre-catalysts.[4]
Base: An inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is crucial for the transmetalation step.[5]
Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane or dimethoxyethane (DME) and water is typical. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Strategy B: Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine.[7] For our target, this involves coupling a 4-halo-1-methyl-1H-pyrazole with aniline or a substituted aniline derivative. This method is particularly powerful when diverse aniline derivatives are required.
Causality Behind Component Selection:
Palladium Source & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XantPhos or tBuBrettPhos are designed to promote the challenging reductive elimination step that forms the C-N bond.[8][9] They are typically paired with a palladium source like Pd(OAc)2 or Pd2(dba)3. The use of pre-catalysts where the ligand is already coordinated to the palladium can improve reaction efficiency and reproducibility.[8]
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[8] The base deprotonates the amine, making it a more potent nucleophile for coordination to the palladium center.
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. All reagents should be handled according to their Safety Data Sheets (SDS). Palladium-catalyzed reactions must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the catalyst.
Protocol 1: Suzuki-Miyaura Coupling
(Synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)aniline)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH2Cl2 (Pd(dppf)Cl2·CH2Cl2)
Potassium Carbonate (K2CO3)
1,4-Dioxane (anhydrous)
Deionized Water
Ethyl Acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoaniline (1.0 eq), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
Under a positive pressure of nitrogen, add Pd(dppf)Cl2·CH2Cl2 (0.03 eq).
Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) via syringe.
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[6][10]
Protocol 2: Buchwald-Hartwig Amination
(Synthesis of N-substituted 4-(1-Methyl-1H-pyrazol-4-yl)aniline derivatives)
In a glovebox or under a strict inert atmosphere, add Pd2(dba)3 (0.02 eq), XantPhos (0.05 eq), and sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk tube.
Add 4-bromo-1-methyl-1H-pyrazole (1.0 eq) and the aniline derivative (1.2 eq).
Evacuate and backfill the tube with inert gas.
Add anhydrous toluene via syringe.
Seal the tube and heat the reaction mixture to 100-110 °C for 18-24 hours.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NH4Cl.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography to afford the desired product.[3][8][9]
Product Characterization and Data
Confirmation of the product's identity and purity is essential. Standard analytical techniques include NMR, MS, and melting point analysis.
Table 1: Typical Characterization Data for 4-(1-Methyl-1H-pyrazol-4-yl)aniline
Signals expected for aromatic and pyrazole carbons, and the N-methyl carbon (~39 ppm).
Mass Spec. (ESI+)
m/z = 174.10 [M+H]⁺ for C₁₀H₁₁N₃
Appearance
Typically a yellow to brown solid.
Note: Exact chemical shifts (δ) may vary depending on the solvent and instrument. A successful synthesis is typically characterized by high yields (70-95%) and high purity (>98% by LC-MS or NMR) after purification.[11]
Troubleshooting and Field Insights
Low Yields in Suzuki Coupling: This can be due to inactive catalyst or poor quality boronic ester. Ensure all reagents are dry and the reaction is kept under a strict inert atmosphere. Decomposition of the boronic acid can be an issue; using the more stable pinacol ester is recommended.
Failed Buchwald-Hartwig Reaction: This reaction is highly sensitive to air and moisture. Ensure the use of anhydrous solvents and proper inert atmosphere techniques (glovebox or Schlenk line). The choice of ligand is critical; a ligand screening may be necessary for challenging substrates.[3]
Purification Difficulties: The aniline nitrogen can interact with the silica gel, leading to tailing during column chromatography. Adding a small amount of triethylamine (~0.5-1%) to the eluent can mitigate this issue. Alternatively, purification via crystallization can be explored.[12]
Application Notes & Protocols: The Strategic Deployment of 4-(1-methyl-1H-pyrazol-4-yl)aniline in Modern Drug Discovery
Abstract The 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold has emerged as a "privileged fragment" in medicinal chemistry, particularly in the design of targeted therapies such as protein kinase inhibitors. Its unique comb...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold has emerged as a "privileged fragment" in medicinal chemistry, particularly in the design of targeted therapies such as protein kinase inhibitors. Its unique combination of physicochemical properties—acting as a potent hydrogen bond donor and acceptor while maintaining a favorable geometry for insertion into ATP-binding pockets—makes it an invaluable building block. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this fragment. We will detail its synthesis, explore its application in structure-based drug design with a focus on kinase inhibitors, and provide comprehensive, field-tested protocols for its derivatization and biological evaluation.
Introduction: The Pyrazole-Aniline Fragment as a Cornerstone in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most important classes of drug targets, especially in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Within this landscape, the pyrazole ring has been identified as a critical hinge-binding moiety, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding site.[1][2]
The 4-(1-methyl-1H-pyrazol-4-yl)aniline fragment combines this potent hinge-binding pyrazole with a versatile aniline ring. The aniline nitrogen serves as a convenient chemical handle for further derivatization, allowing for the exploration of vast chemical space to achieve desired potency, selectivity, and pharmacokinetic properties. The N-methylation of the pyrazole ring prevents the formation of alternative tautomers and can improve metabolic stability and cell permeability. This guide will illuminate the causality behind its effectiveness and provide the practical methodologies required to harness its potential.
Synthesis and Functionalization of the Core Scaffold
The synthesis of the 4-(1-methyl-1H-pyrazol-4-yl)aniline core and its subsequent functionalization are critical first steps in any drug discovery campaign utilizing this fragment.
Protocol: Synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline
This protocol describes a representative two-step synthesis starting from the commercially available 4-bromo-1-methyl-1H-pyrazole.
Step 1: Suzuki-Miyaura Coupling to introduce the nitrophenyl group.
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-bromo-1-methyl-1H-pyrazole (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
Solvent and Base: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), followed by a base, typically sodium carbonate (Na₂CO₃) (2.5 eq).
Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-methyl-4-(4-nitrophenyl)-1H-pyrazole.
Step 2: Reduction of the nitro group to the aniline.
Reaction Setup: Suspend the 1-methyl-4-(4-nitrophenyl)-1H-pyrazole (1.0 eq) in a solvent such as ethanol or methanol.
Catalyst: Add a catalyst, for example, 10% Palladium on carbon (Pd/C) (0.1 eq weight).
Reduction: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature for 4-8 hours. The use of ammonium formate or hydrazine hydrate with a catalyst like iron powder can also be effective.[1]
Work-up and Purification: Monitor the reaction by TLC or LC-MS. Once complete, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the desired 4-(1-methyl-1H-pyrazol-4-yl)aniline, which can be further purified by recrystallization or column chromatography if necessary.
Derivatization Strategies: Building upon the Core
The true power of the 4-(1-methyl-1H-pyrazol-4-yl)aniline fragment lies in the versatility of its aniline moiety for further chemical modification.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, allowing for the attachment of various aryl or heteroaryl groups to the aniline nitrogen.[3][4][5] This is particularly useful for building out into the solvent-exposed regions of a kinase active site to enhance potency and selectivity.
Amide Coupling: The aniline can be readily acylated with a variety of carboxylic acids or sulfonyl chlorides to introduce diverse functional groups. These groups can form additional hydrogen bonds or hydrophobic interactions with the target protein.
Reductive Amination: Reaction with aldehydes or ketones under reductive conditions provides access to a wide range of N-alkylated derivatives.
Application in Kinase Inhibitor Design
The 4-(1-methyl-1H-pyrazol-4-yl)aniline fragment is an exemplary hinge-binder. The pyrazole ring typically forms two crucial hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP. The aniline ring then serves as a linker to a larger chemical moiety that can occupy the hydrophobic pocket and solvent-exposed regions of the ATP-binding site.
Mechanism of Action: Hinge Binding and Beyond
The diagram below illustrates the conceptual binding mode of a kinase inhibitor built upon the 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold.
Caption: Binding mode of a pyrazole-aniline inhibitor in a kinase active site.
The pyrazole forms key hydrogen bonds with the hinge region, while the aniline linker positions a larger chemical group to interact with the hydrophobic pocket and solvent-front, thereby driving potency and selectivity.
Representative Data: Potency of Pyrazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activity of several kinase inhibitors that incorporate a pyrazole-aniline or related scaffold, demonstrating the fragment's utility across different kinase families.
Once a library of compounds based on the 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold has been synthesized, rigorous biological evaluation is necessary to determine their potency, selectivity, and cellular activity.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a general procedure for determining the in vitro potency (IC₅₀) of a test compound against a target kinase using the luminescent ADP-Glo™ assay.
Reagent Preparation:
Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
Prepare a solution of the kinase and its specific substrate in the reaction buffer.
Prepare a solution of ATP at a concentration relevant to the Kₘ of the kinase (e.g., 10 µM).
Prepare serial dilutions of the test compound in DMSO, then dilute further into the reaction buffer.
Kinase Reaction:
In a 384-well plate, add 5 µL of the compound solution.
Add 5 µL of the kinase/substrate solution to each well.
Initiate the reaction by adding 5 µL of the ATP solution.
Incubate the plate at 30 °C for 60 minutes.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate at room temperature for 30-60 minutes.
Data Acquisition and Analysis:
Measure the luminescence using a plate-reading luminometer.
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Protocol: Cell Proliferation Assay (MTT)
This protocol describes a method to assess the effect of a test compound on the proliferation and viability of cancer cell lines.
Cell Seeding:
Culture the desired cancer cell line to ~80% confluency.
Trypsinize and resuspend the cells in fresh culture medium.
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.
Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compound in culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only (e.g., DMSO) controls.
Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.
MTT Assay:
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
Incubate for 4 hours at 37 °C.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition and Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percent viability for each concentration relative to the vehicle-treated control cells.
Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the percent viability against the log of the compound concentration and fitting to a dose-response curve.
Workflow for Fragment-Based Drug Discovery
The 4-(1-methyl-1H-pyrazol-4-yl)aniline fragment is ideally suited for a fragment-based drug discovery (FBDD) approach. The workflow below outlines the key stages.
Caption: A typical workflow for utilizing the pyrazole-aniline fragment in drug discovery.
Conclusion and Future Perspectives
The 4-(1-methyl-1H-pyrazol-4-yl)aniline fragment represents a validated and highly effective starting point for the design of novel kinase inhibitors and other targeted therapeutics. Its synthetic tractability, coupled with its ideal physicochemical properties for interacting with conserved features of kinase active sites, ensures its continued relevance in drug discovery. The protocols and strategies outlined in this document provide a robust framework for researchers to leverage this privileged scaffold in their own research endeavors. Future work will likely focus on the development of novel derivatization chemistries and the application of this fragment to a broader range of therapeutic targets beyond the kinome.
References
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. Available at: [Link]
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
4-(1-Methyl-1H-pyrazol-4-yl)aniline. Appretech Scientific Limited. Available at: [Link]
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed Central. Available at: [Link]
Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. National Institutes of Health. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]
Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor: X-ray Crystallographic Studies of 4-Anilinoquinazolines Bound to Cyclin-Dependent Kinase 2 and p38 Kinase. Journal of Medicinal Chemistry. Available at: [Link]
1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Growing Science. Available at: [Link]
Structure-guided development of covalent TAK1 inhibitors. ScienceDirect. Available at: [Link]
Crystal structure of methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate, C19H17N5O2. ResearchGate. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline. Google Patents.
Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. PubMed Central. Available at: [Link]
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. Available at: [Link]
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. Available at: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
4-(1-METHYL-1H-PYRAZOL-4-YL)ANILINE | CAS 916766-82-0. Matrix Fine Chemicals. Available at: [Link]
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Royal Society of Chemistry. Available at: [Link]
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. Available at: [Link]
ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. Available at: [Link]
Application Notes and Protocols for the Functionalization of the Pyrazole Ring in 4-(1-Methyl-1H-pyrazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 4-(1-Methyl-1H-pyrazol-4-yl)aniline in Medicinal Chemistry The 4-(1-me...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 4-(1-Methyl-1H-pyrazol-4-yl)aniline in Medicinal Chemistry
The 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold is a privileged structural motif in modern drug discovery.[1] Its unique combination of a substituted pyrazole ring and an aniline moiety confers a range of desirable physicochemical properties, including metabolic stability and the capacity for diverse molecular interactions.[2] Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, finding applications as anti-inflammatory, anticancer, and antimicrobial agents.[2] The aniline portion of the molecule provides a crucial handle for further synthetic elaboration, allowing for the construction of more complex molecular architectures.
This guide provides a comprehensive overview of the key strategies for the selective functionalization of the pyrazole ring within the 4-(1-methyl-1H-pyrazol-4-yl)aniline framework. We will delve into the underlying principles governing the regioselectivity of these transformations and present detailed, field-proven protocols for common and advanced functionalization techniques. Our focus is on empowering researchers to confidently and efficiently generate novel analogs for screening and lead optimization programs.
Understanding the Reactivity of the Pyrazole Ring: A Tale of Two Nitrogens and Regioselectivity
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The electronic nature of the ring is influenced by the interplay between the lone pair of the pyrrole-like nitrogen (N1) and the electron-withdrawing effect of the pyridine-like nitrogen (N2). This results in a π-excessive system that is generally susceptible to electrophilic attack.
In the context of 4-(1-methyl-1H-pyrazol-4-yl)aniline, the C4 position of the pyrazole ring is already substituted. Therefore, electrophilic substitution will primarily occur at the C3 and C5 positions. The regiochemical outcome of these reactions is dictated by a combination of electronic and steric factors. The aniline substituent, being an electron-donating group, will influence the overall electron density of the pyrazole ring, though its effect is transmitted through the C4-phenyl linkage.
Generally, for electrophilic aromatic substitution on a pyrazole ring, the C4 position is the most nucleophilic and thus the most reactive.[3] However, with the C4 position blocked, electrophilic attack will be directed to the C5 or C3 positions. The presence of the N-methyl group can sterically hinder attack at the C5 position to some extent, potentially favoring substitution at the C3 position. However, electronic factors often dominate, and the precise regioselectivity can be highly dependent on the specific electrophile and reaction conditions.
Figure 1: Key reactive sites for functionalization of the pyrazole ring.
Classical Electrophilic Substitution Reactions: Foundational Tools for Pyrazole Diversification
Halogenation: Introducing a Versatile Synthetic Handle
Halogenation of the pyrazole ring introduces a key functional group that can serve as a versatile handle for subsequent cross-coupling reactions, enabling the introduction of a wide array of substituents. N-halosuccinimides (NBS, NCS, NIS) are commonly employed as mild and effective halogenating agents.[4][5]
Protocol: Bromination of 4-(1-Methyl-1H-pyrazol-4-yl)aniline
This protocol describes the bromination at the C5 position of the pyrazole ring.
Materials:
Reagent
CAS Number
Molecular Weight ( g/mol )
Amount (mmol)
Equivalents
4-(1-Methyl-1H-pyrazol-4-yl)aniline
1079178-22-5
173.22
1.0
1.0
N-Bromosuccinimide (NBS)
128-08-5
177.98
1.1
1.1
Dichloromethane (DCM)
75-09-2
84.93
-
-
Procedure:
To a solution of 4-(1-methyl-1H-pyrazol-4-yl)aniline (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add N-bromosuccinimide (1.1 mmol) portion-wise over 5 minutes.
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 4-(5-bromo-1-methyl-1H-pyrazol-4-yl)aniline.
Causality and Optimization:
Solvent: Dichloromethane is a common solvent for these reactions. Other solvents like chloroform or acetonitrile can also be used.
Temperature: The reaction is initiated at 0 °C to control the exothermicity and improve selectivity.
Stoichiometry: A slight excess of NBS is used to ensure complete consumption of the starting material.
Work-up: The sodium thiosulfate quench is essential to remove any unreacted bromine.
Nitration: Introducing an Electron-Withdrawing Group
Nitration of the pyrazole ring introduces a nitro group, a strong electron-withdrawing group that can significantly modulate the electronic properties of the molecule and serve as a precursor for the synthesis of amino-pyrazole derivatives. A mixture of nitric acid and sulfuric acid is the classic nitrating agent.[6]
Protocol: Nitration of 4-(1-Methyl-1H-pyrazol-4-yl)aniline
Materials:
Reagent
CAS Number
Molecular Weight ( g/mol )
Amount (mmol)
Equivalents
4-(1-Methyl-1H-pyrazol-4-yl)aniline
1079178-22-5
173.22
1.0
1.0
Fuming Nitric Acid
7697-37-2
63.01
1.1
1.1
Concentrated Sulfuric Acid
7664-93-9
98.08
-
-
Procedure:
To a cooled (0 °C) solution of 4-(1-methyl-1H-pyrazol-4-yl)aniline (1.0 mmol) in concentrated sulfuric acid (5 mL), add fuming nitric acid (1.1 mmol) dropwise while maintaining the temperature below 5 °C.
Stir the reaction mixture at 0-5 °C for 2 hours.
Monitor the reaction by TLC.
Carefully pour the reaction mixture onto crushed ice.
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate (3 x 15 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 4-(1-methyl-5-nitro-1H-pyrazol-4-yl)aniline.
Causality and Optimization:
Acidic Medium: The strong acidic medium is necessary to generate the nitronium ion (NO₂⁺), the active electrophile.
Temperature Control: Strict temperature control is crucial to prevent over-nitration and side reactions, particularly on the activated aniline ring.
Aniline Protection: In some cases, protection of the aniline nitrogen as an acetamide may be necessary to prevent oxidation and direct nitration to the pyrazole ring.
Vilsmeier-Haack Formylation: Installing an Aldehyde Functionality
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[7][8] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.[9]
Protocol: Vilsmeier-Haack Formylation of 4-(1-Methyl-1H-pyrazol-4-yl)aniline
Materials:
Reagent
CAS Number
Molecular Weight ( g/mol )
Amount (mmol)
Equivalents
4-(1-Methyl-1H-pyrazol-4-yl)aniline
1079178-22-5
173.22
1.0
1.0
Phosphorus Oxychloride (POCl₃)
10025-87-3
153.33
3.0
3.0
N,N-Dimethylformamide (DMF)
68-12-2
73.09
-
-
Procedure:
To a cooled (0 °C) solution of N,N-dimethylformamide (10 mL), add phosphorus oxychloride (3.0 mmol) dropwise with stirring.
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
Add a solution of 4-(1-methyl-1H-pyrazol-4-yl)aniline (1.0 mmol) in DMF (5 mL) to the Vilsmeier reagent at 0 °C.
Heat the reaction mixture to 80 °C and stir for 4 hours.
Monitor the reaction by TLC.
Cool the reaction mixture to room temperature and pour it onto crushed ice.
Neutralize the solution with a saturated aqueous solution of sodium carbonate.
Extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 4-(4-(4-aminophenyl)-1-methyl-1H-pyrazol-5-yl)carbaldehyde.
Causality and Optimization:
Vilsmeier Reagent: The ratio of POCl₃ to DMF can influence the reactivity of the Vilsmeier reagent.
Temperature: Higher temperatures are often required to drive the formylation of less reactive substrates.
Hydrolysis: The final hydrolysis step is crucial to convert the intermediate iminium salt to the aldehyde.
Figure 2: Overview of electrophilic substitution reactions on the pyrazole ring.
Modern C-H Functionalization Strategies: Precision and Efficiency
Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds.[10] These methods often offer high regioselectivity and functional group tolerance, avoiding the need for pre-functionalized starting materials.
Palladium-Catalyzed Direct Arylation
Palladium-catalyzed direct C-H arylation allows for the direct coupling of a C-H bond with an aryl halide.[11] This reaction is particularly valuable for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. For the functionalization of the pyrazole ring in 4-(1-methyl-1H-pyrazol-4-yl)aniline, direct arylation at the C5 position is a promising approach.
Combine the pyrazole substrate, aryl halide, palladium catalyst, ligand, and base in a reaction vessel under an inert atmosphere.
Add the solvent and heat the reaction mixture to the desired temperature (typically 80-120 °C).
Monitor the reaction progress by GC-MS or LC-MS.
Upon completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate.
Purify the crude product by column chromatography.
Key Considerations for Success:
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high catalytic activity and selectivity.
Base and Additives: The base plays a critical role in the C-H activation step. Additives like pivalic acid can often improve reaction efficiency.
Reaction Conditions: Optimization of temperature, reaction time, and reactant concentrations is essential for maximizing yield and minimizing side products.
Figure 3: General workflow for Palladium-Catalyzed C-H Arylation.
Conclusion and Future Perspectives
The functionalization of the pyrazole ring in 4-(1-methyl-1H-pyrazol-4-yl)aniline offers a rich landscape for the generation of novel molecular entities with potential therapeutic applications. This guide has provided a foundation for both classical and modern synthetic approaches to modify this important scaffold. While the protocols provided are robust starting points, it is imperative for the researcher to understand the underlying principles of reactivity and to empirically optimize conditions for each specific transformation. The continued development of novel catalytic systems for C-H functionalization will undoubtedly expand the toolbox for the selective and efficient derivatization of this and other valuable heterocyclic systems, accelerating the pace of drug discovery.
References
Li, B., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(30), 5755-5780. Available at: [Link]
Casas, J. S., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. Journal of the American Chemical Society, 144(46), 21237-21246. Available at: [Link]
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available at: [Link]
Goossen, L. J., et al. (2022). Palladium-Catalyzed para-C-H Arylation of Anilines with Aromatic Halides. Angewandte Chemie International Edition, 61(47), e202210009. Available at: [Link]
Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
LibreTexts. (2022). 1.31: Electrophilic Substitution. Chemistry LibreTexts. Available at: [Link]
El-Newehy, M. H., et al. (2021). Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Journal of Heterocyclic Chemistry, 58(8), 1645-1653. Available at: [Link]
Li, X., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]
Yadav, G., & De, A. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. Available at: [Link]
Goudarshivannanavar, B. C., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 468-483. Available at: [Link]
Chinnakadoori, S. R., et al. (2017). The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30). ResearchGate. Available at: [Link]
Katritzky, A. R., & Tarraga, A. (1977). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXVI. The nitration of some 1-phenylpyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (7), 912-916. Available at: [Link]
Chinnakadoori, S. R., et al. (2024). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. Chemical Methodologies, 8(10), 835-855. Available at: [Link]
Abbiati, G., et al. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 5(2), 944-987. Available at: [Link]
Wang, Y., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5269-5273. Available at: [Link]
Sharma, J. (2022, April 19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube. Available at: [Link]
Šačkus, A., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5871. Available at: [Link]
LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]
Guchhait, S. K., et al. (2025). Palladium-catalyzed late-stage mono-aroylation of the fully substituted pyrazoles via aromatic C–H bond activation. ResearchGate. Available at: [Link]
Freeman, J. P., & Gannon, J. J. (1968). Halogenation of N-Oxygenated Pyrazoles. Preparation of N-Oxygenated 4-Halopyrazole and 4,4-Dihalo-4H-pyrazole Derivatives. The Journal of Organic Chemistry, 34(1), 194-199. Available at: [Link]
Jana, R., et al. (2016). Palladium-catalyzed ortho C-H Arylation of Aniline Carbamates with Diazonium Salts under Mild Condition: Expedient Synthesis of Carbazole Alkaloids. Organic Letters, 18(15), 3594-3597. Available at: [Link]
Holleman, A. F. (1920). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Journal of the American Chemical Society, 42(11), 2337-2343. Available at: [Link]
Nayek, P., et al. (2025). Organic Halogenation using Inorganic Halides and Visible-Light Photocatalyst Perylenediimide. ChemRxiv. Available at: [Link]
Liu, Y., et al. (2020). Mechanistic Insights for Aniline‐Catalyzed Halogenation Reactions. Chemistry – A European Journal, 26(21), 4735-4743. Available at: [Link]
Clark, J. (2023). electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. Available at: [Link]
Organic Chemistry. (n.d.). Electron Withdrawing Groups Practice Questions & Answers – Page 3. Organic Chemistry. Available at: [Link]
The Strategic Role of 4-(1-Methyl-1H-pyrazol-4-yl)aniline in the Precision Targeting of CDK2: A Guide for Drug Discovery
Abstract Cyclin-dependent kinase 2 (CDK2) remains a high-value target in oncology due to its critical role in cell cycle progression and the frequent dysregulation of the CDK2 signaling axis in human cancers.[1][2][3] Th...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Cyclin-dependent kinase 2 (CDK2) remains a high-value target in oncology due to its critical role in cell cycle progression and the frequent dysregulation of the CDK2 signaling axis in human cancers.[1][2][3] The development of selective and potent CDK2 inhibitors has been a long-standing challenge, primarily due to the high degree of structural similarity within the ATP-binding pocket across the CDK family.[4] This guide illuminates the pivotal role of the 4-(1-methyl-1H-pyrazol-4-yl)aniline moiety as a foundational scaffold in the design of a new generation of selective CDK2 inhibitors. We will dissect the molecular rationale for its efficacy, provide detailed protocols for its synthesis and integration into inhibitor scaffolds, and outline robust methodologies for the comprehensive in vitro and cell-based evaluation of these compounds. This document is intended to serve as a practical resource for researchers, medicinal chemists, and drug development professionals dedicated to advancing the frontier of targeted cancer therapy.
Introduction: The Rationale for Targeting CDK2 and the Emergence of Pyrazole-Based Scaffolds
The orderly progression of the cell cycle is orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[3][4] CDK2, in complex with its regulatory partners cyclin E and cyclin A, governs the critical G1/S phase transition and S phase progression, respectively.[2][5][6] In a multitude of human cancers, aberrant CDK2 activity, often driven by the overexpression of cyclin E, decouples cell proliferation from normal regulatory signals, leading to uncontrolled tumor growth.[2][7] This dependency makes CDK2 an attractive therapeutic target.[8]
Early CDK inhibitors were pan-CDK active, and their lack of selectivity led to significant off-target effects and limited clinical success.[4][9] The quest for selectivity has driven the exploration of novel chemical scaffolds that can exploit subtle differences in the kinase ATP-binding sites. The 4-(1-methyl-1H-pyrazol-4-yl)aniline moiety has emerged as a privileged structure in this endeavor. Its unique electronic and steric properties allow for specific and high-affinity interactions within the CDK2 active site, forming the basis for a new class of potent and selective inhibitors.[10][11]
This guide provides a comprehensive overview of the application of this key building block in the development of advanced CDK2 inhibitors.
The CDK2 Signaling Pathway and Points of Inhibition
CDK2 activity is tightly regulated. In the G1 phase, mitogenic signals lead to the expression of D-type cyclins and the activation of CDK4/6.[12] Active CDK4/6-cyclin D complexes partially phosphorylate the retinoblastoma protein (Rb), which in turn alleviates its repression of the E2F transcription factor.[6][12] E2F then promotes the transcription of genes required for S phase, including cyclin E.[6] Cyclin E binds to and activates CDK2, leading to the hyperphosphorylation of Rb and the full activation of E2F, committing the cell to DNA replication.[5][6] The CDK2/cyclin A complex is subsequently required for progression through the S phase.[2] Inhibitors featuring the 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold are designed to competitively bind to the ATP-binding pocket of CDK2, preventing the phosphorylation of key substrates like Rb and thereby inducing cell cycle arrest.[1][6]
Caption: The CDK2 Signaling Pathway at the G1/S Transition.
The Role of 4-(1-Methyl-1H-pyrazol-4-yl)aniline in CDK2 Inhibition
The 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold serves as a crucial anchor for CDK2 inhibitors. It is typically incorporated into a larger heterocyclic system, such as a 2-anilinopyrimidine, which mimics the adenine moiety of ATP.[10][11]
Key Interactions:
Hinge Binding: The aniline nitrogen and the adjacent pyrimidine nitrogen form critical hydrogen bonds with the hinge region of the kinase (specifically with the backbone amide and carbonyl of Leu83 in CDK2), a canonical interaction for ATP-competitive inhibitors.[13]
Hydrophobic Interactions: The methylpyrazole and aniline rings occupy hydrophobic pockets within the active site. The N-methyl group on the pyrazole can enhance binding affinity and modulate solubility and metabolic stability.
Structure-Activity Relationship (SAR): Studies have shown that the pyrazole moiety is a favorable bioisosteric replacement for other groups, leading to potent CDK2 inhibition.[10][11] The orientation of the pyrazole ring and substitutions on both the pyrazole and aniline rings can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.[14][15]
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridine from Pyrazole Precursors
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. As a fused bicyclic system of py...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. As a fused bicyclic system of pyrazole and pyridine, it exists in two main tautomeric forms, the 1H- and 2H-isomers, with the 1H-tautomer being significantly more stable.[1][2] This structural motif is considered a bioisostere of purine bases like adenine and guanine, which underpins its broad range of biological activities.[1][3] Consequently, pyrazolo[3,4-b]pyridine derivatives have been extensively investigated and developed as potent therapeutic agents, including anxiolytics, kinase inhibitors for cancer therapy, and antiviral compounds.[3][4][5][6]
The development of efficient and versatile synthetic routes to this scaffold is paramount for advancing drug discovery programs. This guide provides an in-depth overview of the most robust and widely employed strategies for the synthesis of pyrazolo[3,4-b]pyridines, with a specific focus on methods commencing from readily available pyrazole precursors. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and insights to guide researchers in this exciting area of synthetic chemistry.
Strategic Overview: Constructing the Pyridine Ring onto a Pyrazole Core
The predominant and most logical approach for the synthesis of pyrazolo[3,4-b]pyridines involves the annulation of a pyridine ring onto a pre-existing, appropriately functionalized pyrazole.[1][3] This strategy leverages the diverse chemistry of pyrazoles and allows for the introduction of substituents onto the pyrazole ring at an early stage. The key starting materials for these syntheses are typically 5-aminopyrazoles, which possess the necessary nucleophilic centers to construct the fused pyridine ring.
Methodology 1: Condensation of 5-Aminopyrazoles with 1,3-Dicarbonyl Compounds
One of the most classical and reliable methods for the synthesis of pyrazolo[3,4-b]pyridines is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1] This reaction is a powerful tool for creating substituted pyrazolo[3,4-b]pyridines, with the substitution pattern on the newly formed pyridine ring being dictated by the choice of the dicarbonyl component.
Mechanistic Insights
The reaction proceeds through a cascade of condensation and cyclization steps. The 5-aminopyrazole acts as a binucleophile, with both the exocyclic amino group and the C4 carbon of the pyrazole ring participating in the reaction. There is some debate in the literature regarding the initial step of the mechanism.[1] One proposed pathway involves the initial nucleophilic attack of the C4 carbon of the pyrazole onto one of the carbonyl groups of the dicarbonyl compound, followed by intramolecular condensation of the amino group with the second carbonyl. An alternative pathway suggests the initial reaction occurs at the amino group. The subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic pyrazolo[3,4-b]pyridine ring.
If a non-symmetrical 1,3-dicarbonyl compound is used, a mixture of regioisomers can be formed.[1] The regioselectivity is governed by the relative electrophilicity of the two carbonyl groups. For instance, in the case of 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the trifluoromethyl group reacts preferentially, leading to a specific regioisomer.[1]
Visualizing the General Mechanism
Caption: General mechanism for pyrazolo[3,4-b]pyridine synthesis.
Experimental Protocol: Synthesis of 1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from established literature procedures.
Materials:
5-Amino-1,3-dimethylpyrazole
Benzoylacetone
Glacial Acetic Acid
Procedure:
In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-1,3-dimethylpyrazole (1.0 eq) in glacial acetic acid.
Add benzoylacetone (1.05 eq) to the solution.
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature.
Pour the cooled mixture into ice-water with stirring.
Collect the precipitated solid by vacuum filtration and wash with cold water.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 1,3-dimethyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Methodology 2: Multicomponent Reactions (MCRs) for Enhanced Efficiency
Multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy for the synthesis of complex molecules like pyrazolo[3,4-b]pyridines.[7][8] These reactions involve the one-pot combination of three or more starting materials to form the final product, thereby minimizing waste, reducing reaction times, and simplifying purification procedures.
Advantages of MCRs in Pyrazolo[3,4-b]pyridine Synthesis:
Atom Economy: MCRs are inherently atom-economical, as most of the atoms from the starting materials are incorporated into the final product.
Operational Simplicity: The one-pot nature of MCRs simplifies experimental setup and reduces the need for isolating intermediates.
Green Chemistry: Often employing environmentally benign solvents and catalysts, MCRs align with the principles of green chemistry.[7][9]
Diversity-Oriented Synthesis: MCRs are well-suited for the rapid generation of libraries of compounds for drug discovery screening.
Microwave-Assisted MCR Protocol for Ethyl 6-amino-1,3-dimethyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This protocol is based on a green, microwave-assisted MCR approach.[7][10]
Materials:
1,3-Dimethyl-1H-pyrazol-5-amine (1.0 eq)
Ethyl cyanoacetate (1.0 eq)
Benzaldehyde (1.0 eq)
Ammonium acetate (1.0 eq)
Triethylamine (TEA) (0.5 eq)
Water
Procedure:
In a microwave-safe reaction vessel, combine 1,3-dimethyl-1H-pyrazol-5-amine, ethyl cyanoacetate, benzaldehyde, ammonium acetate, and triethylamine in water.
Seal the vessel and place it in a microwave reactor.
Irradiate the mixture at a controlled temperature (e.g., 40°C) for a short duration (e.g., 20 minutes).[10]
After the reaction is complete, cool the vessel to room temperature.
The product often precipitates from the aqueous medium. Collect the solid by filtration.
Wash the product with cold water and dry under vacuum. The product is often obtained in high purity without the need for column chromatography.[7]
Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and HRMS analysis.[7][10]
Methodology 3: Synthesis from α,β-Unsaturated Ketones
The reaction of 5-aminopyrazoles with α,β-unsaturated ketones provides another versatile route to the pyrazolo[3,4-b]pyridine core.[1][11] This method allows for the introduction of substituents at the C4 and C6 positions of the resulting pyridine ring.
Mechanistic Considerations
The mechanism is believed to initiate with a Michael addition of the nucleophilic C4 carbon of the 5-aminopyrazole to the β-carbon of the α,β-unsaturated ketone.[1] This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon. Subsequent dehydration and spontaneous oxidation lead to the aromatic pyrazolo[3,4-b]pyridine product.
Catalytic Protocol for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines
This protocol utilizes a zirconium tetrachloride catalyst to facilitate the cyclization.[11]
To a solution of the α,β-unsaturated ketone in DMF, add a solution of 5-amino-1-phenylpyrazole in ethanol at room temperature.
Degas the reaction mixture.
Add ZrCl₄ to the mixture.
Stir the reaction vigorously at an elevated temperature (e.g., 95°C) for 16 hours.
Monitor the reaction by TLC.
Upon completion, concentrate the mixture in vacuo.
Perform an aqueous workup with chloroform and water. Separate the organic layer and wash the aqueous layer with chloroform.
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography to yield the desired pyrazolo[3,4-b]pyridine.
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.[11]
Conclusion and Future Outlook
The synthesis of pyrazolo[3,4-b]pyridines from pyrazole precursors is a well-established field with a rich history and a vibrant present. The classical condensation reactions with 1,3-dicarbonyls and α,β-unsaturated ketones remain highly relevant and effective. Furthermore, the advent of modern synthetic methodologies, particularly microwave-assisted multicomponent reactions, has significantly enhanced the efficiency, sustainability, and scope of these syntheses.[7][8][12] These advancements enable the rapid and environmentally friendly production of diverse libraries of pyrazolo[3,4-b]pyridine derivatives, which will undoubtedly accelerate the discovery of new therapeutic agents and advanced materials. Future research will likely focus on the development of even more selective and efficient catalytic systems, as well as the application of flow chemistry for the continuous production of these valuable heterocyclic compounds.
References
Kumar, R. S., et al. (2024). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect. Available at: [Link][7][10]
(2024). Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. Synfacts. Available at: [Link][8]
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link][1][13]
Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1867-1877. Available at: [Link][14][15][16]
(2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c. RSC Publishing. Available at: [Link]
(2021). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. Journal of the Iranian Chemical Society. Available at: [Link][9]
(2020). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLO[3,4-b]PYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link][12]
Gkizis, P. L., et al. (2015). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 20(10), 17956-17971. Available at: [Link][11]
Komarova, E. S., et al. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry, 49(5), 957-975. Available at: [Link][2][17]
(2024). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ResearchGate. Available at: [Link]
Ali, A. A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link][4]
(2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Available at: [Link][3]
Donaire-Arias, A., et al. (2022). 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. PubMed. Available at: [Link]
Ghorab, M. M., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Journal of Heterocyclic Chemistry, 53(5), 1541-1547. Available at: [Link][18]
(2025). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. ResearchGate. Available at: [Link]
(2023). Preparation of pyrazolo[3,4-b]pyridine-5-carbonitriles using... ResearchGate. Available at: [Link][19]
Zohdi, H. F. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 837-850. Available at: [Link][20]
(2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities – Part 1. Scilit. Available at: [Link][21]
Zhang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6433. Available at: [Link][22]
(2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing. Available at: [Link]
(2018). Plausible mechanism for the formation of pyrazolo[3,4-b]pyridine derivate 4a. ResearchGate. Available at: [Link][23]
(2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. Available at: [Link][24]
(2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. Available at: [Link][25]
(2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. PubMed Central. Available at: [Link][26]
(2025). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. ResearchGate. Available at: [Link][27]
(2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link][28]
(2019). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. ResearchGate. Available at: [Link][29]
Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available at: [Link][30]
(2002). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][5]
(2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link][6]3/MD/D3MD00109A) [cite: 30]
Technical Support Center: Optimizing Suzuki Coupling for Pyrazole Derivatives
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utili...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction to access novel chemical entities. Pyrazoles are privileged scaffolds in drug discovery, but their unique electronic and structural properties can present challenges in cross-coupling chemistry.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies. Our goal is to empower you to diagnose issues, optimize conditions, and achieve robust, high-yielding syntheses.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction shows low to no conversion of the starting pyrazole halide. What are the primary causes and how do I fix it?
Answer:
Failure to observe conversion typically points to a problem with one of the three key steps of the catalytic cycle: oxidative addition, transmetalation, or catalyst stability.
Inefficient Oxidative Addition: This is often the rate-determining step of the cycle.[1]
Causality: The palladium(0) catalyst must insert into the pyrazole-halide bond. The reactivity of this bond follows the order I > Br > Cl >> F.[2] Electron-rich pyrazoles, particularly those with electron-donating groups, can make the carbon-halide bond stronger and less susceptible to oxidative addition.[3]
Solution:
Switch to a More Active Halide: If using a pyrazole chloride, switching to the corresponding bromide or iodide will significantly accelerate oxidative addition.
Use a More Electron-Rich Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can increase the electron density on the palladium center, promoting its insertion into the C-X bond.[3][4] Pre-formed palladium precatalysts, such as XPhos Pd G2 or G3, are often highly effective.[5]
Increase Temperature: While a last resort due to potential side reactions, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.
Catalyst Inhibition by N-H Pyrazoles: This is a critical and common issue specific to this substrate class.
Causality: Unprotected N-H pyrazoles are acidic and can coordinate to the palladium center. This can lead to the formation of inactive or off-cycle palladium complexes, effectively poisoning your catalyst.[6]
Solution:
Use a Strong, Hindered Base: A base like K₃PO₄ is often more effective than K₂CO₃ or NaHCO₃ for coupling unprotected azoles.[6]
Increase Catalyst/Ligand Loading: For challenging N-H pyrazoles, increasing the catalyst loading (e.g., from 2 mol% to 5-7 mol%) and adding a slight excess of ligand relative to palladium can help maintain a sufficient concentration of the active catalyst.[6]
N-Protection: While adding steps, protecting the pyrazole nitrogen (e.g., with a Boc, SEM, or p-methoxybenzyl group) is a robust strategy to prevent catalyst inhibition. The protecting group can be removed post-coupling.
Catalyst Deactivation:
Causality: The active Pd(0) species is sensitive to oxygen. Failure to properly degas the reaction mixture can lead to oxidation of the catalyst and phosphine ligands, halting the reaction.[7]
Solution: Ensure all solvents are thoroughly degassed via a sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[8] Assemble the reaction under an inert atmosphere.
Q2: My starting material is consumed, but my yield is low, and I see a lot of a biphenyl-like byproduct. What's happening?
Answer:
This strongly suggests that homo-coupling of your boronic acid is the dominant pathway.
Causality: Homo-coupling occurs when two molecules of the organoboron reagent couple with each other. This side reaction can be promoted by the presence of oxygen or by certain palladium species, particularly when the desired cross-coupling is slow.
Solution:
Strictly Anaerobic Conditions: Oxygen is a known promoter of homo-coupling. Re-evaluate your degassing procedure to ensure it is rigorous.[7]
Control Stoichiometry: Use a slight excess of the boronic acid (typically 1.1-1.5 equivalents). A large excess can favor homo-coupling. Conversely, if the pyrazole halide is the more precious component, using it in slight excess can minimize homo-coupling of the boronic acid.[2]
Modify Reaction Parameters: Sometimes, changing the ligand, solvent, or lowering the temperature can alter the relative rates of cross-coupling versus homo-coupling.
Q3: I'm observing significant protodeboronation of my boronic acid. How can I minimize this?
Answer:
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is a common decomposition pathway, especially with electron-rich or heteroaryl boronic acids at elevated temperatures.[6][9]
Causality: This side reaction is often base- and temperature-mediated. The presence of water in the reaction mixture can also facilitate this process.
Solution:
Lower the Reaction Temperature: This is the most effective way to reduce the rate of protodeboronation.
Choose the Right Base: While a base is required, a very strong base or prolonged heating can accelerate decomposition. Sometimes, a milder base like K₂CO₃ or even KF (for base-sensitive substrates) can be beneficial, though it may slow the desired reaction.[4][9]
Use Boronate Esters: Pinacol boronate esters (Bpin) are generally more stable towards protodeboronation than their corresponding boronic acids. They can be used directly or formed in situ.
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to harsh conditions.
Section 2: Frequently Asked Questions (FAQs)
This section provides guidance on setting up and optimizing your reaction from the start.
Q1: How do I select the right palladium catalyst and ligand for my pyrazole substrate?
Answer:
The choice of catalyst system is arguably the most critical parameter for success. The goal is to find a system that promotes a rapid rate of oxidative addition and reductive elimination while remaining stable.
For Simple, N-Protected Pyrazoles: Standard catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a simple phosphine ligand (e.g., PPh₃) can be effective.[4]
For Challenging Substrates (Aryl Chlorides, N-H Pyrazoles, Sterically Hindered Systems): Advanced catalyst systems are required.
Buchwald Ligands: Bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are excellent choices. They accelerate both oxidative addition and reductive elimination and provide steric bulk that stabilizes the active monoligated Pd(0) species.[5][6]
N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes are strong sigma-donors that form very stable and highly active palladium complexes, making them suitable for coupling unreactive aryl chlorides.[4]
Precatalysts: Using well-defined palladium precatalysts (e.g., XPhos Pd G2/G3/G4) is highly recommended. These complexes are air-stable, easy to handle, and generate the active Pd(0) species reliably and rapidly upon heating in the presence of a base, leading to more reproducible results.[5]
Q2: What is the role of the base, and which one should I choose?
Answer:
The base plays a crucial role in the transmetalation step. It reacts with the boronic acid (or its ester) to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[4][10]
Base
Strength
Common Use Case
Considerations
K₃PO₄
Strong
Highly effective for N-H azoles and challenging couplings.[6]
Can be very basic; may not be suitable for base-sensitive functional groups.
Cs₂CO₃
Strong
Often provides high yields where other bases fail due to its high solubility.
More expensive than other carbonate bases.
K₂CO₃/Na₂CO₃
Moderate
A general, all-purpose base for a wide range of Suzuki couplings.[8]
May be less effective for difficult substrates.
KOH
Strong
A strong, inexpensive base often used in aqueous media.[11]
Can promote side reactions like ester hydrolysis.
KF
Weak
Used for substrates with base-labile functional groups (e.g., esters).[4]
Reactions are often slower compared to stronger bases.
Q3: Which solvent system is best for Suzuki coupling of pyrazoles?
Answer:
The ideal solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Mixed solvent systems are very common.
Aqueous Mixtures: Systems like 1,4-Dioxane/H₂O , THF/H₂O , or DMF/H₂O are widely used.[6][8][9] The water helps to dissolve the inorganic base, which is essential for the formation of the boronate "ate" complex.
Aprotic Polar Solvents:DMF , DMAc , or NMP can be effective, especially for poorly soluble substrates.[9][12]
Ethereal/Aromatic Solvents:Toluene or DME are also used, often with a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.
The choice often depends on the specific substrates. For N-H pyrazoles, a Dioxane/H₂O system with K₃PO₄ is a robust starting point.[6]
Visualizations & Protocols
The Suzuki-Miyaura Catalytic Cycle
The mechanism proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination, which regenerate the active Pd(0) catalyst.[1][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
Use this decision tree to diagnose and solve common issues with your reaction.
Caption: A decision-tree workflow for troubleshooting failed pyrazole Suzuki couplings.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an N-Protected Bromo-Pyrazole
This protocol is a good starting point for relatively straightforward couplings.
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected bromo-pyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 or 5:1 ratio by volume) via syringe. The final concentration of the pyrazole halide should be approximately 0.1 M.
Catalyst Addition: To the stirring suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). If using an in situ system, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 8 mol%). The mixture may change color.
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting pyrazole halide is consumed.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with water and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Optimized Procedure for a Challenging N-H Bromo-Pyrazole
This protocol is adapted for substrates prone to catalyst inhibition.[6]
Reaction Setup: To an oven-dried Schlenk flask, add the N-H bromo-pyrazole (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 3-7 mol%) and, if necessary, additional XPhos ligand (e.g., 1.5 equivalents relative to the palladium complex).[6]
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
Solvent Addition: Add degassed 1,4-dioxane and degassed water (4:1 v/v) via syringe to achieve a final concentration of ~0.1 M.
Heating and Monitoring: Heat the reaction to 100 °C with vigorous stirring. Monitor carefully by LC-MS. These reactions are often complete within several hours but may require up to 24 hours.[6]
Workup and Purification: Follow steps 6 and 7 from Protocol 1. Note that purification may be more challenging due to the presence of bulky ligands; specific chromatography conditions may need to be developed.
Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction . [Link]
PubMed. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid . [Link]
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . [Link]
National Institutes of Health. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media . [Link]
MDPI. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media . [Link]
Royal Society of Chemistry. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions . [Link]
National Institutes of Health. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions . [Link]
MDPI. Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction . [Link]
Semantic Scholar. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions . [Link]
ResearchGate. Optimization of Suzuki-Miyaura cross-coupling reaction . [Link]
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling . [Link]
ResearchGate. Solvent, base and Pd source effects on the model SM cross-coupling (CC)... . [Link]
ResearchGate. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media . [Link]
Reddit. Why am I getting low yield for my Suzuki coupling reaction? . [Link]
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . [Link]
ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning . [Link]
Reddit. Diagnosing issues with a failed Suzuki coupling? . [Link]
Royal Society of Chemistry. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction . [Link]
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? . [Link]
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? . [Link]
ACS Publications. Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage . [Link]
ResearchGate. How can I solve my problem with Suzuki coupling? . [Link]
Technical Support Center: Purification of 4-(1-methyl-1H-pyrazol-4-yl)aniline
Welcome to the technical support guide for 4-(1-methyl-1H-pyrazol-4-yl)aniline. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for 4-(1-methyl-1H-pyrazol-4-yl)aniline. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block with high purity. As a heterocyclic aromatic amine, this compound presents unique purification hurdles that require a nuanced approach. This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions, grounded in established chemical principles.
Section 1: Understanding the Core Purification Challenges
The purification strategy for 4-(1-methyl-1H-pyrazol-4-yl)aniline is dictated by its key structural features: a basic aniline moiety and a polar pyrazole ring. Understanding these characteristics is the first step toward diagnosing and solving purity issues.
Basicity of the Aniline Nitrogen: The primary amine group (-NH2) is basic and readily protonated. This property can be exploited for purification via acid-base extraction but also causes issues during normal-phase chromatography, where the amine interacts strongly with the acidic silanol groups of silica gel, leading to significant tailing and poor separation.[1]
Hydrogen Bonding Capability: The molecule acts as both a hydrogen bond donor (the -NH2 group) and acceptor (the nitrogen atoms of the pyrazole ring). This increases its polarity and influences its solubility in various solvents, which is a critical consideration for recrystallization.[2]
Aromatic System & π-π Stacking: The presence of two aromatic rings allows for π-π stacking interactions, which can facilitate crystallization but may also lead to the co-crystallization of structurally similar impurities.[2]
Susceptibility to Oxidation: Like many anilines, this compound can be susceptible to air oxidation, especially when exposed to light, leading to the formation of colored impurities.[3] This necessitates careful handling and storage.
A common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[4] This context is crucial for anticipating likely impurities.
Table 1: Potential Impurities from Suzuki-Miyaura Synthesis & Their Characteristics
Self-coupling of starting materials under catalytic conditions.[5][6]
Often have different polarity but can be difficult to separate if their solubility profile is similar.
Protodeboronation Byproduct
1-methyl-1H-pyrazole
Hydrolysis or protonation of the boronic ester/acid starting material.[5]
Highly volatile and typically removed during solvent evaporation, but can persist in small amounts.
Catalyst Residues
Palladium species (e.g., Palladium black)
Incomplete removal of the palladium catalyst used in the coupling reaction.[5]
Can cause discoloration and interfere with subsequent reactions. Requires specific filtration techniques.
Isomeric Impurities
4-(1-methyl-1H-pyrazol-3-yl)aniline or 4-(1-methyl-1H-pyrazol-5-yl)aniline
Use of non-regiopure starting materials or side reactions during synthesis.
Extremely difficult to separate due to nearly identical physicochemical properties. Purity of starting materials is key.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the purification of 4-(1-methyl-1H-pyrazol-4-yl)aniline in a question-and-answer format.
Issue 1: My compound shows severe tailing/streaking on a silica gel TLC plate and gives poor separation during column chromatography.
Potential Cause: The basic aniline nitrogen is interacting ionically with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding prevents the compound from moving as a tight band, resulting in significant tailing.[1]
Recommended Solution:
Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent system. A common and effective choice is triethylamine (Et3N) at a concentration of 0.5-1% (v/v). The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your compound to elute more cleanly.
Consider an Alternative Stationary Phase: If tailing persists, switch to a less acidic or neutral stationary phase. Alumina (neutral or basic) is a good alternative. Alternatively, reversed-phase chromatography (C18 silica) can be highly effective, where polar impurities elute first.[7]
Issue 2: The final product is a dark oil or a discolored (pink, brown, or gray) solid.
Potential Cause 1: Oxidation. The aniline moiety has likely oxidized due to prolonged exposure to air and/or light.[3]
Recommended Solution 1:
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated carbon (charcoal), heat the mixture gently for 10-15 minutes, and then filter it hot through a pad of Celite®. The carbon will adsorb the highly colored polymeric oxidation byproducts. Recrystallize or re-purify the filtrate.
Work under Inert Atmosphere: During purification and handling, use an inert atmosphere (e.g., nitrogen or argon) where possible to minimize further oxidation.
Potential Cause 2: Residual Palladium. If a Suzuki coupling was performed, fine particles of palladium black may be contaminating the product.[5]
Recommended Solution 2:
Filtration: After the reaction work-up, ensure the mixture is thoroughly filtered through a pad of Celite or a 0.45 µm syringe filter to remove fine palladium particles before concentrating the solution.
Issue 3: NMR analysis shows the presence of homocoupling byproducts or unreacted starting materials.
Potential Cause: The chromatographic or recrystallization conditions were not optimized to resolve compounds with similar properties.
Recommended Solution:
Acid-Base Extraction: This is a highly effective technique for separating the basic target compound from non-basic impurities like pyrazole homocoupling products or boronic esters. See Protocol C for a detailed methodology. This method leverages the basicity of the aniline to selectively move it into an aqueous acidic phase, leaving neutral impurities behind.
Optimized Chromatography: If impurities are close in polarity, a shallow gradient during column chromatography is necessary. For example, instead of running 50% Ethyl Acetate/Hexane, run a gradient from 20% to 50% over many column volumes.
Recrystallization from a Multi-Solvent System: A single solvent may not provide adequate selectivity. Try dissolving the compound in a minimal amount of a good solvent (e.g., ethanol) and then slowly adding a poor solvent (e.g., water or heptane) until turbidity is observed. This can often selectively precipitate the desired product while keeping impurities in the mother liquor.
Issue 4: I can't get the compound to crystallize from any solvent.
Potential Cause 1: High Impurity Level. Even small amounts of impurities can inhibit the formation of a crystal lattice.
Recommended Solution 1: Perform an initial purification step. Run the crude material through a quick silica gel plug (using an eluent modified with 1% Et3N) or perform the acid-base extraction described in Protocol C to remove bulk impurities before attempting recrystallization.
Potential Cause 2: Incorrect Solvent Choice. The compound may be too soluble or too insoluble in the chosen solvent, even with temperature changes.
Recommended Solution 2:
Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, ethanol, water). A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[2]
Induce Nucleation: If a supersaturated solution has formed but no crystals appear, try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed" crystal from a previous pure batch.[2]
Section 3: Standard Purification Protocols
Protocol A: Flash Column Chromatography on Silica Gel
This protocol is designed to purify the compound from impurities of different polarities while mitigating on-column issues.
Preparation: Dry the crude product onto a small amount of silica gel ("dry loading") to ensure a tight application band.
Column Packing: Pack a glass column with silica gel in your starting eluent (e.g., 10% Ethyl Acetate in Hexane).
Eluent Modification: Prepare your mobile phase solvents containing 0.5-1% triethylamine (Et3N) to prevent tailing.
Loading: Carefully add the dry-loaded crude material to the top of the packed column.
Elution: Start with a low-polarity eluent (e.g., 10-20% EtOAc/Hexane + 1% Et3N) and gradually increase the polarity. Monitor the elution using TLC. The product typically elutes at moderate polarity.
Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions.
Solvent Removal: Evaporate the solvent under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove the final traces of triethylamine.
Protocol B: Recrystallization
This protocol provides a general workflow for purifying the compound to a high crystalline state.
Solvent Selection: Identify a suitable solvent or solvent pair from your screening (e.g., Isopropanol/Water or Ethyl Acetate/Heptane).
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent required to fully dissolve the solid.
Decolorization (if needed): If the solution is colored, add a spatula-tip of activated carbon, swirl for 5 minutes, and perform a hot filtration to remove it.
Crystallization:
Single Solvent: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal yield.
Solvent/Anti-Solvent: While the solution is warm, add the anti-solvent (the one in which the product is insoluble) dropwise until the solution becomes persistently cloudy. Add a few drops of the primary solvent to redissolve the cloudiness, then cool as described above.
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
Drying: Dry the crystals under vacuum to a constant weight.
Protocol C: Acid-Base Extraction
This is an excellent first-pass purification to remove neutral or acidic impurities.
Dissolution: Dissolve the crude material in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Acid Wash: Transfer the solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl). The target compound, being basic, will form a salt and move into the aqueous layer. Repeat the extraction 2-3 times.
Separate Layers: Combine the aqueous layers. The organic layer contains non-basic impurities and can be discarded.
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO3) solution, with stirring until the pH is >9. The pure product should precipitate as a solid or oil out of the aqueous solution.
Re-extraction: Extract the now basic aqueous solution with a fresh organic solvent (DCM or EtOAc) 2-3 times. The purified free-base product will move back into the organic layer.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified product.
// Edges
Crude -> TLC_NMR;
TLC_NMR -> HighPurity [label="Clean, few spots"];
TLC_NMR -> LowPurity [label="Complex mixture,\ncolored, baseline"];
HighPurity -> Recrystallize;
LowPurity -> AcidBase [label="For neutral/acidic impurities"];
AcidBase -> Column [label="If isomers or polar\nimpurities remain"];
AcidBase -> Recrystallize [label="If solid is obtained"];
Column -> FinalProduct;
Recrystallize -> FinalProduct;
}
dot
Caption: Decision tree for selecting a purification strategy.
// Edges
Start -> Acid [label="Mix"];
Acid -> Neutral [label="Separate"];
Acid -> Salt [label="Aniline transfers"];
Salt -> Base;
Base -> Final [label="Aniline transfers back"];
Final -> Dry;
Dry -> Pure [shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];
}
dot
Caption: Workflow for the Acid-Base Extraction protocol.
Section 5: Frequently Asked Questions (FAQs)
Q1: What is a good starting TLC solvent system for this compound?
A1: A standard starting point is 30-50% Ethyl Acetate in Hexane (or Heptane). If you observe tailing, pre-treat the TLC plate by dipping it in a solution of 1-2% triethylamine in your eluent and letting it dry before spotting. This will give you a much more accurate picture of the separation.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of techniques is essential. ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure and identify any major organic impurities. LC-MS (Liquid Chromatography-Mass Spectrometry) will confirm the molecular weight and provide a quantitative purity assessment (e.g., >99% by UV area). Melting point analysis can also be a good indicator of purity; a sharp melting point suggests high purity, while a broad or depressed melting point indicates the presence of impurities.
Q3: My compound seems to degrade on the silica column even with triethylamine. What are my alternatives?
A3: If your compound is particularly sensitive, avoid silica gel altogether. Your best options are:
Preparative Reversed-Phase HPLC: This is often the most powerful method for purifying polar, sensitive compounds. A common mobile phase is a gradient of Acetonitrile and Water, sometimes with a modifier like formic acid or ammonia.
Alumina Chromatography: Use neutral or basic alumina as your stationary phase to avoid the acidic environment of silica.
Recrystallization or Salt Formation: Convert the aniline to a stable salt (e.g., the hydrochloride or tartrate salt), which often have excellent crystallinity. You can recrystallize the salt and then convert it back to the free base if needed.
Q4: How should I store pure 4-(1-methyl-1H-pyrazol-4-yl)aniline?
A4: To prevent oxidation and degradation, store the compound in an amber vial under an inert atmosphere (argon or nitrogen). For long-term storage, keeping it in a freezer at -20°C is recommended.
common side products in the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline
Welcome to the technical support center for the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this important compound. Drawing upon established principles of palladium-catalyzed cross-coupling reactions, this document provides in-depth, field-proven insights to ensure the successful synthesis and purification of your target molecule.
Introduction to Synthetic Strategies
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline typically employs one of two powerful palladium-catalyzed cross-coupling methodologies: the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination. The choice between these routes depends on the availability of starting materials and the desired reaction conditions. This guide will address the common side products encountered in both synthetic pathways.
Caption: Common synthetic routes to 4-(1-methyl-1H-pyrazol-4-yl)aniline.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address issues you may encounter during your experiments.
Part 1: Suzuki-Miyaura Coupling Pathway
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. In this context, it typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with 4-aminophenylboronic acid (or its ester) in the presence of a palladium catalyst and a base.
Caption: Potential side products in the Suzuki-Miyaura synthesis.
Question 1: I am observing a significant amount of a byproduct with a mass corresponding to a pyrazole dimer. What is happening and how can I prevent it?
Answer: You are likely observing the formation of 1,1'-dimethyl-4,4'-bi-1H-pyrazole [1], a result of the homocoupling of your starting material, 4-bromo-1-methyl-1H-pyrazole. This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain palladium catalysts.[2]
Troubleshooting:
Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. Consider screening different palladium sources and ligands.
Reaction Temperature: Lowering the reaction temperature may help to suppress this side reaction, although it could also slow down the desired coupling.[2]
Question 2: My reaction mixture contains a significant amount of biphenyl-4,4'-diamine. What is the cause?
Answer: The presence of biphenyl-4,4'-diamine indicates the homocoupling of 4-aminophenylboronic acid.[3] This is a common side reaction in Suzuki-Miyaura couplings and is often facilitated by the palladium catalyst, especially in the presence of an oxidant like air.[2]
Troubleshooting:
Stoichiometry: Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess can lead to increased homocoupling. Carefully control the stoichiometry of your reactants.
Controlled Addition: Adding the boronic acid slowly to the reaction mixture can help to maintain a low concentration, which can disfavor the homocoupling reaction.
Degassing and Inert Atmosphere: As with pyrazole homocoupling, minimizing oxygen is crucial.[2]
Question 3: I have a significant amount of aniline in my crude product. How is this forming?
Answer: The presence of aniline is a strong indicator of protodeboronation of 4-aminophenylboronic acid.[4] This is the cleavage of the C-B bond and its replacement with a C-H bond, and it can be promoted by aqueous basic conditions and elevated temperatures.[4][5]
Troubleshooting:
Choice of Base: The strength and type of base can influence the rate of protodeboronation. Consider screening weaker bases or non-aqueous conditions if possible.
Boronic Ester: Using a pinacol ester of the boronic acid can sometimes mitigate protodeboronation as it is more stable than the free boronic acid.
Anhydrous Conditions: If feasible for your specific reaction, using anhydrous solvents and reagents can reduce the extent of protodeboronation.
Question 4: I am seeing a volatile impurity that I suspect is 1-methyl-1H-pyrazole. What is the source of this?
Answer: The formation of 1-methyl-1H-pyrazole is likely due to the dehalogenation of your starting material, 4-bromo-1-methyl-1H-pyrazole. This is a known side reaction in palladium-catalyzed couplings and can occur through various mechanisms, including β-hydride elimination from a palladium-hydride species.
Troubleshooting:
Ligand Selection: The choice of phosphine ligand can influence the rate of dehalogenation. Bulky, electron-rich ligands can sometimes suppress this side reaction.
Hydride Scavengers: In some cases, the addition of a hydride scavenger can be beneficial, although this can also interfere with the desired catalytic cycle.
Reaction Conditions: Carefully optimizing the temperature and reaction time can help to minimize dehalogenation.
Potential Side Product
Common Cause
Suggested Mitigation Strategy
1,1'-dimethyl-4,4'-bi-1H-pyrazole
Homocoupling of 4-bromo-1-methyl-1H-pyrazole
Rigorous degassing, use of inert atmosphere
Biphenyl-4,4'-diamine
Homocoupling of 4-aminophenylboronic acid
Control stoichiometry, slow addition of boronic acid, degassing
Aniline
Protodeboronation of 4-aminophenylboronic acid
Screen bases, use of boronic ester, anhydrous conditions
1-methyl-1H-pyrazole
Dehalogenation of 4-bromo-1-methyl-1H-pyrazole
Ligand selection, optimization of reaction conditions
Part 2: Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig amination provides a direct route to form the C-N bond between 4-bromo-1-methyl-1H-pyrazole and aniline.
Caption: Potential side products in the Buchwald-Hartwig synthesis.
Question 5: My Buchwald-Hartwig reaction is sluggish and gives low yields, with a significant amount of a pyrazole dimer present. What could be the issue?
Answer: Similar to the Suzuki coupling, you may be observing the formation of 1,1'-dimethyl-4,4'-bi-1H-pyrazole through a palladium-mediated dimerization of the starting pyrazole.[1] Low yields in Buchwald-Hartwig aminations of pyrazoles can also be attributed to catalyst inhibition or unfavorable reaction kinetics.[6]
Troubleshooting:
Ligand Choice: The Buchwald-Hartwig amination is highly dependent on the choice of ligand. For electron-rich five-membered heterocycles like pyrazoles, bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig groups are often necessary to promote efficient catalysis.[1][6]
Catalyst Pre-activation: Using a pre-formed palladium(0) catalyst or a precatalyst that readily forms the active catalytic species can improve reaction efficiency.
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide are commonly used.
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.[7]
Question 6: I am struggling with β-hydride elimination as a side reaction. How can I address this?
Answer: While aniline itself does not have β-hydrogens on the nitrogen, this is a critical consideration when using other primary or secondary amines in Buchwald-Hartwig reactions. β-hydride elimination from the palladium-amido intermediate can lead to the formation of an enamine and a palladium-hydride species, which can then cause dehalogenation of the starting material.[1] Although not a direct side product of the aniline coupling, it's a key concept in Buchwald-Hartwig chemistry. For the synthesis of the title compound, this is less of a concern with aniline as the coupling partner. However, if you were to use an alkylamine with β-hydrogens, this would be a major consideration.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general guideline and may require optimization for your specific setup.
To a reaction vessel, add 4-bromo-1-methyl-1H-pyrazole (1.0 eq.), 4-aminophenylboronic acid (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a suitable solvent (e.g., dioxane, toluene, DMF) that has been thoroughly degassed.
Seal the vessel under an inert atmosphere (argon or nitrogen).
Heat the reaction mixture to 80-110 °C with stirring for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This is a general guideline and may require optimization for your specific setup.
To a reaction vessel, add 4-bromo-1-methyl-1H-pyrazole (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%).
Add a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, 1.2-1.5 eq.).
Seal the vessel and purge with an inert atmosphere (argon or nitrogen).
Add a degassed solvent (e.g., toluene, dioxane) followed by aniline (1.0-1.2 eq.).
Heat the reaction mixture to 80-120 °C with stirring for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel.
Technical Support Center: Synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline
Welcome to the technical support center for the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve the yield and purity of your target compound.
Introduction
4-(1-Methyl-1H-pyrazol-4-yl)aniline is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, while achievable through several routes, can present challenges that affect yield and purity. This guide will focus on the most common synthetic strategies and the potential pitfalls associated with them.
Two primary retrosynthetic approaches are generally considered for the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline:
Suzuki-Miyaura Coupling: This involves the palladium-catalyzed cross-coupling of a pyrazole-containing boronic acid or ester with a protected aniline derivative (or a nitrobenzene derivative followed by reduction).[3][4]
Two-Step Synthesis from 1-methyl-4-nitro-1H-pyrazole: This route involves the nitration of 1-methylpyrazole, followed by a reduction of the nitro group to an amine. This is a more classical and often cost-effective approach.
This guide will address common issues encountered in both of these synthetic pathways.
Troubleshooting Guide
Low Yield in Suzuki-Miyaura Coupling
Question: I am attempting the Suzuki-Miyaura coupling between 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and 4-bromoaniline (or a protected version), but I am consistently getting low yields. What are the likely causes and how can I improve my yield?
Answer: Low yields in Suzuki-Miyaura coupling reactions involving nitrogen-rich heterocycles like pyrazoles are a common issue.[5][6] Several factors can contribute to this, and a systematic approach to optimization is crucial.
1. Catalyst and Ligand Selection:
The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may not be robust enough for coupling with electron-rich and potentially coordinating pyrazole substrates.[6] The free N-H in unprotected pyrazoles can inhibit the catalyst.[5]
The Solution: Employing more advanced catalyst systems is often necessary. Sterically hindered and electron-rich phosphine ligands can significantly improve catalytic activity.
Recommended Ligands: Consider using ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands. These have been shown to be effective for the coupling of nitrogen-containing heterocycles.[5][7]
Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G2 or G3) can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.[7]
2. Base Selection:
The Problem: The choice of base is critical for the transmetalation step. An inappropriate base can lead to decomposition of the boronic ester, side reactions, or incomplete reaction.
The Solution: A range of bases should be screened to find the optimal conditions.
Commonly Used Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[5][8]
Rationale: Stronger bases like K₃PO₄ are often more effective for challenging couplings. The choice of base can also be influenced by the solvent system.
3. Solvent System:
The Problem: The solvent must be able to dissolve all reaction components and facilitate the catalytic cycle. A poor solvent choice can lead to low reaction rates and incomplete conversion.
The Solution: A mixture of an organic solvent and water is typically used.
Recommended Solvents: 1,4-Dioxane/water, THF/water, or DMF/water are common choices.[3][9] The water is essential for the activation of the boronic acid/ester.
Degassing: It is crucial to thoroughly degas the solvent to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.
4. Reaction Temperature and Time:
The Problem: Insufficient thermal energy can lead to slow reaction rates, while excessive heat can cause catalyst decomposition or promote side reactions.
The Solution: Optimization of the reaction temperature is key.
Typical Range: Reactions are often run at elevated temperatures, typically between 80-120 °C.[5][10]
Microwave Irradiation: The use of microwave heating can significantly reduce reaction times and sometimes improve yields by providing rapid and uniform heating.[9]
Table 1: Troubleshooting Suzuki-Miyaura Coupling for 4-(1-methyl-1H-pyrazol-4-yl)aniline Synthesis
Problem
Potential Cause
Recommended Solution
Scientific Rationale
Low or No Conversion
Inactive catalyst
Use a more robust ligand (e.g., XPhos) or a pre-catalyst (e.g., XPhos Pd G2).[5][7]
Sterically hindered, electron-rich ligands stabilize the Pd(0) center and promote oxidative addition.
Inappropriate base
Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[5][8]
The base is crucial for the transmetalation step; its strength and solubility can significantly impact the reaction rate.
Poor solvent choice
Use a degassed mixture of an organic solvent and water (e.g., dioxane/H₂O).[3][9]
Water is necessary to activate the boronic acid/ester for transmetalation. Degassing prevents catalyst oxidation.
Formation of Side Products
Homocoupling of boronic ester
Use a lower catalyst loading or a different ligand.
This side reaction can be promoted by high catalyst concentrations or certain ligands.
Dehalogenation of aryl halide
Use a milder base or lower reaction temperature.[3][11]
This can occur via a competing pathway where a hydride is transferred to the palladium complex.[3]
Protodeboronation
Ensure anhydrous conditions for the boronic ester and use a non-protic solvent if possible.
Boronic acids and esters can be susceptible to hydrolysis, leading to the formation of the corresponding arene.
dot
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Incomplete Reduction of the Nitro Group
Question: I have successfully synthesized 1-methyl-4-nitro-1H-pyrazole, but the reduction to 4-(1-methyl-1H-pyrazol-4-yl)aniline is incomplete or gives a mixture of products. How can I achieve a clean and complete reduction?
Answer: The reduction of an aromatic nitro group is a common transformation, but the presence of the pyrazole ring can sometimes lead to complications. The choice of reducing agent and reaction conditions is critical for a successful outcome.
1. Choice of Reducing Agent:
The Problem: Some reducing agents may not be strong enough for complete conversion, while others might be too harsh and lead to over-reduction or decomposition of the pyrazole ring.
The Solution: Several reliable methods are available for this reduction.
Catalytic Hydrogenation: This is often the cleanest method. Using palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate) is a standard and effective procedure.[12][13]
Metal-Acid Systems: A combination of a metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (e.g., HCl) is a classic and robust method. Tin(II) chloride (SnCl₂) in ethanol is also a common choice.[12]
2. Reaction Conditions for Catalytic Hydrogenation:
The Problem: Incomplete reaction can occur due to catalyst poisoning, insufficient hydrogen pressure, or inadequate reaction time.
The Solution:
Catalyst Loading: A typical catalyst loading is 5-10 mol% of Pd/C.
Hydrogen Source: If using H₂ gas, a balloon pressure is often sufficient, but for stubborn reactions, a Parr shaker at higher pressures may be necessary.[13]
Solvent: Methanol, ethanol, or ethyl acetate are suitable solvents.
Monitoring: The reaction progress should be monitored by TLC or LC-MS to ensure complete consumption of the starting material.[13]
3. Work-up and Purification:
The Problem: The resulting aniline can be sensitive to oxidation, and residual metals from the reduction can contaminate the product.
The Solution:
Filtration: After the reaction, the catalyst (e.g., Pd/C) should be carefully filtered through a pad of Celite to prevent it from coming into contact with air while dry.[13]
Aqueous Work-up: For metal-acid reductions, the reaction mixture needs to be basified to neutralize the acid and precipitate the metal hydroxides, which are then filtered off.
Purification: The crude product can be purified by column chromatography on silica gel. The resulting aniline should be stored under an inert atmosphere to prevent oxidation.
dot
Caption: Workflow for the reduction of 1-methyl-4-nitro-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the Suzuki-Miyaura coupling: 4-bromo-1-methyl-1H-pyrazole or 1-methyl-1H-pyrazole-4-boronic acid?
A1: The choice of starting material depends on the availability and cost of the coupling partner. Both routes are viable. However, arylboronic acids are generally stable and easy to handle.[3] The synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester has been reported and can be prepared from 4-bromo-1-methyl-1H-pyrazole.[14] If you are coupling with a complex aniline derivative, it may be more practical to synthesize the pyrazole boronic ester first.
Q2: I am observing a significant amount of debromination of my aryl bromide starting material during the Suzuki coupling. What can I do to minimize this?
A2: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.[3][11] It often occurs when there is a competing reductive pathway. To minimize this, you can try:
Using a milder base: Strong bases can sometimes promote dehalogenation.
Lowering the reaction temperature: This can help to disfavor the dehalogenation pathway.
Choosing a different ligand: Some ligands are more prone to promoting this side reaction than others.
Q3: My final product, 4-(1-methyl-1H-pyrazol-4-yl)aniline, is unstable and darkens over time. How can I store it properly?
A3: Anilines, especially those with electron-donating groups, are susceptible to air oxidation, which leads to the formation of colored impurities. To ensure the long-term stability of your product:
Store under an inert atmosphere: Keep the compound in a sealed vial under nitrogen or argon.
Store in a cool, dark place: A refrigerator or freezer is ideal.
Use an antioxidant: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to prevent oxidation, although this is more common for bulk storage.
Q4: Can I use Buchwald-Hartwig amination to synthesize this compound?
A4: Yes, Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is a viable alternative. This would involve the coupling of 4-bromo-1-methyl-1H-pyrazole with ammonia or an ammonia equivalent, or with a protected amine followed by deprotection. Similar to the Suzuki coupling, the choice of catalyst, ligand, and base is crucial for success.[15][16]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This is a general procedure and may require optimization.
To a reaction vessel, add 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv.), 4-bromoaniline (1.0 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and your chosen palladium catalyst/ligand system (e.g., XPhos Pd G2, 2 mol%).
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: Reduction of 1-methyl-4-nitro-1H-pyrazole
Dissolve 1-methyl-4-nitro-1H-pyrazole (1.0 equiv.) in methanol or ethanol.
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.
Evacuate the flask and backfill with hydrogen gas (from a balloon or a hydrogenator).
Stir the reaction vigorously at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
Once the reaction is complete, carefully filter the mixture through a pad of Celite, washing the filter cake with methanol.
Concentrate the filtrate under reduced pressure to obtain the crude product.
If necessary, purify the product by silica gel column chromatography.
References
NIH. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
NIH. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
MySkinRecipes. (n.d.). 1-Methyl-4-nitro-1H-pyrazole. Retrieved from [Link]
ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
Organic Syntheses. (n.d.). 5-Benzo[1][17]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
PubMed Central. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]
SciSpace. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. Retrieved from [Link]
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
ElectronicsAndBooks. (n.d.). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex. Retrieved from [Link]
Appretech Scientific Limited. (n.d.). 4-(1-Methyl-1H-pyrazol-4-yl)aniline. Retrieved from [Link]
Preprints.org. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. Retrieved from [Link]
RSC Publishing. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]
Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. Retrieved from [Link]
Matrix Fine Chemicals. (n.d.). 4-(1-METHYL-1H-PYRAZOL-4-YL)ANILINE. Retrieved from [Link]
MDPI. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]
MDPI. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... Retrieved from [Link]
ResearchGate. (2000). Reaction of 1-methyl-4-nitro-pyrazole with 4-amino-1,2,4-triazole. Retrieved from [Link]
Pyrazole Synthesis: A Technical Troubleshooting Guide for Researchers
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] However, their synthesis is not without its complexities. This guide provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues, ensuring you can optimize your reactions for yield, purity, and regioselectivity.
Question: I am performing a Knorr pyrazole synthesis by reacting a 1,3-dicarbonyl compound with a hydrazine, but my yields are consistently low. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in the Knorr pyrazole synthesis, a classic and widely used method, can stem from several factors.[2][3] The primary culprits are often related to the reaction conditions, the stability of your starting materials, or incomplete conversion.
Causality and Troubleshooting Steps:
Suboptimal pH: The Knorr synthesis is typically acid-catalyzed.[4] However, excessively strong acidic conditions (pH < 3) can promote the formation of furan byproducts, consuming your 1,3-dicarbonyl starting material.[5] Conversely, if the medium is not sufficiently acidic, the reaction may be sluggish and incomplete.
Solution: Add a weak acid, such as acetic acid, to catalyze the reaction.[2] If using a hydrazine salt (e.g., phenylhydrazine HCl), consider adding one equivalent of a mild base like sodium acetate to generate the free hydrazine in situ and buffer the reaction medium.[6]
Reaction Temperature and Time: While heating is often necessary, prolonged exposure to high temperatures can lead to the degradation of sensitive starting materials or the pyrazole product.
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7][8] This will help you determine the optimal reaction time to maximize product formation while minimizing degradation. For some substrates, microwave-assisted heating can significantly reduce reaction times and improve yields by providing rapid and uniform heating.
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine can lead to unwanted side reactions, reducing the overall yield of the desired pyrazole.
Solution: Ensure your starting materials are of high purity. If necessary, purify the 1,3-dicarbonyl compound by distillation or recrystallization and use a fresh, high-quality source of hydrazine.
Incomplete Reaction: The reaction may not be proceeding to completion due to insufficient reaction time, low temperature, or inefficient mixing.
Solution: Gradually increase the reaction time or temperature, while monitoring for any product degradation. Ensure efficient stirring, especially in larger-scale reactions, to maintain a homogenous reaction mixture.[9]
Issue 2: Poor Regioselectivity with Unsymmetrical 1,3-Dicarbonyls
Question: My reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is producing a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?
Answer:
The formation of regioisomers is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds, as the substituted hydrazine can attack either of the two distinct carbonyl groups.[10] The regiochemical outcome is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[10]
Controlling Regioselectivity:
Solvent Choice is Critical: The solvent can have a profound impact on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase the regioselectivity in favor of one isomer.[11] This is attributed to the ability of these solvents to form hydrogen bonds and influence the relative reactivity of the two carbonyl groups.
Exploiting Steric and Electronic Bias: You can intentionally design your substrates to favor the formation of a single isomer.
Steric Hindrance: A bulky substituent on either the 1,3-dicarbonyl or the hydrazine will direct the nucleophilic attack to the less sterically hindered carbonyl group.[10]
Electronic Effects: A strong electron-withdrawing group (e.g., -CF₃) will increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site of attack.[10]
pH Adjustment: The pH of the reaction can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, which can sometimes be leveraged to favor one regioisomer.[10]
Below is a decision-making workflow for addressing regioselectivity issues.
Technical Support Center: Scale-Up of 4-(1-methyl-1H-pyrazol-4-yl)aniline Production
Welcome to the technical support center for the synthesis and scale-up of 4-(1-methyl-1H-pyrazol-4-yl)aniline. This guide is designed for researchers, chemists, and process development professionals to navigate the compl...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis and scale-up of 4-(1-methyl-1H-pyrazol-4-yl)aniline. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this important building block from bench-scale to larger-scale production. We will delve into common challenges, offering practical, experience-driven solutions to ensure a robust, safe, and efficient scale-up process.
Introduction: The Synthetic Landscape
4-(1-methyl-1H-pyrazol-4-yl)aniline is a key intermediate in the synthesis of various pharmacologically active compounds. Its synthesis typically involves the formation of the pyrazole ring and the aniline moiety, often through multi-step sequences. The most common industrial routes involve either a Suzuki-Miyaura coupling or a Buchwald-Hartwig amination to form the C-C or C-N bond between the pyrazole and aniline precursors, or a cyclocondensation followed by reduction of a nitro group. Each of these routes presents unique challenges during scale-up.
This guide will address issues thematically, providing a troubleshooting framework that is applicable across different synthetic strategies.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during the scale-up of 4-(1-methyl-1H-pyrazol-4-yl)aniline synthesis.
Q1: What are the primary synthetic routes to 4-(1-methyl-1H-pyrazol-4-yl)aniline?
A1: The most prevalent synthetic strategies include:
Route A: Suzuki-Miyaura Coupling: Coupling of a protected 4-halo-1-methyl-1H-pyrazole with a suitable aniline precursor (e.g., 4-aminophenylboronic acid or its esters).
Route B: Nitration and Reduction: Synthesis of 1-methyl-4-(4-nitrophenyl)-1H-pyrazole followed by reduction of the nitro group to an amine. A general procedure for this type of reduction involves using a catalyst like 10% Pd/C with hydrogen gas[1].
Route C: Buchwald-Hartwig Amination: Palladium-catalyzed coupling of a 4-halopyrazole with an aniline or an ammonia equivalent. This method is a powerful tool for forming C-N bonds[2][3].
Route D: Cyclocondensation: Reaction of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring, which is a foundational method for pyrazole synthesis[4][5].
Q2: My reaction is significantly slower on a larger scale than in the lab. Why is this happening?
A2: This is a classic scale-up issue often related to mass and heat transfer. In larger reactors, inefficient stirring can lead to poor mixing of reactants, catalysts, and bases, especially in heterogeneous mixtures[6][7]. The surface-area-to-volume ratio also decreases, making heat transfer less efficient, which can result in lower-than-expected reaction temperatures[6][8].
Q3: I'm observing a significant increase in by-products during scale-up. What are the likely culprits?
A3: Increased by-product formation can stem from several factors. Localized "hot spots" due to poor heat dissipation can accelerate side reactions[6]. Inadequate mixing can lead to areas of high reactant concentration, also promoting unwanted pathways[6]. For cross-coupling reactions, oxygen contamination can lead to homocoupling of boronic acids or catalyst deactivation[7].
Q4: What are the main safety concerns when scaling up the synthesis of pyrazole derivatives?
A4: Key safety considerations include:
Exothermic Reactions: Many reactions in the synthesis, such as cyclocondensations or certain coupling reactions, can be exothermic[6][9]. A thorough thermal hazard assessment is crucial.
Reagent Toxicity: Many reagents, such as hydrazine derivatives and anilines, are toxic and require careful handling with appropriate personal protective equipment (PPE)[7][9].
Catalyst Handling: Palladium on carbon (Pd/C) catalysts can be pyrophoric, especially when dry and exposed to air. They should be handled under an inert atmosphere[7].
Troubleshooting Guide: From Theory to Practice
This section provides a more in-depth, problem-solving approach to specific challenges you may encounter.
Category 1: Reaction Kinetics and Conversion Issues
Observed Issue
Potential Root Cause(s)
Recommended Troubleshooting Actions & Rationale
Stalled or Incomplete Reaction
1. Poor Mixing/Mass Transfer: Solid reagents (e.g., bases like K₂CO₃) not adequately suspended. Catalyst not in contact with reactants. 2. Inefficient Heat Transfer: Actual internal temperature is lower than the setpoint of the heating mantle/jacket. 3. Catalyst Deactivation: Impurities in starting materials or solvents. Presence of oxygen in cross-coupling reactions.
1. Optimize Agitation: Characterize the impact of stirring speed. Consider using a different impeller design for better solid suspension[6]. 2. Monitor Internal Temperature: Use a calibrated internal temperature probe. Adjust the external heating to maintain the target internal temperature[7]. 3. Reagent/Solvent Quality Control: Ensure starting materials and solvents are of sufficient purity for the scaled-up process. For cross-coupling, ensure a robust inert atmosphere (nitrogen or argon) is maintained throughout the reaction[7].
Inconsistent Batch-to-Batch Results
1. Variability in Raw Materials: Different batches of starting materials may have varying impurity profiles. 2. Inconsistent Reagent Charging: Inaccurate measurement or inconsistent addition rates of key reagents.
1. Establish Raw Material Specifications: Develop analytical tests to qualify incoming batches of starting materials. 2. Standardize Procedures: Implement standard operating procedures (SOPs) for reagent charging. For highly exothermic steps, control the addition rate carefully[6].
Category 2: Selectivity and Impurity Formation
Observed Issue
Potential Root Cause(s)
Recommended Troubleshooting Actions & Rationale
Formation of Regioisomers
Lack of Regiocontrol in Cyclocondensation: Using unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of multiple pyrazole isomers[4].
Optimize Reaction Conditions: Screen different solvents and catalysts to improve regioselectivity. Consider alternative synthetic routes with higher inherent regioselectivity[9].
Homocoupling (e.g., Furan-Furan in Suzuki)
Oxygen Contamination: Promotes the oxidative homocoupling of boronic acids.
Improve Inerting: Ensure the reactor is thoroughly purged with an inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction[7].
Dehalogenation of Starting Material
Side Reaction in Cross-Coupling: Can occur in the presence of certain bases or at elevated temperatures.
Base and Temperature Optimization: Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and consider running the reaction at a lower temperature to disfavor this pathway[7].
Category 3: Work-up and Purification Challenges
Observed Issue
Potential Root Cause(s)
Recommended Troubleshooting Actions & Rationale
Poor Phase Separation During Extraction
Emulsion Formation: Common when scaling up liquid-liquid extractions, especially with fine solid particulates present.
Solvent Selection: Experiment with different extraction solvents. Break Emulsions: Add brine or small amounts of a different organic solvent. Consider centrifugation on a smaller scale to diagnose the issue.
Product Precipitation During Work-up
Solubility Issues: The product may be less soluble in the work-up solvents at the larger volumes used in scale-up.
Solvent Screening: Conduct solubility studies to find a more suitable solvent system for the work-up and isolation steps[6].
Difficulty in Removing Impurities by Crystallization
Co-crystallization: Impurities with similar structures to the product may co-crystallize.
Recrystallization Solvent Screening: Test a variety of single and mixed solvent systems to find one that maximizes the solubility of the impurity while minimizing the solubility of the product at low temperatures.
Experimental Workflows & Diagrams
Workflow 1: Troubleshooting a Low-Yielding Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura coupling.
Workflow 2: General Scale-Up Logic
Caption: A generalized logic flow for chemical process scale-up.
Detailed Protocol: Catalytic Reduction of a Nitro-Aryl Precursor
This protocol is a representative example for the reduction step in "Route B" for synthesizing 4-(1-methyl-1H-pyrazol-4-yl)aniline.
Objective: To reduce 1-methyl-4-(4-nitrophenyl)-1H-pyrazole to 4-(1-methyl-1H-pyrazol-4-yl)aniline on a larger scale.
10% Palladium on Carbon (Pd/C), 50% wet (0.05 mol% Pd)
Methanol (MeOH) or Ethanol (EtOH) (10-20 volumes)
Hydrogen (H₂) gas
Diatomaceous earth (e.g., Celite®)
Procedure:
Reactor Setup: Ensure the reactor is clean, dry, and rated for hydrogenation. Purge the reactor thoroughly with nitrogen.
Charging: Under a nitrogen atmosphere, charge the reactor with 1-methyl-4-(4-nitrophenyl)-1H-pyrazole and the solvent (MeOH or EtOH).
Catalyst Slurry: In a separate vessel, prepare a slurry of the 10% Pd/C catalyst in a small amount of the reaction solvent. This should be done in a fume hood, taking care to avoid ignition sources as dry Pd/C can be pyrophoric[7].
Catalyst Charging: Transfer the catalyst slurry to the reactor under a nitrogen blanket.
Hydrogenation: Seal the reactor. Pressurize with hydrogen gas to the desired pressure (typically 1-5 bar). Begin agitation.
Monitoring: Monitor the reaction by observing the uptake of hydrogen and by taking in-process samples to analyze by LC-MS or TLC for the disappearance of the starting material[1].
Completion and Purging: Once the reaction is complete, stop the hydrogen flow and carefully purge the reactor multiple times with nitrogen to remove all residual hydrogen.
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with additional solvent.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(1-methyl-1H-pyrazol-4-yl)aniline. Further purification can be achieved by recrystallization if necessary.
References
BenchChem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
Arts, M., et al. (2023). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
Technical Support Center: Preventing Byproduct Formation in Pyrazole Functionalization
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for pyrazole functionalization. As a Senior Application Scientist, I've designed this guide to address the common an...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole functionalization. As a Senior Application Scientist, I've designed this guide to address the common and often frustrating challenges of byproduct formation in your pyrazole reactions. This is not a rigid manual but a dynamic resource built from field-proven insights to help you navigate the complexities of regioselectivity and side reactions. Our goal is to empower you with the understanding of why certain byproducts form and provide you with actionable strategies to achieve your desired functionalized pyrazole with high purity and yield.
I. N-Alkylation: The N1 vs. N2 Regioselectivity Challenge
One of the most frequent hurdles in pyrazole chemistry is controlling the site of N-alkylation. The two adjacent nitrogen atoms, N1 and N2, have similar electronic properties, making them both susceptible to alkylation and often leading to hard-to-separate regioisomeric mixtures.[1]
FAQ 1: Why am I getting a mixture of N1 and N2 alkylated pyrazoles?
Answer: The regiochemical outcome of pyrazole N-alkylation is a delicate balance of steric and electronic factors, as well as reaction conditions.[1]
Steric Hindrance: The bulkiness of substituents on the pyrazole ring (at C3 and C5) and the alkylating agent itself is a primary driver of regioselectivity. Alkylation will generally favor the less sterically hindered nitrogen.[1]
Electronic Effects: The nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogens. Electron-donating groups (EDGs) can enhance the nucleophilicity of the nearby nitrogen, while electron-withdrawing groups (EWGs) can decrease it.
Reaction Conditions: The choice of base and solvent can significantly influence the N1/N2 ratio. For instance, combinations like sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) have been shown to favor N1-alkylation.[1]
Nature of the Alkylating Agent: The electrophile's structure is critical. Highly specialized and sterically bulky reagents have been developed to achieve high selectivity.[1]
Issue: My reaction is producing an inseparable mixture of N1 and N2 alkylated isomers.
Potential Cause
Recommended Solution(s)
Underlying Principle
Minimal steric differentiation between N1 and N2.
- If possible, start with a pyrazole that has a significantly larger substituent at the C3 or C5 position to sterically block one of the nitrogens. - Employ a bulkier alkylating agent.[1]
Increasing the steric clash around one nitrogen atom will direct the alkylating agent to the more accessible nitrogen.
Unfavorable reaction conditions.
- For N1 selectivity, try using K2CO3 in DMSO.[2] - For N2 selectivity, consider using a magnesium-based Lewis acid catalyst.[1] - In some cases, using sodium hydride can prevent the formation of regioisomeric products.[3]
The base and solvent system can influence the tautomeric equilibrium of the pyrazole and the nature of the pyrazolate anion, thereby affecting the site of alkylation.
Inappropriate alkylating agent.
- For N1-alkylation of pyrazoles with EWGs, consider a catalyst-free Michael reaction.[2][4] - For challenging substrates, explore the use of trichloroacetimidates as alkylating agents with a Brønsted acid catalyst.[5]
The mechanism of alkylation can be altered by the choice of electrophile, leading to different regiochemical outcomes.
Substituent electronic effects are overriding steric control.
- Computational modeling (e.g., calculating transition state energies) can predict the favored isomer based on the specific electronics of your substrate and reagent.[6]
Understanding the electronic landscape of your molecule can help in designing a more selective reaction. For example, hydrogen bonding between the substrate and reagent can stabilize one transition state over the other.[6]
Experimental Protocol: Regioselective N1-Alkylation using K2CO3/DMSO
This protocol is a good starting point for achieving N1-alkylation of 3-substituted pyrazoles.[2]
To a solution of the 3-substituted pyrazole (1.0 equiv) in DMSO, add K2CO3 (2.0 equiv).
Stir the mixture at room temperature for 30 minutes.
Add the alkylating agent (1.1 equiv) dropwise.
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Logical Workflow for N-Alkylation Troubleshooting
Caption: Decision workflow for troubleshooting N-alkylation regioselectivity.
II. C-H Functionalization: Controlling Positional Selectivity
Direct C-H functionalization is a powerful tool for elaborating the pyrazole core, but it often presents its own set of regioselectivity challenges, leading to mixtures of C3, C4, and C5 functionalized products.[7]
FAQ 2: I'm attempting a C-H arylation and getting a mixture of isomers. How can I control the position of functionalization?
Answer: The inherent electronic properties of the pyrazole ring and the directing capability of substituents are key to controlling regioselectivity in C-H functionalization.
Inherent Reactivity: The C5-proton is generally the most acidic due to its proximity to the sp3-hybridized nitrogen, making it susceptible to deprotonation and subsequent functionalization.[8] The C4 position is the most nucleophilic and is prone to electrophilic aromatic substitution.[8] The N2 nitrogen can act as a directing group for functionalization at the C5 position.[8]
Directing Groups: The most effective strategy for controlling regioselectivity is the use of a directing group on the N1 nitrogen. This group can coordinate to the transition metal catalyst and deliver the coupling partner to a specific C-H bond, typically at the C5 position.
Blocking Groups: If C5-functionalization is desired, a blocking group can be installed at the C4 position to prevent reaction at that site.[7]
Issue: My C-H functionalization reaction is non-selective.
Potential Cause
Recommended Solution(s)
Underlying Principle
No directing group or ineffective directing group.
- Install a directing group (e.g., pyridyl, pyrimidyl) on the N1 nitrogen to favor C5-functionalization.
The directing group chelates to the metal catalyst, forming a metallacycle that positions the catalyst for selective C-H activation at the ortho (C5) position.
Competition from other reactive C-H bonds.
- If C4 functionalization is the issue, consider installing a removable blocking group at this position.[7]
A blocking group physically obstructs the C4 position, forcing the reaction to occur at other available sites.
Unfavorable catalyst or ligand.
- For β-selective (C4) arylation, a judicious choice of solvent and the absence of a specific ligand can favor this less common pathway.[9]
The ligand and solvent environment around the metal catalyst can significantly influence which C-H bond is activated.
Substrate electronics are interfering.
- For 4-nitropyrazoles, a guided transition-metal-catalyzed arylation can provide a divergent and regioselective approach to 5-aryl-4-nitro-1H-pyrazoles.[10]
The electronic nature of substituents can be leveraged to control the regiochemical outcome of the reaction.
Illustrative Reaction Scheme: Directing Group Strategy
Caption: Comparison of undirected vs. directed C-H functionalization of pyrazoles.
III. Halogenation: Avoiding Over-Halogenation and Side Reactions
Halogenated pyrazoles are crucial building blocks in medicinal chemistry and materials science. However, the high reactivity of the pyrazole ring can lead to over-halogenation and other unwanted side reactions.
FAQ 3: My pyrazole halogenation is messy. I'm seeing di- and tri-halogenated products, and sometimes other byproducts. What's going wrong?
Answer: The C4 position of the pyrazole ring is highly susceptible to electrophilic halogenation.[11] If the ring is activated by electron-donating groups, it can be prone to multiple halogenations.[12]
Over-halogenation: This occurs when the mono-halogenated product is more reactive than the starting material, leading to the rapid formation of di- and tri-halogenated species.[12]
Side Reactions with Substituents: Functional groups on the pyrazole ring or its substituents can also react with the halogenating agent. For example, electron-rich aromatic substituents can undergo electrophilic iodination.[12]
Deacylation: If you are using an N-acylpyrazole and the reaction conditions are acidic, you may observe deacylation as a side reaction.[12]
Troubleshooting Guide: Clean Halogenation of Pyrazoles
Issue: My halogenation reaction is producing multiple products.
Potential Cause
Recommended Solution(s)
Underlying Principle
Over-halogenation due to high ring activation.
- Use a less reactive halogenating agent (e.g., N-halosuccinimide instead of elemental halogen).[11] - Carefully control the stoichiometry of the halogenating agent. - Perform the reaction at a lower temperature with a shorter reaction time.[12]
Milder conditions and less reactive reagents can help to selectively form the mono-halogenated product.
Unintended reaction with other functional groups.
- Protect susceptible functional groups before halogenation.[12] - Choose a more regioselective halogenation method. For example, for iodination, using n-BuLi followed by iodine can selectively give the 5-iodo derivative, while using ceric ammonium nitrate (CAN) with iodine directs iodination to the C4 position.[12]
Protecting groups prevent unwanted side reactions, while specific reagent systems can exploit different reaction mechanisms to achieve regioselectivity.
Deacylation of N-acylpyrazole.
- Add a non-nucleophilic base like lithium carbonate (Li2CO3) to the reaction mixture to neutralize any generated acid.[12]
Maintaining a neutral or slightly basic pH can prevent acid-catalyzed deacylation.
Formation of unexpected dimers.
- If using nitrogen triiodide, reducing its concentration can prevent the formation of azo-linked pyrazole dimers.[12]
High concentrations of certain reagents can lead to undesired side reactions.
Experimental Protocol: Selective C4-Bromination using NBS
This protocol provides a mild and efficient method for the 4-C halogenation of pyrazoles.[11]
Dissolve the pyrazole (1.0 equiv) in either carbon tetrachloride (CCl4) or water.
Add N-bromosuccinimide (NBS) (1.0-1.1 equiv) portion-wise at room temperature.
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
Upon completion, if using CCl4, filter off the succinimide byproduct and concentrate the filtrate. If using water, extract the product with an appropriate organic solvent.
Wash the organic layer, dry, and concentrate.
Purify the crude product if necessary.
IV. References
Technical Support Center: Regioselective N-Alkylation of Pyrazoles - Benchchem. Available from:
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]
Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. Available from: [Link]
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. Available from: [Link]
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC - PubMed Central. Available from: [Link]
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. Available from: [Link]
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. Available from: [Link]
Regioselective and Guided C–H Activation of 4-Nitropyrazoles | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - NIH. Available from: [Link]
Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
N-methylation of pyrazole : r/OrganicChemistry - Reddit. Available from: [Link]
Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. Available from: [Link]
Control experiment and explanation of high regioselectivity. - ResearchGate. Available from: [Link]
Strategic atom replacement enables regiocontrol in pyrazole alkylation - ResearchGate. Available from: [Link]
Pyrazole synthesis - Organic Chemistry Portal. Available from: [Link]
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available from: [Link]
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available from: [Link]
Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Available from: [Link]
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. Available from: [Link]
Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Available from: [Link]
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available from: [Link]
New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5 | Request PDF - ResearchGate. Available from: [Link]
C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E. Available from: [Link]
Side-Chain Halogenation Practice Problems | Test Your Skills with Real Questions. Available from: [Link]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromopyrazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 4-bromopyrazole substrates. Our goal is to equip you with the knowledge to overcome common experimental challenges and optimize your synthetic strategies.
Introduction
4-Bromopyrazoles are versatile building blocks in medicinal chemistry and materials science. However, their successful functionalization via cross-coupling reactions is highly dependent on the judicious selection of the catalytic system. The electron-rich nature of the pyrazole ring and the potential for N-arylation side reactions or catalyst inhibition can present unique challenges.[1][2] This guide will walk you through catalyst and ligand selection, troubleshooting common issues, and provide standardized protocols for various cross-coupling reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection for cross-coupling reactions with 4-bromopyrazoles.
Q1: Why is my Suzuki-Miyaura coupling with 4-bromopyrazole giving a low yield?
A1: Low yields in Suzuki-Miyaura couplings of 4-bromopyrazoles are frequently encountered and can stem from several factors:
Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for the electron-rich 4-bromopyrazole.[1] Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step.[3] Consider screening ligands such as SPhos, XPhos, or DavePhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[1][4]
Inappropriate Base or Solvent: The choice of base and solvent is critical. A common cause of low yield is poor solubility of the base, which hinders the transmetalation step.[5] A mixture of an organic solvent (e.g., dioxane, THF, toluene) and an aqueous base solution is often effective.[6] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally good choices.[1][2]
Homocoupling and Protodeboronation: Side reactions such as the homocoupling of the boronic acid or protodeboronation of the starting material can reduce the yield of the desired product.[6][7] Thoroughly degassing the reaction mixture to remove oxygen can minimize homocoupling.[6][8] To avoid protodeboronation, especially with heteroaryl boronic acids, consider using pinacol esters or trifluoroborate salts instead of boronic acids, or employing anhydrous conditions.[6]
Catalyst Inhibition: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, leading to catalyst inhibition.[2][7] Using a higher catalyst loading or ligands that sterically shield the metal center can sometimes mitigate this issue.
Q2: I am observing a mixture of N1 and N2 arylated pyrazole isomers in my Buchwald-Hartwig amination. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in the N-arylation of pyrazoles is a common challenge.[9] The outcome is influenced by a combination of steric and electronic factors:
Steric Hindrance: The incoming aryl group will preferentially bond to the less sterically hindered nitrogen atom.[9] If the pyrazole substrate has a bulky substituent at the C5 position, arylation will likely favor the N1 position.
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the reactivity of the adjacent nitrogen.[9]
Ligand Choice: The choice of ligand can influence the regioselectivity. Tuning the steric and electronic properties of the ligand can direct the arylation to a specific nitrogen.[10]
Copper Catalysis: In some cases, copper-catalyzed N-arylation can offer complementary regioselectivity to palladium-catalyzed methods.[10][11]
Q3: What are the best catalyst systems for Sonogashira, Heck, and Stille couplings with 4-bromopyrazoles?
A3: The choice of catalyst will depend on the specific coupling partners and desired reaction conditions.
Sonogashira Coupling: A typical Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[12][13] For 4-bromopyrazoles, a system like Pd(PPh₃)₄ with CuI and an amine base (e.g., triethylamine or diisopropylethylamine) in a solvent like THF or DMF is a good starting point.[14]
Heck Coupling: The Heck reaction couples the 4-bromopyrazole with an alkene.[15][16] A common catalyst system is Pd(OAc)₂ with a phosphine ligand like P(o-tolyl)₃ or a more modern N-heterocyclic carbene (NHC) ligand.[17] A base such as triethylamine or potassium carbonate is also required.[15]
Stille Coupling: The Stille reaction involves the coupling of the 4-bromopyrazole with an organotin compound.[18][19] Pd(PPh₃)₄ or Pd₂(dba)₃ are effective palladium sources.[20][21] The addition of a ligand such as PPh₃ or AsPh₃ can be beneficial. The reaction is typically carried out in a non-polar solvent like toluene or THF.[20]
Part 2: Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during cross-coupling reactions with 4-bromopyrazoles.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in your Suzuki-Miyaura coupling, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Issue 2: Poor Regioselectivity in Buchwald-Hartwig Amination
If you are struggling with a mixture of N-arylated isomers, consider the following:
Potential Cause
Recommended Solution
Steric Effects
Analyze the steric environment around the two nitrogen atoms of the pyrazole. If possible, modify the substrate to introduce a bulky group at the C5 position to favor N1 arylation.[9]
Electronic Effects
Evaluate the electronic properties of the substituents on the pyrazole ring. An electron-withdrawing group at C5 may favor N1 arylation.[9]
Ligand Tuning
Screen a panel of ligands with varying steric bulk and electronic properties. Bulky biarylphosphine ligands such as AdBrettPhos have been shown to be effective for the amination of five-membered heterocycles.[22]
Alternative Catalyst
Investigate copper-catalyzed N-arylation, which can sometimes provide complementary regioselectivity.[10][23]
Part 3: Recommended Catalyst Systems
The following table summarizes recommended starting points for catalyst and ligand selection for various cross-coupling reactions with 4-bromopyrazoles.
Cross-Coupling Reaction
Palladium Precursor
Recommended Ligands
Typical Base
Typical Solvent
Suzuki-Miyaura
Pd(OAc)₂ or Pd₂(dba)₃
SPhos, XPhos, RuPhos
K₃PO₄, Cs₂CO₃
Toluene/H₂O, Dioxane
Buchwald-Hartwig
Pd₂(dba)₃ or Pd(OAc)₂
tBuDavePhos, AdBrettPhos, tBuBrettPhos
NaOtBu, LHMDS, K₂CO₃
Toluene, Dioxane
Sonogashira
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
(none, or PPh₃)
Et₃N, i-Pr₂NEt
THF, DMF
Heck
Pd(OAc)₂
P(o-tolyl)₃, PPh₃, NHC ligands
Et₃N, K₂CO₃
DMF, Acetonitrile
Stille
Pd(PPh₃)₄ or Pd₂(dba)₃
PPh₃, AsPh₃
(none required)
Toluene, THF
Part 4: Experimental Protocols
This section provides representative, step-by-step protocols for common cross-coupling reactions. Note: These are general procedures and may require optimization for your specific substrate.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
To an oven-dried reaction vessel, add 4-bromopyrazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).
Add the degassed solvent (e.g., toluene/water 10:1).
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., tBuDavePhos, 1.1-1.2 equiv. relative to Pd), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
Seal the vessel and evacuate and backfill with an inert gas.
Add the degassed solvent (e.g., toluene).
Add the 4-bromopyrazole (1.0 equiv.) and the amine (1.1-1.2 equiv.).
Heat the reaction mixture (typically 80-110 °C) and stir until complete conversion is observed.
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
Purify the product by column chromatography.
Part 5: Catalytic Cycle Visualization
Understanding the catalytic cycle is crucial for troubleshooting. Below is a simplified representation of the Suzuki-Miyaura cross-coupling cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
Arkat USA. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions.
Sciety. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles.
BenchChem. (2025). Technical Support Center: Improving the Regioselectivity of Pyrazole N-Arylation.
BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with Chloropyrazoles.
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
ResearchGate. (2025). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
MDPI. (n.d.). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides.
PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
Semantic Scholar. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles.
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
ACS Publications. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage.
PubMed Central. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
ResearchGate. (n.d.). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to....
Technical Support Center: Managing Reaction Exotherms in Pyrazole Synthesis
Welcome to the Technical Support Center for the safe and efficient synthesis of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential th...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for the safe and efficient synthesis of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential thermal hazards associated with pyrazole synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical guidance to help you manage reaction exotherms effectively, ensuring both the safety of your experiments and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of exotherms in common pyrazole synthesis routes?
A1: Significant exotherms in pyrazole synthesis are primarily associated with three common reaction types:
Knorr Pyrazole Synthesis (and related condensations): The initial reaction between a hydrazine derivative and a 1,3-dicarbonyl compound is often exothermic.[1][2] The formation of the hydrazone intermediate can release a substantial amount of heat, and if not controlled, can lead to a rapid temperature increase.
Nitration of the Pyrazole Ring: The introduction of nitro groups onto the pyrazole core is a highly exothermic process.[3] Nitrating agents, such as mixtures of nitric and sulfuric acid, react vigorously with the aromatic ring, and the heat generated can be substantial, posing a significant risk of a runaway reaction. Highly nitrated pyrazoles are known to be energetic materials with high heats of formation.[3][4]
Vilsmeier-Haack Reaction: The formation of the Vilsmeier reagent itself, and its subsequent reaction with a suitable pyrazole precursor, can be highly exothermic and thermally unstable.[5][6][7][8][9] Calorimetric studies have shown that the Vilsmeier intermediate can decompose, leading to a rapid increase in temperature and pressure.[7]
Q2: How does reaction scale-up affect exotherm management?
A2: Scaling up a reaction from the laboratory bench to a larger scale presents a significant challenge for exotherm management. The key issue is the change in the surface-area-to-volume ratio.[10] As the volume of the reaction increases, the surface area available for heat dissipation does not increase proportionally. This makes it much more difficult to remove heat from the system, increasing the risk of a thermal runaway. Inadequate mixing in larger reactors can also lead to localized "hot spots" where the reaction rate accelerates, further exacerbating the problem.[11]
Q3: What are the early warning signs of a potential thermal runaway reaction?
A3: Recognizing the early warning signs of a runaway reaction is critical for preventing accidents. Key indicators include:
A sudden, unexpected, and accelerating increase in the internal reaction temperature, even with cooling applied.
A rapid increase in pressure within the reaction vessel.
Noticeable changes in the reaction mixture, such as vigorous boiling, unexpected color changes, or the rapid evolution of gas.
Hissing or popping sounds from the reaction vessel.[12]
Q4: What immediate actions should be taken if a thermal runaway is suspected?
A4: If a thermal runaway is suspected, immediate and calm action is required. The primary goal is to cool the reaction and, if necessary, safely contain it.
Alert personnel: Immediately inform others in the laboratory of the situation.
Enhance cooling: If possible and safe to do so, increase the cooling to the reactor (e.g., lower the temperature of the cooling bath, add more ice).
Stop reagent addition: Immediately cease the addition of any further reagents to the reaction mixture.
Prepare for evacuation: Be prepared to evacuate the area if the situation cannot be brought under control. Activate the emergency shutdown procedures for your laboratory.
Do not attempt to seal a vessel that is rapidly pressurizing.
For more detailed emergency procedures, refer to your institution's safety guidelines.[13][14]
Troubleshooting Guides
Scenario 1: Knorr Pyrazole Synthesis - Uncontrolled Temperature Spike During Hydrazine Addition
Problem: Upon adding phenylhydrazine to a solution of acetylacetone in ethanol, the internal temperature of the reaction rapidly increases, approaching the boiling point of the solvent, despite being in an ice bath.
Causality: The condensation reaction between the hydrazine and the dicarbonyl is highly exothermic.[2] A rapid addition rate does not allow for sufficient time for the heat to be dissipated through the reactor walls and into the cooling bath, leading to a rapid accumulation of heat.
Troubleshooting Protocol:
Immediate Action: Halt the addition of phenylhydrazine immediately.
Enhance Cooling: Ensure the reaction flask is well-immersed in the ice bath and that there is good thermal contact. Add more ice and salt to lower the bath temperature if necessary.
Monitor Temperature: Continuously monitor the internal temperature. Do not proceed until the temperature has stabilized and returned to the desired range.
Controlled Re-initiation: Once the temperature is under control, resume the addition of phenylhydrazine at a much slower, dropwise rate. Use an addition funnel for precise control.
Scale-Up Consideration: For larger scale reactions, consider a semi-batch approach where one reagent is added slowly to the other to control the rate of heat generation.[11]
Data Presentation: Recommended Cooling Baths
Target Temperature
Cooling Bath Composition
0 °C
Ice and water
-10 to -20 °C
Ice and saturated sodium chloride solution
-78 °C
Dry ice and acetone or isopropanol
Experimental Protocol: Controlled Knorr Synthesis of 1-Phenyl-3,5-dimethylpyrazole
Setup: In a round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, dissolve acetylacetone (1.0 eq) in ethanol.
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
Controlled Addition: Slowly add phenylhydrazine (1.05 eq) dropwise from the addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
Workup: Proceed with the appropriate workup and purification steps.
Scenario 2: Nitration of Pyrazole - Rapid Exotherm and Gas Evolution
Problem: During the addition of a nitrating mixture (HNO₃/H₂SO₄) to a solution of pyrazole, a rapid increase in temperature is observed, accompanied by the evolution of brown fumes (NO₂), indicating a potential runaway.
Causality: Nitration is a highly exothermic reaction.[3] Poor temperature control, too rapid addition of the nitrating agent, or localized high concentrations can lead to an uncontrolled acceleration of the reaction rate. The decomposition of the reaction mixture at elevated temperatures can also contribute to the runaway.
Troubleshooting Protocol:
Immediate Action: Cease addition of the nitrating mixture immediately.
Emergency Cooling: If the reaction is on a small scale, carefully add small portions of crushed dry ice to the reaction mixture to rapidly reduce the temperature. For larger scales, ensure the emergency cooling system is activated.
Ventilation: Ensure the reaction is being conducted in a well-ventilated fume hood to safely remove any toxic gases.
Quenching (with extreme caution): If the reaction is on a very small scale and can be done safely, slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a separate vessel. This should only be attempted by experienced chemists with appropriate personal protective equipment.
Process Re-evaluation: Before re-attempting the reaction, re-evaluate the process. Consider using a milder nitrating agent, a lower reaction temperature, a more dilute solution, or a slower addition rate.
Data Presentation: Thermal Properties of Nitrated Pyrazoles
Compound
Decomposition Onset (°C)
Calculated Enthalpy of Formation (kJ/mol)
4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole
131
25.7
A highly nitrated pyrazole derivative
206
-
Note: Data for specific compounds. Thermal properties can vary significantly with structure.[3][4]
Experimental Protocol: Controlled Nitration of Pyrazole
Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, cool a solution of pyrazole in concentrated sulfuric acid to -5 to 0 °C using an ice-salt bath.
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
Controlled Addition: Add the nitrating mixture dropwise to the pyrazole solution over 1-2 hours, maintaining the internal temperature below 5 °C.
Reaction Monitoring: Monitor the reaction by TLC.
Controlled Quench: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
Scenario 3: Vilsmeier-Haack Reaction - Thermal Instability of the Reagent
Problem: While preparing the Vilsmeier reagent from POCl₃ and DMF, the mixture begins to heat up uncontrollably and turns dark, even at low temperatures.
Causality: The Vilsmeier-Haack intermediate is known to be thermally unstable.[5][6][7][9] Its formation is exothermic, and if the heat is not removed efficiently, it can begin to decompose, leading to a dangerous runaway reaction. A reaction enthalpy of –57 kJ/mol has been reported for a related process.[7]
Troubleshooting Protocol:
Immediate Action: If a rapid, uncontrolled temperature rise occurs during reagent preparation, do not attempt to cap or seal the vessel. Evacuate the immediate area and alert others.
Prevention is Key: The best approach is to avoid the accumulation of the Vilsmeier reagent.
In situ generation: Add the POCl₃ slowly to a mixture of the substrate and DMF. This way, the reagent reacts as it is formed, preventing its buildup.[6]
Flow Chemistry: For larger scale syntheses, using a continuous flow reactor is a much safer alternative.[15] It allows for the rapid mixing of reagents and efficient heat removal, minimizing the risk of a runaway reaction.
Strict Temperature Control: Always prepare the Vilsmeier reagent at low temperatures (e.g., 0 °C or below) with efficient cooling and stirring.
Technical Support Center: Purification of Crude 4-(1-methyl-1H-pyrazol-4-yl)aniline
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4-(1-methyl-1H-pyrazol-4-yl)aniline (C₁₀H₁₁N₃, CAS No: 916766-...
Author: BenchChem Technical Support Team. Date: January 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4-(1-methyl-1H-pyrazol-4-yl)aniline (C₁₀H₁₁N₃, CAS No: 916766-82-0). This document provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues that may arise during experimental work.
I. Understanding the Molecule and Potential Impurities
4-(1-methyl-1H-pyrazol-4-yl)aniline is a substituted aniline derivative containing a methylpyrazole moiety. Its purification can be challenging due to the presence of polar functional groups (the aniline amine) and the potential for a variety of synthesis-related impurities.
A. Common Synthetic Routes and Associated Impurities:
Two common synthetic pathways to 4-(1-methyl-1H-pyrazol-4-yl)aniline are the Suzuki-Miyaura coupling and the reduction of a nitro-precursor. Each route can introduce specific impurities.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a pyrazole boronic acid or ester with a protected halo-aniline derivative. Potential impurities include:
Unreacted starting materials.
Homocoupled byproducts of the boronic acid.
Byproducts from the phosphine ligands used in the palladium catalyst.[1]
Residual palladium catalyst.
Reduction of a Nitro-Precursor: This involves the reduction of 4-(1-methyl-1H-pyrazol-4-yl)-nitrobenzene. Potential impurities include:
Byproducts from the reducing agent (e.g., residual metals from catalytic hydrogenation).
II. Frequently Asked Questions (FAQs)
Q1: My crude 4-(1-methyl-1H-pyrazol-4-yl)aniline is a dark oil/gum. How can I get it to solidify for recrystallization?
A1: The oily nature of your crude product likely indicates the presence of significant impurities or residual solvent. Before attempting recrystallization, it's crucial to address these issues:
Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed under high vacuum. Heating the sample gently (e.g., 40-50 °C) can aid in this process, but be cautious of potential degradation.
Aqueous Wash: If your compound was extracted into an organic solvent, residual acidic or basic species from the workup can inhibit crystallization. Perform a final wash of the organic layer with brine, followed by drying over an anhydrous salt like sodium sulfate or magnesium sulfate.
Trituration: This technique can often induce crystallization. Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. The impurities may dissolve, leaving your product to crystallize.
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: The ideal recrystallization solvent will dissolve your compound at elevated temperatures but not at room temperature.[3] Given the structure of 4-(1-methyl-1H-pyrazol-4-yl)aniline, which has both polar and non-polar characteristics, a solvent system approach is often effective.
Solvent/System
Rationale
Ethanol/Water
The compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling.
Toluene/Heptane
Toluene will likely dissolve the compound when hot, and the addition of heptane as an anti-solvent will decrease its solubility.
Ethyl Acetate/Hexanes
A common solvent system for compounds of moderate polarity.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with impure compounds.
Increase Solvent Volume: Your solution may be too concentrated. Add more of the primary solvent to the hot mixture to ensure the compound remains dissolved until the solution has cooled further.
Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.
Change Solvent System: The boiling point of your chosen solvent may be too high. Select a solvent or solvent mixture with a lower boiling point.
Q4: I'm having trouble purifying my compound by column chromatography. It's streaking on the TLC plate and giving poor separation on the column.
A4: The basicity of the aniline nitrogen can cause interactions with the acidic silica gel, leading to peak tailing and poor separation.[4][5]
Add a Basic Modifier: To counteract the acidity of the silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to your mobile phase.[4] This will "neutralize" the active sites on the silica and improve the peak shape.
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or deactivated silica gel.
Optimize Your Mobile Phase: A common mobile phase for purifying anilines is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). For more polar compounds, a system of dichloromethane and methanol can be effective.[4]
Q5: How can I visualize 4-(1-methyl-1H-pyrazol-4-yl)aniline on a TLC plate?
A5: Due to the presence of the aromatic rings, the compound is UV active.
UV Light (254 nm): The compound will appear as a dark spot on a fluorescent TLC plate.[6] This is a non-destructive method.
Iodine Chamber: The compound will likely stain with iodine, appearing as a brown spot.[7]
Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, such as the aniline moiety. It will typically show up as a yellow or brown spot on a purple background.
III. Troubleshooting Guides
A. Recrystallization Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
No crystals form upon cooling.
- Solution is not saturated.- Compound is too soluble in the chosen solvent.
- Evaporate some of the solvent to increase the concentration.- Add an anti-solvent dropwise until the solution becomes turbid, then add a few drops of the primary solvent to redissolve and allow to cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Low recovery of purified product.
- Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.
- Use the minimum amount of hot solvent necessary for complete dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-heated funnel for hot filtration to prevent crystallization.
Product is still impure after recrystallization.
- Inappropriate solvent choice (impurities have similar solubility).- Cooling was too rapid, trapping impurities.
- Perform a second recrystallization with a different solvent system.- Ensure very slow cooling to allow for proper crystal lattice formation.
B. Column Chromatography Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
Compound streaks on the TLC plate.
- Compound is interacting with the acidic silica gel.- Sample is overloaded on the TLC plate.
- Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase.[4]- Spot a more dilute solution of your compound on the TLC plate.
Poor separation of spots on the column.
- Inappropriate mobile phase polarity.- Column was not packed properly.
- Optimize the mobile phase using TLC. A good starting point is a solvent system that gives your product an Rf of ~0.3.- Ensure the column is packed evenly without any cracks or air bubbles.
Compound does not elute from the column.
- The mobile phase is not polar enough.- The compound is irreversibly adsorbed to the silica.
- Gradually increase the polarity of the mobile phase (gradient elution).- If using a basic modifier, ensure it is present in the mobile phase from the beginning.
IV. Experimental Protocols
A. Protocol 1: Recrystallization of 4-(1-methyl-1H-pyrazol-4-yl)aniline
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Dissolution: In an Erlenmeyer flask, add the crude 4-(1-methyl-1H-pyrazol-4-yl)aniline. Add the primary solvent (e.g., ethanol) portion-wise while heating and stirring until the solid just dissolves.
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
Drying: Dry the purified crystals under vacuum.
B. Protocol 2: Column Chromatography of 4-(1-methyl-1H-pyrazol-4-yl)aniline
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of ethyl acetate and hexanes, with the addition of 0.5% triethylamine. The ideal solvent system should provide good separation and an Rf value of ~0.3 for the desired compound.
Column Packing: Prepare a silica gel column using the wet slurry method with your chosen mobile phase.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the column.
Elution: Elute the column with the chosen mobile phase, collecting fractions. Monitor the elution by TLC.
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
V. Purity Assessment
The purity of the final product should be assessed using a combination of the following techniques:
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
Melting Point: A sharp melting point close to the literature value indicates high purity. The melting point of the related 4-(1H-Pyrazol-1-yl)aniline is 54 °C, which can serve as a rough estimate.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing purity. The absence of impurity peaks is crucial. For comparison, the ¹³C NMR spectrum of aniline shows peaks at approximately 146.6, 129.4, 118.8, and 115.2 ppm.[9]
High-Performance Liquid Chromatography (HPLC): A single sharp peak on an HPLC chromatogram is a strong indicator of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a good starting point for method development.[10][11]
VI. Visualizations
Caption: General purification workflow for 4-(1-methyl-1H-pyrazol-4-yl)aniline.
Caption: Troubleshooting logic for common purification problems.
VII. References
New Journal of Chemistry Supporting Information. (n.d.). Retrieved from
TLC Visualization Methods. (n.d.). Retrieved from [Link]
Thin Layer Chromatography. (n.d.). Retrieved from [Link]
PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)aniline. Retrieved from [Link]
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]
Appretech Scientific Limited. (n.d.). 4-(1-Methyl-1H-pyrazol-4-yl)aniline. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]
PubChem. (n.d.). N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline. Retrieved from [Link]
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
Reddit. (2016). TLC Visualization/Stain Question. Retrieved from [Link]
ResearchGate. (2012). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
DePaul University Research Portal. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]
Preprints.org. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4. Retrieved from [Link]
ResearchGate. (2010). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Retrieved from [Link]
ResearchGate. (2012). ChemInform Abstract: Synthesis of 1-Methyl-, 4-Nitro-, 4-Amino-, and 4-Iodo-1,2-dihydro-3H-pyrazol-3-ones. Retrieved from [Link]
ResearchGate. (2014). Does aniline stick in columns during column chromatography?. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Retrieved from [Link]
PubMed. (2015). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Ethylaniline. Retrieved from [Link]
AFINITICA. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. Retrieved from [Link]
National Institutes of Health. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Retrieved from [Link]
Scribd. (n.d.). Lab Report 5. Retrieved from [Link]
PubMed Central. (2021). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]
Method for Simultaneous Estimation of. (n.d.). Retrieved from [Link]
Technical Support Center: Recrystallization of Pyrazole-Containing Anilines
Introduction Welcome to the Technical Support Center for the purification of pyrazole-containing anilines. This class of compounds represents a cornerstone in modern medicinal chemistry, forming the structural core of nu...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Welcome to the Technical Support Center for the purification of pyrazole-containing anilines. This class of compounds represents a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The purity of these active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but a fundamental factor influencing drug safety, efficacy, and stability.[2][3][4][5]
Recrystallization stands as the most critical and widely used method for the purification of these solid organic compounds. It is a process that leverages differences in solubility to separate the target molecule from impurities. This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles, empowering you to troubleshoot and optimize the purification of your unique pyrazole-containing aniline with confidence and scientific rigor.
Frequently Asked Questions (FAQs)
Q1: How do the pyrazole and aniline moieties uniquely influence solvent selection for recrystallization?
The structure of a pyrazole-containing aniline presents a unique challenge and opportunity for solvent selection. You are dealing with a molecule that has:
A pyrazole ring : A five-membered aromatic heterocycle with two nitrogen atoms, capable of acting as both a hydrogen bond donor and acceptor.[6]
An aniline moiety : An aromatic amine group (-NH2) which is basic and can also participate in hydrogen bonding.
A connecting aromatic system : This contributes to the overall planarity and potential for π-π stacking interactions.
The principle of "like dissolves like" is your starting point.[7] The polarity of your specific molecule will be heavily influenced by other substituents on the rings. Generally, these compounds are more soluble in polar organic solvents like alcohols (ethanol, methanol, isopropanol) and polar aprotic solvents (acetone, ethyl acetate, DMSO, DMF).[8][9] Water can be used, especially for anilines with additional polar groups or as an anti-solvent in a mixed-solvent system.[7]
Q2: I have a novel pyrazole-containing aniline. Where do I begin with solvent selection?
For a novel compound, a systematic approach is essential.
Initial Solubility Screening : Start with a very small amount of your crude material (~10-20 mg) in a series of test tubes. Add ~0.5 mL of different solvents from various classes (see Table 1).
Observe at Room Temperature : Identify solvents in which your compound is sparingly soluble or insoluble at room temperature. These are promising candidates. Solvents that dissolve the compound completely at room temperature are unsuitable for single-solvent recrystallization but might be the "good" solvent in a mixed-solvent pair.
Heat the Promising Candidates : Gently heat the test tubes containing the sparingly soluble samples. An ideal solvent will completely dissolve your compound at or near its boiling point.[10]
Cool Down : Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The solvent that yields a good quantity of crystalline solid is your best choice.
A common and highly effective strategy for this class of compounds is a mixed-solvent system, such as ethanol/water, methanol/water, or ethyl acetate/hexane.[7][8][11]
Q3: Can I use the basic aniline group to my advantage during purification?
Absolutely. The basicity of the aniline nitrogen is a powerful tool. If your compound is proving difficult to recrystallize or has acidic/neutral impurities, you can perform an acid-base extraction and recrystallize the salt.
Process : Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate). Extract with an aqueous acid solution (e.g., 1M HCl) to protonate the aniline, forming a water-soluble hydrochloride salt. The aqueous layer now contains your desired compound, leaving non-basic impurities in the organic layer.
Isolation : Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the free amine, which can then be filtered or extracted. Alternatively, the hydrochloride salt itself can often be directly recrystallized from a suitable solvent system (like ethanol/water), which is an excellent purification method.[12][13]
Q4: My crude pyrazole-containing aniline is highly colored. How can I remove colored impurities?
Colored impurities are often large, polar, conjugated molecules that can be effectively removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot, dissolved solution.
Caution : Use charcoal sparingly (1-2% of the solute weight) as it can also adsorb your product, reducing the yield. Never add charcoal to a boiling or superheated solution, as it can cause violent boiling over. Add it to the hot, but not boiling, solution, and then bring the mixture back to a boil for a few minutes before performing a hot gravity filtration to remove the charcoal.
Q5: What is polymorphism, and why is it a critical consideration for APIs?
Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[4] Different polymorphs of the same API are chemically identical but can have significantly different physicochemical properties, including:
For drug development professionals, controlling polymorphism is paramount. The recrystallization conditions (solvent, cooling rate, temperature) directly influence which polymorphic form is obtained.[4] An uncontrolled change in polymorphic form during manufacturing or storage can drastically alter the drug's performance and safety profile. Therefore, it is crucial to characterize the solid form obtained after recrystallization using techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared spectroscopy (IR).[14]
Troubleshooting Guide
Problem 1: My compound is "oiling out" instead of crystallizing.
"Oiling out" occurs when the compound precipitates from the solution as a liquid at a temperature above its melting point.[8] This is highly undesirable as the oil often traps impurities.
Causality:
High Solute Concentration: The solution is too supersaturated, causing the compound to come out of solution before the temperature drops below its melting point.
Rapid Cooling: Cooling the solution too quickly doesn't allow sufficient time for the ordered process of crystal nucleation and growth.
Low Melting Point: The melting point of your compound (or the impure mixture) is lower than the temperature at which it precipitates from the chosen solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for "oiling out".
Step-by-Step Resolution:
Reheat the Solution: Place the flask back on the heat source to redissolve the oil completely.[15]
Increase Solvent Volume: Add a small amount (10-20% more) of the hot solvent to decrease the saturation point.[8][16]
Ensure Slow Cooling: This is the most critical step. Insulate the flask by placing it in a beaker of hot water or on a cork ring and covering it. Allow it to cool to room temperature undisturbed over a longer period before moving to an ice bath.[16][17]
Use a Seed Crystal: If you have a tiny crystal of the pure compound, add it to the cooled, supersaturated solution to induce nucleation.[8][17]
Change the Solvent System: If oiling persists, the solvent may be unsuitable. Try a different solvent or solvent pair, perhaps one with a lower boiling point.[18]
Problem 2: No crystals are forming upon cooling.
This is a common issue indicating that the solution is not sufficiently supersaturated at the lower temperature.
Causality:
Too Much Solvent: This is the most frequent cause. Even a small excess of solvent can keep the entire compound in solution even when cold.[15]
Supersaturation without Nucleation: The solution is supersaturated, but there are no nucleation sites for crystals to begin forming.
Troubleshooting Workflow:
Caption: Decision-making process when no crystals form.
Step-by-Step Resolution:
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites.[17][19]
Add a Seed Crystal: A tiny amount of the solid product can initiate crystallization.[8]
Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently boil the solution to evaporate a portion of the solvent (e.g., 20-30%), making it more concentrated, and then allow it to cool again.[15][17]
Cool for Longer/Colder: Place the sealed flask in a refrigerator or freezer for an extended period, as crystallization can sometimes be very slow.
Problem 3: The recrystallization yield is very low.
A successful recrystallization balances purity with yield. Significant product loss is undesirable.
Incomplete crystallization due to insufficient cooling time.
Washing crystals with warm solvent or too much cold solvent.
The chosen solvent is simply not ideal , having a relatively high solubility for the compound even at low temperatures.
Optimization Strategies:
Minimize Hot Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions.[8][10]
Pre-heat Funnel and Flask: To prevent premature crystallization during hot filtration, pre-heat the gravity filtration setup (funnel and receiving flask) with hot solvent or in an oven. Use a stemless funnel.[19]
Maximize Cooling Time: After cooling to room temperature, allow the flask to sit in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[8]
Use Ice-Cold Washing Solvent: Wash the collected crystals on the filter with a minimal amount of ice-cold solvent to remove adhering mother liquor without dissolving the product.[10]
Data & Protocols
Data Presentation
Table 1: Common Solvents for Recrystallization of Pyrazole-Containing Anilines
Solvent
Class
Boiling Point (°C)
Polarity
Notes
Water
Protic
100
High
Good for polar compounds or as an anti-solvent.[7]
Ethanol
Protic
78
High
Excellent general-purpose solvent; often used with water.[7][8]
Methanol
Protic
65
High
Similar to ethanol but more volatile.
Isopropanol
Protic
82
Medium
Good alternative to ethanol.
Ethyl Acetate
Aprotic
77
Medium
Good for moderately polar compounds; often paired with hexane.[8]
Acetone
Aprotic
56
Medium
A strong solvent, can be difficult to crystallize from.[8]
Toluene
Aromatic
111
Low
Useful for less polar compounds; high boiling point.
Hexane/Heptane
Aliphatic
69 / 98
Low
Typically used as an anti-solvent ("poor" solvent).[8]
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
Dissolution: Place the crude pyrazole-containing aniline in an appropriately sized Erlenmeyer flask. Add a boiling chip. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just completely dissolves.[8]
Hot Filtration (if needed): If there are insoluble impurities (or if charcoal was used), perform a hot gravity filtration through a pre-warmed stemless funnel with fluted filter paper into a clean, pre-warmed flask.[8]
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[8]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8]
Drying: Continue to draw air through the crystals on the funnel to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry to a constant weight (air dry or in a desiccator/vacuum oven).
Protocol 2: Mixed-Solvent Recrystallization
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is readily soluble).[8]
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (the anti-solvent, e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This is the point of saturation.
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.
Crystallization & Isolation: Follow steps 3-6 from Protocol 1.
References
Gao, Y., & Zu, H. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. [Link]
Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.). ResearchGate. [Link]
How can an oil be recrystallized? (n.d.). CK-12 Foundation. [Link]
Lin, S. Y. (2013). Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques. Applied Spectroscopy Reviews, 48(6), 458-473. [Link]
How to recrystallize an oily compound? (2015). ResearchGate. [Link]
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617-630. [Link]
Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs) | Request PDF. (n.d.). ResearchGate. [Link]
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]
Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. [Link]
Method for purifying pyrazoles. (2011).
Process for the purification of pyrazoles. (2009).
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
How to recrystallize an oily compound after column chromatography? (2022). ResearchGate. [Link]
How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024). Chemistry Stack Exchange. [Link]
Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. (2024). MDPI. [Link]
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. [Link]
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]
Synthesis of 3-(4-aminophenyl)-pyrazole. (n.d.). PrepChem.com. [Link]
Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd. [Link]
Solubility studies of the synthesized compounds in different solvents. (2025). ResearchGate. [Link]
Can anyone help me to find a procedures for recrystallize aniline-HCl? (2015). ResearchGate. [Link]
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 668226. [Link]
A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. (2016). Nature Communications, 7, 11303. [Link]
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Journal of Nuclear Medicine & Radiation Therapy, 6(5). [Link]
Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. (2017). ResearchGate. [Link]
Current issues in recrystallization: a review. (1997). Materials Science and Engineering: A, 238(2), 219-274. [Link]
A Comparative Guide to the Biological Activity of 4-(1-methyl-1H-pyrazol-4-yl)aniline Analogues as Kinase Inhibitors
This guide provides a comprehensive comparison of the biological activity of analogues based on the 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold. This chemical series has emerged as a promising framework for the developm...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive comparison of the biological activity of analogues based on the 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold. This chemical series has emerged as a promising framework for the development of novel kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of structure-activity relationships (SAR), detailed experimental protocols for biological evaluation, and an exploration of the relevant signaling pathways.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its favorable physicochemical properties and its ability to form key interactions within the ATP-binding pocket of various kinases.[1][2] The 4-(1-methyl-1H-pyrazol-4-yl)aniline core, in particular, presents a versatile platform for structural modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Analogues of this scaffold have demonstrated significant potential as inhibitors of various protein kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal kinases (JNKs), and others implicated in cell cycle regulation and stress response pathways.[3][4][5]
Structure-Activity Relationship (SAR) and Comparative Analysis
The biological activity of 4-(1-methyl-1H-pyrazol-4-yl)aniline analogues is profoundly influenced by the nature and position of substituents on both the pyrazole and aniline rings. While a comprehensive dataset for a single, unified series of 4-(1-methyl-1H-pyrazol-4-yl)aniline analogues is not publicly available, we can infer valuable SAR insights from closely related pyrazole-based kinase inhibitors.
A common strategy in the optimization of such inhibitors involves the introduction of various functional groups to probe the chemical space of the kinase active site. For instance, in a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, substitutions on the aniline ring have been shown to significantly impact their anticancer activity.[4][6]
Table 1: Illustrative Comparative Biological Activity of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Analogues
This table is a representative example based on published data for a related series to illustrate SAR principles.
From this illustrative data, several key SAR observations can be made:
Halogen Substitution: The presence of a halogen, such as chlorine at the 4-position of the aniline ring (Compound 5a), often enhances inhibitory activity compared to the unsubstituted analogue.[3][4] This is a common feature in kinase inhibitors, where halogens can form favorable interactions within the ATP binding site.
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituent can influence activity. The relative potency of fluoro- and chloro-substituted analogues suggests that both steric and electronic factors are at play.
Steric Hindrance: The introduction of bulkier groups may lead to a decrease in activity if they clash with residues in the kinase active site.
These principles can be rationally applied to the design of novel 4-(1-methyl-1H-pyrazol-4-yl)aniline analogues to optimize their biological profile.
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for key assays used to characterize the biological activity of pyrazole-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
Methodology:
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the kinase of interest, the appropriate substrate, ATP, and the test compound at various concentrations in a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate at room temperature for 30-60 minutes.
Luminescence Measurement: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, which in turn is proportional to the kinase activity.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control and determine the IC50 value.
Diagram 1: Workflow for In Vitro Kinase Inhibition Assay
Caption: A streamlined workflow for determining in vitro kinase inhibitory activity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10][11]
Methodology:
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]
Compound Treatment: Treat the cells with various concentrations of the 4-(1-methyl-1H-pyrazol-4-yl)aniline analogues for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Diagram 2: MTT Assay Principle
Caption: Enzymatic reduction of MTT to formazan by viable cells.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[12]
Methodology:
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for 24-48 hours.
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the apoptotic effect of the compound.[12]
Signaling Pathways Modulated by Pyrazole-Based Kinase Inhibitors
Many pyrazole-containing kinase inhibitors exert their anticancer effects by targeting key nodes in oncogenic signaling pathways.[13] While the specific pathways modulated by 4-(1-methyl-1H-pyrazol-4-yl)aniline analogues would need to be elucidated experimentally, we can hypothesize their involvement in pathways commonly dysregulated in cancer and targeted by similar pyrazole scaffolds.
One such critical pathway is the PI3K/AKT/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. Inhibition of kinases within this pathway, such as AKT, is a validated strategy in cancer therapy.[1]
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by a pyrazole analogue.
Conclusion
The 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold represents a valuable starting point for the development of novel kinase inhibitors. Through systematic structural modifications guided by SAR principles and rigorous biological evaluation using the standardized protocols outlined in this guide, researchers can advance the discovery of potent and selective drug candidates. Further investigation into the specific kinase targets and downstream signaling effects of this compound class will be crucial for their future clinical translation.
References
Benchchem. (n.d.). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
Benchchem. (n.d.). Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers.
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. In NCBI Bookshelf.
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
ResearchGate. (n.d.). Flow cytometry analyses of apoptosis induction in triple-negative....
Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012). PubMed.
National Center for Biotechnology Information. (n.d.). Flow Cytometry Analysis of Dose Response for Apoptosis Induction.
ResearchGate. (n.d.). (PDF) Evaluation of apoptotic activity of new condensed pyrazole derivatives.
EVALUATION OF APOPTOTIC ACTIVITY OF NEW CONDENSED PYRAZOLE DERIVATIVES. (n.d.). Journal of Physiology and Pharmacology.
Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012). PubMed.
Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. (2025). Chemical Methodologies.
Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET. (2024). Chemical Methodologies.
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.).
Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (n.d.).
ResearchGate. (n.d.). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications.
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central.
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). PMC.
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central.
N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. (2015).
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.
The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30). (n.d.).
N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. (2025).
ResearchGate. (n.d.). Design and Analysis of the 4‐Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure‐Activity Relationships | Request PDF.
Cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines: a comparative study with cisplatin. (2013). PubMed.
A Technical Guide to Structural Analogues of 4-(1-methyl-1H-pyrazol-4-yl)aniline for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern oncology, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted therapy. The privileged...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted therapy. The privileged pyrazole scaffold has emerged as a critical pharmacophore in the design of numerous clinically successful kinase inhibitors.[1][2][3][4][5] This guide provides an in-depth comparison of structural analogues of 4-(1-methyl-1H-pyrazol-4-yl)aniline, a key building block in the development of next-generation kinase inhibitors. We will explore the structure-activity relationships (SAR) of this compound class, present comparative experimental data, and provide detailed protocols for the evaluation of these inhibitors. Our focus will be on analogues targeting key receptor tyrosine kinases implicated in cancer progression, including VEGFR, c-Met, and AXL.
The 4-(1-methyl-1H-pyrazol-4-yl)aniline Scaffold: A Privileged Motif in Kinase Inhibition
The 4-(1-methyl-1H-pyrazol-4-yl)aniline core represents a versatile and synthetically accessible scaffold that has been extensively utilized in the design of ATP-competitive kinase inhibitors.[4][5] The pyrazole ring can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The aniline moiety provides a vector for substitution, allowing for the modulation of potency, selectivity, and pharmacokinetic properties through the introduction of various functional groups.
Comparative Analysis of Structural Analogues
The following sections will dissect the structure-activity relationships of analogues based on modifications at key positions of the 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold.
Modifications of the Aniline Moiety
The aniline nitrogen of the core scaffold serves as a critical attachment point for various heterocyclic systems that can further interact with the kinase active site. The nature of these substituents dramatically influences the inhibitory profile of the resulting compounds.
A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been investigated as potential antitumor agents and Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[6][7][8] The substitution pattern on the aniline ring was found to be a key determinant of both CDK2 inhibitory activity and antiproliferative effects against cancer cell lines.
These data clearly indicate that electron-withdrawing substituents, particularly halogens at the 4-position of the aniline ring, enhance both enzymatic and cellular activity. The 4-chloro substituted analogue 5a consistently demonstrated the most potent activity across all assays.
Modifications of the Pyrazole Ring
Substitutions on the pyrazole ring itself can significantly impact kinase binding and selectivity. For instance, in a series of c-Jun N-terminal kinase (JNK) inhibitors based on a 4-(pyrazol-3-yl)-pyrimidine scaffold, modifications to the pyrazole ring were explored.[9] While not direct analogues of 4-(1-methyl-1H-pyrazol-4-yl)aniline, the findings provide valuable insights into the SAR of the pyrazole moiety.
Compound
Pyrazole N1-Substitution
JNK3 IC50 (nM)
p38 IC50 (µM)
12
H
160
>20
14
Methyl
>1000
>20
Data adapted from a study on pyrimidine-based JNK inhibitors.[9]
In this particular series, N-alkylation of the pyrazole nitrogen was detrimental to JNK3 inhibitory activity, suggesting that an unsubstituted pyrazole NH may be crucial for optimal binding in this context. This highlights the importance of empirical testing for each kinase target, as the optimal substitution pattern can vary significantly.
Targeting Key Kinase Signaling Pathways
The dysregulation of kinase signaling pathways is a hallmark of cancer. The 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold has been employed to generate inhibitors targeting several critical kinases involved in tumor growth, angiogenesis, and metastasis.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][10][11][12][13] Inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.
VEGFR-2 Signaling Pathway
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play crucial roles in cell proliferation, motility, and invasion.[1][3][14][15][16] Aberrant c-Met signaling is implicated in the development and progression of numerous cancers.
c-Met Signaling Pathway
AXL Signaling Pathway
AXL is a receptor tyrosine kinase that has been implicated in tumor progression, metastasis, and the development of therapeutic resistance.[17][18][19][20][21] Overexpression of AXL is often associated with a poor prognosis in various cancers.
AXL Signaling Pathway
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of pyrazolyl aniline-based kinase inhibitors.
Synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline
A common synthetic route to the core scaffold involves the reduction of a nitro-precursor.
Procedure:
Suspend 4-(4-nitrophenyl)-1H-pyrazole in a 2:1 mixture of methanol (MeOH) and 1,2-dimethoxyethane (DME).
Add 10% Palladium on carbon (Pd/C) (wet weight, approximately 10% by weight of the starting material).
Evacuate the reaction flask under vacuum and backfill with hydrogen gas (using a balloon). Repeat this process three times.
Stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress by LC-MS for the formation of the aniline product. The reaction is typically complete within 2-3 hours.
Upon completion, filter the reaction mixture through a pad of diatomaceous earth, washing the filter cake with MeOH.
Concentrate the filtrate under reduced pressure to yield 4-(1H-pyrazol-4-yl)aniline as a solid.[7]
N-methylation of the pyrazole can be achieved through standard alkylation procedures.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that can be used to measure the activity of virtually any ADP-generating enzyme.[1][2][3][4][5]
Materials:
Kinase of interest
Substrate peptide/protein
ATP
Test compounds (dissolved in DMSO)
ADP-Glo™ Kinase Assay Kit (Promega)
White, opaque 384-well assay plates
Procedure:
Kinase Reaction:
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution.
Add 0.5 µL of test compound at various concentrations (or DMSO for control).
Initiate the reaction by adding 2.5 µL of 2x ATP solution.
Incubate the reaction at room temperature for 60 minutes.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
Incubate at room temperature for 30-60 minutes.
Data Acquisition:
Measure the luminescence using a plate-reading luminometer.
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Kinase Inhibitor Screening Workflow
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][4]
Materials:
Cancer cell line of interest
Complete cell culture medium
Test compounds (dissolved in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well clear-bottom cell culture plates
Procedure:
Cell Seeding:
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compounds in complete medium.
Remove the medium from the wells and add 100 µL of the compound dilutions (or medium with DMSO for control).
Incubate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
MTT Incubation:
Add 10 µL of MTT solution to each well.
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization and Measurement:
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percent of viable cells for each compound concentration relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) value.
Conclusion
The 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold is a highly valuable starting point for the design of novel kinase inhibitors. The structure-activity relationships discussed in this guide demonstrate that modifications to both the aniline and pyrazole moieties can profoundly influence inhibitory potency and selectivity. The experimental protocols provided offer a robust framework for the synthesis and evaluation of new analogues. As our understanding of the complex signaling networks that drive cancer progression continues to grow, the rational design of inhibitors based on privileged scaffolds like 4-(1-methyl-1H-pyrazol-4-yl)aniline will undoubtedly lead to the development of more effective and targeted cancer therapies.
References
Fathi, E., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
Shaaban, O. G., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry, 30(1), 1-2. [Link]
Fathi, E., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed, 35011562. [Link]
St-Gallay, S. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
St-Gallay, S. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed, 37513233. [Link]
Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686. [Link]
Lee, C. C., et al. (2018). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Scientific Reports, 8(1), 16259. [Link]
Khan, I., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]
Khan, I., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. CiteDrive. [Link]
Smaill, J. B., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 213-216. [Link]
Wang, Y., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. European Journal of Medicinal Chemistry, 54, 534-541. [Link]
Wang, Y., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate. [Link]
Khan, I., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors | Request PDF. ResearchGate. [Link]
Engel, J., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters, 5(12), 1253-1258. [Link]
Al-Warhi, T., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Molecular Diversity. [Link]
Zheng, Y. G., et al. (2017). Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. Semantic Scholar. [Link]
Fathi, E., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5138-5142. [Link]
Wei, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Bioorganic & Medicinal Chemistry, 27(24), 115165. [Link]
Chilin, A., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. [Link]
El-Damasy, A. K., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry, 14(10), 2005-2023. [Link]
Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2337770. [Link]
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
Jo, H., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(12), e2339. [Link]
Wolska, N. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 25(3), 1087-1097. [Link]
Hsieh, C. H., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 19(9), 13636-13649. [Link]
Fioravanti, R., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed. [Link]
Al-Warhi, T., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. PubMed. [Link]
Zhang, Y., et al. (2021). Computational study on novel natural inhibitors targeting c-MET. Journal of International Medical Research, 49(10), 3000605211053641. [Link]
El-Damasy, A. K., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PubMed Central. [Link]
Kim, E. Y., et al. (2016). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Archives of Pharmacal Research, 39(4), 453-464. [Link]
Kim, E. Y., et al. (2016). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. PubMed. [Link]
Patel, K., et al. (2023). Emerging AXL Inhibitors in Oncology: Chemical and Biological Advances in Targeted Cancer Therapy. Current Medicinal Chemistry, 30(1), 1-2. [Link]
Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), 1622-1635. [Link]
Dunkel, Y., et al. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 16(18), 2843-2854. [Link]
Chinnakadoori, S., et al. (2024). The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30). ResearchGate. [Link]
Unciti-Broceta, A. (2020). AXL Inhibitors in cancer: A Medicinal Chemistry Perspective. Edinburgh Research Explorer. [Link]
Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). PubMed. [Link]
Cui, J. J., et al. (2011). Discovery of a Potent, Selective, and Orally Bioavailable c-Met Inhibitor: 1-(2-Hydroxy-2-methylpropyl)- N -(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazole-4-carboxamide (AMG 458). Journal of Medicinal Chemistry, 54(17), 6342-6363. [Link]
Singh, I., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, e202400700. [Link]
Cecon, E., et al. (2022). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Scientific Reports, 12(1), 16358. [Link]
Fioravanti, R., et al. (2015). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. Bioorganic & Medicinal Chemistry Letters, 25(11), 2291-2295. [Link]
A Senior Application Scientist's Guide to the Bioisosteric Replacement of Aniline in Drug Design
For: Researchers, scientists, and drug development professionals. Introduction: The Aniline Dilemma in Medicinal Chemistry The aniline moiety is a cornerstone of modern medicinal chemistry.
Author: BenchChem Technical Support Team. Date: January 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Aniline Dilemma in Medicinal Chemistry
The aniline moiety is a cornerstone of modern medicinal chemistry. Its synthetic accessibility and versatile reactivity make it a privileged scaffold, present in a vast array of therapeutic agents, from foundational sulfa drugs to cutting-edge kinase inhibitors.[1][2] In a recent analysis, approximately one-third of drugs that received black-box warnings or were withdrawn from the market contained an aniline functionality.[3] This highlights the significant challenge associated with this seemingly innocuous structural unit.
The primary issue lies in its metabolic fate. The electron-rich aromatic ring of aniline is a prime substrate for cytochrome P450 (CYP450) enzymes in the liver.[4] This metabolic oxidation can generate highly reactive electrophilic species, such as quinone-imines.[3] These reactive metabolites are not selective, covalently binding to essential cellular macromolecules like proteins and DNA. This indiscriminate binding can lead to a cascade of toxicological consequences, including idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and even carcinogenicity.[4] Consequently, the aniline moiety is considered a "structural alert," a red flag in drug design that necessitates careful consideration and often, strategic replacement.[3]
Bioisosteric replacement has emerged as a powerful strategy to mitigate these liabilities. The goal is to substitute the problematic aniline ring with a different functional group that mimics its essential physicochemical and spatial properties required for biological activity, while simultaneously eliminating the metabolic vulnerability.[3] This guide provides a comparative analysis of common aniline bioisosteres, supported by experimental data, to inform rational drug design and de-risking strategies.
Strategic Considerations for Aniline Replacement
The decision to replace an aniline moiety is driven by the need to improve a drug candidate's safety and pharmacokinetic profile without sacrificing potency. A successful bioisosteric replacement aims to:
Maintain or Enhance Potency: The replacement must preserve the key interactions (e.g., hydrogen bonding, hydrophobic contacts) with the biological target.
Improve Metabolic Stability: The bioisostere should be resistant to the oxidative metabolic pathways that lead to reactive metabolite formation.
Enhance Physicochemical Properties: Properties such as solubility and permeability can often be improved by moving from a flat, aromatic sp2-rich scaffold to a more three-dimensional sp3-rich structure.[3]
Secure Novel Intellectual Property: Introducing novel, non-obvious bioisosteres can provide a strong patent position.
The workflow for identifying and validating an aniline bioisostere is a systematic process, beginning with identification of the liability and culminating in a new, optimized lead compound.
A Senior Application Scientist's Guide to Alternatives for 4-(1-methyl-1H-pyrazol-4-yl)aniline in Drug Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of core scaffolds is a critical decision that profoundly influences the trajectory of a drug discovery program. The 4-(1-methyl-1H-...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the strategic selection of core scaffolds is a critical decision that profoundly influences the trajectory of a drug discovery program. The 4-(1-methyl-1H-pyrazol-4-yl)aniline moiety has emerged as a privileged scaffold, particularly in the realm of kinase inhibitors, owing to its favorable physicochemical properties and its ability to form key interactions with target proteins. However, the pursuit of optimized drug candidates necessitates a thorough exploration of bioisosteric alternatives to address potential liabilities such as metabolic instability, off-target effects, or to enhance potency and pharmacokinetic profiles.
This guide provides an in-depth comparison of viable alternatives to 4-(1-methyl-1H-pyrazol-4-yl)aniline, focusing on two prominent bioisosteres: indazole- and pyrrolo[2,3-b]pyridine-based aniline derivatives. We will delve into the synthetic accessibility, comparative performance data, and the underlying scientific rationale for their consideration, supported by experimental protocols and data from peer-reviewed literature.
The Benchmark: 4-(1-methyl-1H-pyrazol-4-yl)aniline
The 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold is a cornerstone in the design of numerous kinase inhibitors. The pyrazole ring, being a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of features. The N-methyl group enhances solubility and metabolic stability, while the 4-yl linkage to the aniline provides a desirable vector for substitution and interaction with the solvent front of the ATP-binding pocket of kinases. The aniline nitrogen serves as a crucial hydrogen bond donor, anchoring the molecule to the hinge region of the kinase.
The synthesis of this key intermediate typically involves a Suzuki-Miyaura cross-coupling reaction between a protected 4-bromoaniline derivative and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, or a Buchwald-Hartwig amination of a 4-halo-1-methyl-1H-pyrazole with a protected aniline.
Alternative 1: The Indazole-Based Bioisostere
The indazole scaffold, a bicyclic heterocycle composed of a pyrazole ring fused to a benzene ring, presents a compelling alternative to the monocyclic pyrazole. This bioisosteric replacement can modulate the electronic and steric properties of the molecule, potentially leading to improved target engagement and pharmacokinetic profiles. Specifically, the indazole nucleus offers a more rigid and extended aromatic system, which can lead to enhanced van der Waals interactions within the target's binding site.
Performance Comparison: Pyrazole vs. Indazole
The decision to employ an indazole bioisostere is often driven by the need to enhance potency and modulate physicochemical properties. While a direct comparison of 4-(1-methyl-1H-pyrazol-4-yl)aniline with its exact indazole counterpart in a single study is rare, valuable insights can be gleaned from studies on analogous kinase inhibitors. For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, transitioning from a pyrazole to an indazole scaffold has been shown to significantly impact potency.[1][2]
Feature
4-(1-methyl-1H-pyrazol-4-yl)aniline
Indazole-based Aniline Analogs
Rationale for Improvement
Target Potency (IC50)
Potent (nM range for many kinases)
Often more potent (sub-nM to low nM range)
Increased surface area for van der Waals interactions and altered electronics can enhance binding affinity.[1][2]
Lipophilicity (cLogP)
Moderately lipophilic
Generally more lipophilic
The fused benzene ring increases lipophilicity, which can impact solubility and cell permeability.
Metabolic Stability
Generally good, but can be susceptible to oxidation on the pyrazole ring.
Can offer improved metabolic stability by blocking potential sites of metabolism.
The fused ring system can alter the metabolic profile, sometimes favorably.
Synthetic Accessibility
Readily accessible via standard cross-coupling reactions.
Accessible, but may require more complex multi-step syntheses.
The synthesis of substituted indazoles can be more challenging than that of simple pyrazoles.
Note: The data presented is a synthesis of trends observed across multiple studies and may not be representative of all cases.
The synthesis of an indazole-based aniline analog, such as 4-(1H-indazol-5-yl)aniline, can be achieved through a multi-step sequence, often culminating in a Buchwald-Hartwig amination.
Caption: Synthetic workflow for an indazole-based aniline.
Alternative 2: The Pyrrolo[2,3-b]pyridine-Based Bioisostere
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is another strategic bioisosteric replacement for the pyrazole scaffold. This bicyclic heterocycle mimics the hydrogen bonding pattern of the pyrazole-aniline motif while presenting a different electronic and steric profile. The pyrrole nitrogen can act as a hydrogen bond donor, and the pyridine nitrogen can act as a hydrogen bond acceptor, offering versatile interaction capabilities. This scaffold has been successfully employed to improve drug-like properties, including metabolic stability and kinase selectivity.
Performance Comparison: Pyrazole vs. Pyrrolo[2,3-b]pyridine
The replacement of a pyrazole with a pyrrolo[2,3-b]pyridine scaffold can lead to significant improvements in both potency and pharmacokinetic properties. Studies on Traf2- and Nck-interacting kinase (TNIK) inhibitors have demonstrated the potential of this scaffold hopping approach.[3][4]
Feature
4-(1-methyl-1H-pyrazol-4-yl)aniline
Pyrrolo[2,3-b]pyridine-based Aniline Analogs
Rationale for Improvement
Target Potency (IC50)
Potent (nM range)
Can be significantly more potent (sub-nM range)
The 7-azaindole scaffold can form additional or more favorable hydrogen bonds and hydrophobic interactions within the kinase hinge region.[4]
Metabolic Stability
Variable
Often improved
The pyridine nitrogen can alter the metabolic profile, often reducing susceptibility to CYP-mediated oxidation.[5]
Aqueous Solubility
Moderate
Can be improved
The introduction of the pyridine nitrogen can increase polarity and improve aqueous solubility.
Kinase Selectivity
Generally good
Can be enhanced
The distinct geometry and electronic nature of the 7-azaindole scaffold can lead to improved selectivity against off-target kinases.
Note: The data presented is a synthesis of trends observed across multiple studies and may not be representative of all cases.
The synthesis of a pyrrolo[2,3-b]pyridine-based aniline, such as 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)aniline, typically involves a Suzuki-Miyaura coupling as a key step.
Caption: Synthetic workflow for a pyrrolo[2,3-b]pyridine-based aniline.
Experimental Protocols
The following protocols are representative examples for the synthesis of the core scaffolds discussed. Researchers should adapt these procedures to their specific substrates and optimize conditions as necessary.
Protocol 1: Synthesis of 1-methyl-4-(4-nitrophenyl)-1H-pyrazole (A Precursor to 4-(1-methyl-1H-pyrazol-4-yl)aniline) via Suzuki Coupling
This protocol is adapted from a general procedure for the Suzuki coupling of 4-iodo-1-methyl-1H-pyrazole.[6]
To a microwave reaction vial, add 4-iodo-1-methyl-1H-pyrazole (1.0 mmol), (4-nitrophenyl)boronic acid (1.2 mmol), and Cs2CO3 (2.5 mmol).
Add Pd(PPh3)4 (0.02 mmol, 2 mol%).
Add DME (3 mL) and water (1.2 mL).
Seal the vial and place it in a microwave reactor.
Irradiate the mixture at 90 °C for 10-15 minutes.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate gradient) to afford 1-methyl-4-(4-nitrophenyl)-1H-pyrazole.
The nitro group can then be reduced to the aniline using standard conditions (e.g., SnCl2·2H2O in ethanol or hydrogenation with Pd/C).
Protocol 2: Synthesis of N-Aryl-3-aminoindazoles via Buchwald-Hartwig Amination
This protocol is a general representation for the amination of a 3-haloindazole.[2]
Materials:
3-Bromo-1H-indazole (or a protected derivative)
Aniline derivative
Palladium(II) acetate [Pd(OAc)2]
Xantphos
Cesium carbonate (Cs2CO3)
Anhydrous 1,4-dioxane
Schlenk tube or other sealed reaction vessel
Procedure:
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 3-bromo-1H-indazole (1.0 equiv), Pd(OAc)2 (0.05 equiv), and Xantphos (0.10 equiv).
Add Cs2CO3 (2.0 equiv).
Add the aniline derivative (1.2 equiv).
Add anhydrous 1,4-dioxane (5-10 mL per mmol of indazole).
Seal the Schlenk tube and heat the reaction mixture with stirring at 100-110 °C for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3-aminoindazole.
Conclusion
The 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold remains a valuable building block in drug discovery. However, a deep understanding of its potential bioisosteric replacements, such as indazole- and pyrrolo[2,3-b]pyridine-based anilines, empowers medicinal chemists to rationally design and synthesize next-generation drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. The choice of an alternative scaffold should be guided by a thorough analysis of the target's structure-activity relationships and the specific liabilities of the lead compound. The experimental protocols provided herein offer a starting point for the synthesis of these key intermediates, enabling researchers to explore a broader chemical space in their quest for novel therapeutics.
References
Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2755-2759. [Link]
New heterocyclic hybrids of pyrazole and its bioisosteres: Design, synthesis and biological evaluation as dual acting antimalarial-antileishmanial agents. European Journal of Medicinal Chemistry, 182, 111620. [Link]
Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. The Journal of Organic Chemistry, 78(23), 12185-12192. [Link]
Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica, 9(12), 64-70. [Link]
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 26(1), 101-104. [Link]
Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1 H -Pyrrolo[2,3 b ]pyridines Inhibitors of Trypanosome Proliferation. Journal of Medicinal Chemistry, 68(19), 14685-14702. [Link]
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 32, 127699. [Link]
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 32, 127699. [Link]
A Comparative Guide to the Synthetic Validation of 4-(1-methyl-1H-pyrazol-4-yl)aniline
This guide provides an in-depth technical comparison of synthetic routes to 4-(1-methyl-1H-pyrazol-4-yl)aniline, a key building block in modern medicinal chemistry. The pyrazole-aniline scaffold is a privileged structure...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth technical comparison of synthetic routes to 4-(1-methyl-1H-pyrazol-4-yl)aniline, a key building block in modern medicinal chemistry. The pyrazole-aniline scaffold is a privileged structure found in numerous therapeutic agents, making the efficient and scalable synthesis of this intermediate a critical concern for drug development professionals. We will dissect and compare the prevalent synthetic strategies, grounding our analysis in mechanistic principles and empirical data to provide a validated, field-proven recommendation.
Strategic Importance of 4-(1-methyl-1H-pyrazol-4-yl)aniline
The target molecule, 4-(1-methyl-1H-pyrazol-4-yl)aniline, combines two crucial pharmacophores: the 1-methyl-pyrazole ring and the aniline moiety.[1] The pyrazole ring is a bioisostere for various functional groups and is integral to the activity of numerous kinase inhibitors and other targeted therapies. The aniline portion serves as a versatile synthetic handle for further elaboration, typically through amide bond formation, sulfonylation, or reductive amination, to build molecular complexity and modulate pharmacological properties. An efficient, robust, and scalable synthesis is therefore paramount for advancing drug discovery programs that rely on this scaffold.
Overview of Primary Synthetic Disconnections
The core challenge in synthesizing 4-(1-methyl-1H-pyrazol-4-yl)aniline lies in the formation of the carbon-carbon bond between the C4 position of the pyrazole ring and the C4 position of the aniline ring. Two primary retrosynthetic disconnections dominate the landscape, leveraging powerful palladium-catalyzed cross-coupling reactions:
Strategy A: Suzuki-Miyaura Coupling: Formation of the aryl-aryl C-C bond. This is arguably the most common and versatile approach.
Strategy B: Buchwald-Hartwig Amination: Formation of the aryl C-N bond. While a powerful tool for C-N bond formation, its application to electron-rich pyrazoles presents unique challenges.
A third, sequential strategy involving the reduction of a nitro-intermediate is also a viable and frequently employed alternative.
In-Depth Analysis of Synthetic Routes
Route 1: The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its broad functional group tolerance and mild reaction conditions.[2] This approach couples an organoboron reagent with an organohalide. For our target, this translates into two potential pathways:
Coupling of 4-halo-1-methyl-1H-pyrazole with an aniline-derived boronic acid.
Coupling of 1-methyl-1H-pyrazol-4-yl boronic acid with a haloaniline.
The first pathway is generally preferred due to the commercial availability and stability of the starting materials.
Causality Behind Experimental Choices:
Organohalide Selection: 4-Bromo-1-methyl-1H-pyrazole is the most common choice. It offers a good balance of reactivity and cost-effectiveness compared to the more reactive but expensive 4-iodo derivative.
Boronic Acid Partner: 4-Aminophenylboronic acid can be used directly. However, the free amine can sometimes complicate the reaction by coordinating to the palladium catalyst. A more robust approach involves using N-Boc-4-aminophenylboronic acid . The tert-butyloxycarbonyl (Boc) protecting group prevents catalyst inhibition and is easily removed under acidic conditions post-coupling.
Catalyst System: While classic Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands significantly improve efficiency. Catalysts like Chloro(2-dicyclohexylphosphino-2´,6´-diisopropoxy-1,1´-biphenyl)[2-(2-amino-1,1´-biphenyl)]palladium(II) (RuPhos-Pd-G2) can lead to excellent yields in very short reaction times, particularly under microwave irradiation.[3][4]
Base and Solvent: A moderately strong base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required to facilitate the transmetalation step. The solvent system is typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water to ensure solubility of both organic and inorganic reagents.
Workflow Diagram: Suzuki-Miyaura Route
Caption: Decision logic for selecting the optimal synthetic route.
Recommended Protocol and Validation
Based on the comparative analysis, the Suzuki-Miyaura coupling followed by nitro reduction (Route 3) is recommended as the most robust, scalable, and cost-effective method for producing high-purity 4-(1-methyl-1H-pyrazol-4-yl)aniline.
Experimental Protocol: Validated Synthesis via Route 3
Step 1: Synthesis of 1-methyl-4-(4-nitrophenyl)-1H-pyrazole
To a microwave vial, add 4-bromo-1-methyl-1H-pyrazole (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).
Add a solution of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 eq) in 1,4-dioxane and water (4:1 v/v).
Seal the vial and heat in a microwave reactor to 120 °C for 20 minutes.
Upon completion (monitored by LC-MS), cool the reaction mixture to room temperature.
Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the product as a yellow solid.
Step 2: Synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline
Suspend 1-methyl-4-(4-nitrophenyl)-1H-pyrazole (1.0 eq) in ethanol or methanol.
Carefully add Palladium on carbon (10% w/w, ~0.05 eq) to the suspension.
Secure the flask to a hydrogenation apparatus, evacuate the atmosphere, and replace with hydrogen gas (H₂ balloon or Parr shaker at ~50 psi).
Stir the reaction vigorously at room temperature for 2-4 hours, or until LC-MS analysis indicates complete consumption of the starting material.
[5]5. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.
Concentrate the filtrate under reduced pressure to afford 4-(1-methyl-1H-pyrazol-4-yl)aniline as a solid, which is often of sufficient purity (>98%) for subsequent steps.
¹H NMR (400 MHz, DMSO-d₆): Expect characteristic signals for the pyrazole protons (two singlets, ~7.5-8.0 ppm), the methyl group (singlet, ~3.8 ppm), the aniline aromatic protons (two doublets, ~6.6 and 7.2 ppm), and the amine protons (broad singlet, ~5.0 ppm). These shifts are predictive and should be confirmed experimentally.
Conclusion
While several palladium-catalyzed methods exist for the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline, a comprehensive evaluation reveals that the Suzuki-Miyaura coupling of 4-bromo-1-methyl-1H-pyrazole with 4-nitrophenylboronic acid, followed by a catalytic hydrogenation step, offers the most advantageous balance of yield, scalability, reliability, and cost. This route avoids the use of expensive, specialized ligands required for Buchwald-Hartwig amination and circumvents potential issues associated with protecting groups on the aniline moiety. This validated two-step procedure provides a robust platform for researchers and drug development professionals to access this critical intermediate with high purity and efficiency.
References
BenchChem. (2025).
Der Pharma Chemica. (n.d.). Synthesis of 1-(Methylsulfonylmethyl)
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014).
PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).
BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-1-methylpyrazole.
ResearchGate. (2025). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.
A Comparative Guide to the Biological Activities of Pyrazole Isomers for Researchers and Drug Development Professionals
Introduction: The Versatility of the Pyrazole Scaffold The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural features and syntheti...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Versatility of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a vast array of derivatives with a broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of different pyrazole isomers in key biological assays, offering insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents. While direct comparative studies of simple pyrazole isomers under identical conditions are limited in the current literature, this guide synthesizes available data to illuminate structure-activity relationships and guide future research.
The Significance of Isomerism in Pyrazole Bioactivity
The biological activity of pyrazole derivatives is profoundly influenced by the substitution pattern on the pyrazole core. Constitutional isomers, with the same molecular formula but different connectivity, and regioisomers, with the same substituents in different positions, can exhibit markedly different pharmacological profiles. This guide will explore these differences through the lens of anticancer, antimicrobial, and anti-inflammatory activities.
I. Comparative Anticancer Activity of Pyrazole Isomers
Pyrazole derivatives have emerged as promising anticancer agents, primarily through their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.[1][3]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of various pyrazole isomers and derivatives against different cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.
Causality Behind Experimental Choices: The selection of cancer cell lines in these studies is based on their prevalence and representation of different cancer types (e.g., lung, breast, colon). The MTT assay is a standard and reliable colorimetric assay for assessing cell viability, making it a common choice for initial cytotoxicity screening.[8]
Mechanism of Anticancer Action: Kinase Inhibition
A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle progression, and their dysregulation is a hallmark of cancer.[9] By inhibiting CDKs, pyrazole compounds can induce cell cycle arrest and apoptosis.[4]
Below is a diagram illustrating the general mechanism of CDK inhibition by pyrazole derivatives, leading to cell cycle arrest.
Caption: Mechanism of pyrazole anticancer activity via CDK inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of pyrazole isomers on cancer cell lines.
Materials:
Cancer cell line of interest
Complete culture medium (e.g., DMEM with 10% FBS)
Pyrazole compounds dissolved in DMSO
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
II. Comparative Antimicrobial Activity of Pyrazole Isomers
Pyrazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.[10]
Comparative Antimicrobial Data
The following table presents the antimicrobial activity of different pyrazole isomers, typically reported as the zone of inhibition in an agar well diffusion assay or the Minimum Inhibitory Concentration (MIC).
Causality Behind Experimental Choices: The agar well diffusion method is a widely used, straightforward technique for preliminary screening of antimicrobial activity.[13] The selection of microorganisms typically includes representative Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as a common fungal pathogen (C. albicans), to assess the broad-spectrum potential of the compounds.
Mechanism of Antimicrobial Action: DNA Gyrase Inhibition
A key target for many antibacterial pyrazole derivatives is DNA gyrase, an essential enzyme for bacterial DNA replication.[10][14] By inhibiting this enzyme, pyrazoles disrupt DNA synthesis, leading to bacterial cell death.
Below is a diagram illustrating the experimental workflow for the agar well diffusion assay.
Caption: Experimental workflow for the agar well diffusion assay.
Experimental Protocol: Agar Well Diffusion Assay
This protocol describes the steps for assessing the antimicrobial activity of pyrazole isomers.
Materials:
Bacterial and/or fungal strains
Nutrient agar or other suitable growth medium
Sterile Petri dishes
Pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)
Sterile cork borer or pipette tip
Positive control (standard antibiotic) and negative control (solvent)
Incubator
Procedure:
Prepare Agar Plates: Pour molten sterile agar into Petri dishes and allow them to solidify.
Inoculate Plates: Spread a standardized suspension of the test microorganism evenly over the agar surface.
Create Wells: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.
Add Compounds: Add a fixed volume (e.g., 50-100 µL) of the pyrazole compound solution, positive control, and negative control to separate wells.
Incubate: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
Measure Inhibition Zones: Measure the diameter of the clear zone of no microbial growth around each well in millimeters.
III. Comparative Anti-inflammatory Activity of Pyrazole Isomers
Many pyrazole derivatives exhibit potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[15][16] This mechanism is shared by well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, which features a pyrazole core.
Comparative Anti-inflammatory Data
The following table summarizes the anti-inflammatory activity of various pyrazole derivatives.
Causality Behind Experimental Choices: The carrageenan-induced paw edema model in rodents is a classic and reliable in vivo assay for screening acute anti-inflammatory activity. Carrageenan injection induces a localized inflammatory response, and the reduction in paw swelling by a test compound is a measure of its anti-inflammatory efficacy. In vitro COX inhibition assays are crucial for elucidating the mechanism of action and determining the selectivity of compounds for COX-1 versus COX-2.
Mechanism of Anti-inflammatory Action: COX-2 Inhibition
The primary anti-inflammatory mechanism of many pyrazoles involves the selective inhibition of COX-2. During inflammation, COX-2 is induced and catalyzes the production of prostaglandins, which are key mediators of pain and swelling. By blocking COX-2, pyrazole derivatives reduce prostaglandin synthesis, thereby alleviating inflammation.
Below is a diagram illustrating the COX-2 inhibition pathway.
Caption: Anti-inflammatory mechanism of pyrazoles via COX-2 inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details the in vivo assessment of the anti-inflammatory activity of pyrazole isomers.
Materials:
Wistar rats (or other suitable rodent model)
Carrageenan solution (1% in sterile saline)
Pyrazole compounds
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Positive control (e.g., Indomethacin)
Plethysmometer or calipers
Procedure:
Animal Acclimatization and Grouping: Acclimatize animals for at least one week before the experiment. Divide them into groups (vehicle control, positive control, and pyrazole-treated groups).
Compound Administration: Administer the pyrazole compounds, vehicle, or positive control orally or intraperitoneally one hour before carrageenan injection.
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Conclusion and Future Directions
This guide highlights the significant potential of pyrazole isomers as a versatile scaffold for the development of novel therapeutic agents. The available data, though not always directly comparative, strongly suggest that the isomeric form and substitution pattern of the pyrazole ring are critical determinants of biological activity.
Future research should focus on systematic, head-to-head comparative studies of simple pyrazole isomers in a standardized panel of biological assays. Such studies would provide a clearer understanding of the structure-activity relationships and facilitate the rational design of more potent and selective pyrazole-based drugs for the treatment of cancer, infectious diseases, and inflammatory disorders.
References
1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characteriz
Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole.
Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. PubMed.
Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)
Anticancer Activity of Pyrazole via Different Biological Mechanisms. Taylor & Francis Online.
Pyrazoles and Pyrazolines as Anti-Inflamm
Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. R. Ken Coit College of Pharmacy | Home.
Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from Diphenyl-1H-pyrazole-4,5-diamine. Benchchem.
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH.
Synthesis of (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivatives as potential anticancer and apoptosis inducing agents.
Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases. PubMed.
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC - PubMed Central.
Cytotoxic effect of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative...
Synthesis and antimicrobial activities of novel 1,5-diaryl pyrazoles. PubMed.
Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. PubMed.
Full article: Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Publishing.
Synthesis and biological evaluation of 1,3,5-trimethylpyrazole-containing malonamide deriv
Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. PubMed.
Biological activity evaluation results of 1,3,5-triaryl pyrazole.
Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole deriv
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central.
Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library.
Synthesis and Computational Studies of New Pyridine, Pyrazole, Pyran, and Pyranopyrimidine-Based Derivatives of Potential Antimicrobial Activity as DNA Gyrase and Topoisomerase IV Inhibitors | Request PDF.
Synthesis and Cytotoxic Evaluation of 6-Amino-4-Aryl-3-Methyl- 2,4-Dihydropyrano[2,3-C]Pyrazole-Carbonitrile Deriv
Inflammation pathways and inhibition by targeting of the enzymes COX-2,...
Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives | Request PDF.
Unveiling Molecular Architectures: A Comparative Guide to the Single-Crystal X-ray Diffraction of 4-(1-methyl-1H-pyrazol-4-yl)aniline Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides a...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides a comprehensive comparison of single-crystal X-ray diffraction (SCXRD) for the analysis of 4-(1-methyl-1H-pyrazol-4-yl)aniline derivatives. By examining the crystallographic data of closely related compounds, we will explore the profound impact of subtle molecular modifications on solid-state architecture and discuss the indispensable role of SCXRD in elucidating these critical structural details.
The 4-(1-methyl-1H-pyrazol-4-yl)aniline scaffold is a significant pharmacophore, appearing in a variety of compounds with potential therapeutic applications, including as kinase inhibitors and in other targeted therapies.[1][2] The spatial arrangement of the pyrazole and aniline rings, along with the nature and orientation of any substituents, dictates the molecule's intermolecular interactions and, consequently, its biological activity and physicochemical properties. Single-crystal X-ray diffraction is the gold standard for unambiguously determining this three-dimensional structure, providing precise information on bond lengths, bond angles, and intermolecular interactions.[3]
The Decisive Role of Single-Crystal X-ray Diffraction
In the realm of medicinal chemistry, understanding the precise conformation of a molecule is not merely an academic exercise; it is a critical component of rational drug design. SCXRD provides a static snapshot of a molecule in its crystalline state, revealing the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern crystal packing. This information is vital for:
Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of derivatives with their corresponding biological activities, researchers can identify the key structural features responsible for efficacy and selectivity.[1]
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit vastly different solubility, bioavailability, and stability. SCXRD is the definitive method for identifying and characterizing these polymorphs.
Lead Optimization: The detailed structural information from SCXRD can guide the modification of a lead compound to enhance its binding affinity to a biological target.
A Comparative Crystallographic Analysis of Pyrazole-Aniline Derivatives
To illustrate the power of SCXRD in discerning subtle structural differences, we will compare the crystallographic data of two related pyrazole-aniline derivatives. Although not direct derivatives of 4-(1-methyl-1H-pyrazol-4-yl)aniline, these compounds share key structural motifs and provide a basis for understanding how molecular changes influence crystal packing.
a = 6.624(1) Å, b = 12.315(2) Å, c = 12.770(2) Å, α = 85.39(1)°, β = 83.09(2)°, γ = 78.54(1)°
a = 17.746(7) Å, b = 6.942(3) Å, c = 14.474(6) Å, β = 99.738(5)°
Unit Cell Volume
1011.8(3) ų
1757.6(12) ų
Molecules per Unit Cell (Z)
2
4
Key Dihedral Angles
The two pyrazole moieties adopt a transoidal conformation relative to the central aniline ring.[4]
Pyrazole and oxadiazole rings are not completely conjugated, with a dihedral angle of 7.97(6)°.[5]
The data in the table clearly demonstrate that even with similar core structures, the introduction of different substituents leads to significant changes in the crystal system, space group, and unit cell dimensions. These differences in crystal packing can have a profound impact on the material's properties.
Experimental Protocols
Synthesis and Crystallization of Pyrazole-Aniline Derivatives
A general method for the synthesis of pyrazole-aniline derivatives involves the condensation of a substituted aniline with a pyrazole-containing electrophile. For instance, N,N-bis-(3-carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline can be prepared by the condensation of aniline with two equivalents of N-hydroxymethyl[3-carbomethoxy-5-methyl]pyrazole.[4]
Step-by-Step Crystallization Protocol:
Purification: The synthesized compound is purified to homogeneity, typically by column chromatography or recrystallization.
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Slow evaporation of the solvent is a common technique for growing single crystals.
Crystal Growth: A saturated solution of the compound is prepared and allowed to stand undisturbed in a loosely capped vial. Slow evaporation of the solvent over several days or weeks can yield crystals of sufficient size and quality for SCXRD analysis. For example, single crystals of N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline were obtained by the slow evaporation of an ethanol solution.[5]
Caption: Workflow for the crystallization of a small molecule.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Crystal Mounting: A single crystal of appropriate size and quality is carefully selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[6]
Data Processing: The raw diffraction images are processed to determine the unit cell parameters and integrate the intensities of the diffraction spots.
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This initial model is then refined using least-squares methods to obtain the final, accurate crystal structure.[6]
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Beyond Diffraction: A Multi-Technique Approach to Characterization
While SCXRD provides the ultimate structural elucidation, a comprehensive characterization of a new compound relies on a suite of analytical techniques. These methods provide complementary information and are essential when single crystals are not readily obtainable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For 4-(1-methyl-1H-pyrazol-4-yl)aniline derivatives, NMR is used to confirm the presence of the pyrazole and aniline rings and to determine the substitution pattern.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of N-H, C-N, C=C, and C-H bonds in 4-(1-methyl-1H-pyrazol-4-yl)aniline derivatives can be readily identified, confirming the presence of the key structural motifs.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can also be used to deduce structural information from fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.
The relationship between these techniques in the characterization of a novel compound is illustrated below.
Caption: Interplay of analytical techniques in small molecule characterization.
Conclusion
Single-crystal X-ray diffraction remains the unequivocal method for determining the three-dimensional structure of small molecules like 4-(1-methyl-1H-pyrazol-4-yl)aniline and its derivatives. The detailed structural insights it provides are crucial for advancing our understanding of structure-activity relationships and for the rational design of new therapeutic agents. While obtaining suitable single crystals can be a challenge, the wealth of information gained from a successful SCXRD experiment is unparalleled. By combining SCXRD with other analytical techniques such as NMR, IR, and mass spectrometry, researchers can achieve a comprehensive and unambiguous characterization of novel compounds, paving the way for future discoveries in medicinal chemistry and materials science.
References
Crystal Structure of N,N-bis-(3-Carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline. Molecules. [Link]
Crystal Structure of N,N-bis-(3-Carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline. National Center for Biotechnology Information. [Link]
N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline. National Center for Biotechnology Information. [Link]
Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. ResearchGate. [Link]
A Senior Application Scientist's Guide to Purity Assessment of 4-(1-methyl-1H-pyrazol-4-yl)aniline: An HPLC-Centric Comparative Analysis
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredient (API) intermediates is a cornerstone of safe and effective drug manufacturing. The compound 4-(...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredient (API) intermediates is a cornerstone of safe and effective drug manufacturing. The compound 4-(1-methyl-1H-pyrazol-4-yl)aniline, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile directly influences the quality, safety, and efficacy of the final drug product. This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this critical intermediate, with a primary focus on High-Performance Liquid Chromatography (HPLC) and its advanced counterparts.
The importance of stringent purity control is underscored by global regulatory bodies. Guidelines such as the International Council for Harmonisation's (ICH) Q3A(R2) mandate the identification and qualification of impurities in new drug substances, establishing thresholds for reporting and control.[1][2][3][4][5] Adherence to pharmacopeial standards further ensures the quality and consistency of pharmaceutical intermediates.[6][7][8][9] This guide is structured to provide not just a method, but a strategic framework for selecting the most appropriate analytical tool for the task at hand.
The Analytical Challenge: Potential Impurities in Synthesis
A robust purity assessment method begins with an understanding of what impurities might be present. The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline, like many multi-step organic syntheses, can potentially introduce several classes of impurities. These may include unreacted starting materials, intermediates from incomplete reactions, byproducts from side reactions (such as over-methylation or positional isomers), and degradation products. For instance, in related pyrazole syntheses, byproducts arising from alternative reaction pathways have been observed.[10][11][12]
A hypothetical synthetic route might involve the coupling of a pyrazole precursor with a nitrobenzene derivative, followed by reduction. Potential impurities could therefore include residual nitro-aromatic compounds, isomeric pyrazole anilines, or dimers formed during the reduction step. Each of these possesses distinct physicochemical properties that will influence their chromatographic behavior.
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
For routine quality control, RP-HPLC-UV is often the gold standard due to its robustness, versatility, and cost-effectiveness.[13] The method's strength lies in its ability to separate compounds with varying polarities, making it ideal for resolving the target aniline from both more polar starting materials and less polar byproducts.
Causality Behind Experimental Choices:
Column Selection : A C18 stationary phase is the workhorse for separating aromatic compounds. The non-polar C18 chains interact with the hydrophobic pyrazole and aniline rings, providing effective retention. A column with a particle size of 3-5 µm offers a good balance between efficiency and backpressure.
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (like ammonium formate or phosphate) and an organic modifier (acetonitrile or methanol) is crucial. The gradient allows for the elution of a wide range of impurities with varying polarities within a reasonable timeframe. The buffer helps to maintain a consistent pH, ensuring reproducible retention times for the ionizable aniline group.
Detection : The aromatic nature of 4-(1-methyl-1H-pyrazol-4-yl)aniline and its likely impurities results in strong UV absorbance. A diode array detector (DAD) is preferable as it allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra, which can aid in peak identification and purity assessment.
Detailed Experimental Protocol: RP-HPLC-UV
Instrumentation :
HPLC system with a quaternary pump, autosampler, column oven, and DAD.
Chromatographic Conditions :
Column : C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A : 0.1% Formic Acid in Water.
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
Gradient : 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
Flow Rate : 1.0 mL/min.
Column Temperature : 30 °C.
Detection : DAD, 254 nm (primary wavelength), with spectral data collected from 200-400 nm.
Injection Volume : 10 µL.
Sample Preparation :
Accurately weigh approximately 10 mg of the synthesized 4-(1-methyl-1H-pyrazol-4-yl)aniline and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
Further dilute as necessary for analysis.
Comparative Analysis: Alternative and Advanced Methodologies
While HPLC-UV is a robust primary method, certain scenarios, such as in-depth impurity profiling or trace-level analysis, may necessitate more advanced techniques. Here, we compare HPLC-UV with Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Ultra-Performance Liquid Chromatography - Mass Spectrometry (UPLC-MS)
UPLC represents a significant evolution from traditional HPLC. By utilizing columns with sub-2 µm particles, UPLC systems can achieve higher resolution, greater sensitivity, and much faster analysis times.[14][15][16][17]
Advantages over HPLC-UV :
Speed and Efficiency : Analysis times can be reduced by a factor of 5-10, dramatically increasing sample throughput.
Enhanced Resolution : The higher efficiency allows for better separation of closely eluting impurities, which might co-elute in a standard HPLC run.
Superior Sensitivity : Sharper, more concentrated peaks lead to lower detection limits.[17]
Mass Identification : Coupling with a mass spectrometer provides molecular weight information for each peak, enabling the rapid identification of known impurities and the characterization of unknown ones. This is invaluable for impurity profiling.[18]
Considerations :
Higher Cost : Both the initial instrument purchase and ongoing maintenance are more expensive than for HPLC systems.
Method Transfer : Transferring methods from HPLC to UPLC requires careful optimization to achieve the desired separation.
Gas Chromatography - Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[13]
Advantages :
High Resolution : Capillary GC columns offer excellent separation efficiency.
Sensitive Detection : Mass spectrometry provides high sensitivity and structural information through fragmentation patterns.
Limitations for this Application :
Non-Volatile Analyte : 4-(1-methyl-1H-pyrazol-4-yl)aniline is a relatively non-volatile compound with a high boiling point. Direct analysis by GC-MS is challenging and often requires high inlet temperatures that can cause degradation of the analyte.[19][20]
Derivatization Requirement : To improve volatility and thermal stability, a derivatization step is often necessary for aromatic amines. This adds complexity to the sample preparation, can introduce new impurities, and may not be quantitative.
Sample Preparation Complexity : The sample preparation for GC-MS can be more involved compared to the simple "dissolve and inject" approach often sufficient for HPLC.[19]
Data Presentation: A Comparative Overview
Parameter
HPLC-UV
UPLC-MS
GC-MS (with derivatization)
Typical Run Time
20-30 minutes
2-5 minutes
15-25 minutes
Resolution
Good
Excellent
Excellent
Sensitivity (LOD/LOQ)
Good (ng level)
Excellent (pg level)
Good to Excellent (pg-ng level)
Analyte Identification
Based on retention time and UV spectrum
Based on retention time, UV spectrum, and accurate mass
Based on retention time and mass spectral library matching
Analysis of volatile impurities, orthogonal method
Visualizing the Workflow
The following diagram illustrates the decision-making process and workflow for the purity assessment of 4-(1-methyl-1H-pyrazol-4-yl)aniline.
Caption: Workflow for purity assessment of 4-(1-methyl-1H-pyrazol-4-yl)aniline.
Conclusion and Recommendations
The purity assessment of 4-(1-methyl-1H-pyrazol-4-yl)aniline is a critical step in ensuring the quality and safety of downstream pharmaceutical products.
For routine quality control and release testing , a well-validated RP-HPLC-UV method is the most appropriate choice, offering a reliable balance of performance, cost, and simplicity.
For in-depth impurity profiling, method development, and investigations into unknown peaks , UPLC-MS is the superior technique, providing unparalleled speed, resolution, and the definitive identification capabilities of mass spectrometry.
GC-MS should be considered as a complementary, orthogonal technique, primarily for the analysis of potential volatile impurities or when a secondary, non-liquid chromatography-based method is required for confirmation.
By understanding the strengths and limitations of each of these powerful analytical tools, researchers and drug development professionals can confidently select and implement the most effective strategy for ensuring the purity of 4-(1-methyl-1H-pyrazol-4-yl)aniline, thereby upholding the rigorous standards of pharmaceutical development.
References
ICH. (2006). ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency. [Link]
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]
ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
Pharmaceutical Guidelines. (2024). Impurities in new drug substance ICH Q3A(R2). YouTube. [Link]
International Journal of Research in Pharmaceutical and Nano Sciences. (2023). The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. [Link]
Waters. High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. [Link]
Protheragen. Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link]
ResearchGate. UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. [Link]
Alispharm. UPLC vs HPLC: what is the difference?. [Link]
Labio Scientific®. (2022). Limitations and disadvantages of GC-MS. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. Ensuring Quality: Certifications and Standards for Pharmaceutical Intermediates. [Link]
Chemistry For Everyone. (2025). What Are The Limitations Of Using GC-MS?. YouTube. [Link]
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci.com. [Link]
BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
Semantic Scholar. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. [Link]
MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
A Senior Application Scientist's Guide to In Vitro Assay Comparisons of Pyrazole-Based Inhibitors
Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically successful drugs.[1][2] Its un...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically successful drugs.[1][2] Its unique chemical properties, including its ability to act as a bioisostere for other aromatic rings and its capacity to engage in various non-covalent interactions, make it an ideal foundation for designing potent and selective enzyme inhibitors.[1] This guide provides an in-depth comparison of in vitro assays for evaluating a prominent class of pyrazole-containing molecules: kinase inhibitors. We will delve into the experimental nuances of characterizing these inhibitors, focusing on key targets such as p38 MAP kinase, Cyclin-Dependent Kinase 2 (CDK2), and Janus Kinases (JAKs). Our objective is to equip researchers, scientists, and drug development professionals with the practical knowledge to design, execute, and interpret in vitro studies for this important class of therapeutic agents.
Comparative Efficacy of Pyrazole-Based Kinase Inhibitors
The potency of an inhibitor is a critical parameter in drug discovery, typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro potency of selected pyrazole-based inhibitors against their primary kinase targets. It is important to note that IC50 values can vary between different assay formats and conditions (e.g., ATP concentration).
Causality Behind Experimental Choices: The selection of an appropriate in vitro assay is paramount for generating reliable and translatable data. For instance, a direct binding assay, such as the fluorescent binding assay used for BIRB 796, measures the physical interaction between the inhibitor and the kinase, providing a true measure of affinity.[4] In contrast, enzymatic assays like the ADP-Glo™ kinase assay measure the functional consequence of this binding—the inhibition of substrate phosphorylation.[8][9] The ADP-Glo™ format is particularly advantageous for high-throughput screening due to its sensitivity and luminescent readout, which quantifies the amount of ADP produced during the kinase reaction.[8][9]
Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors
Understanding the biological context in which these inhibitors function is crucial. Pyrazole-based inhibitors often target kinases that are central nodes in signaling pathways dysregulated in diseases like cancer and inflammatory disorders.
The p38 MAPK Signaling Pathway
The p38 MAP kinase is a key regulator of the body's response to inflammatory cytokines and cellular stress.[3] Its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibitors like BIRB 796 block this pathway, making them potential therapeutics for inflammatory diseases.[3]
Caption: p38 MAPK signaling pathway and the inhibitory action of BIRB 796.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling that governs hematopoiesis and immune responses.[10][11][12] Dysregulation of this pathway is implicated in myeloproliferative disorders and autoimmune diseases.[10][11] Pyrazole-based inhibitors like Ruxolitinib effectively block the activity of JAK kinases.[6]
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Detailed Experimental Protocols
Reproducibility and accuracy are the cornerstones of scientific integrity. The following protocols are detailed to be self-validating systems, providing a clear roadmap for the in vitro evaluation of pyrazole-based kinase inhibitors.
Protocol 1: In Vitro CDK2/Cyclin A2 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from methodologies used to assess novel pyrazole-based CDK2 inhibitors.[5] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity.[8][9]
Objective: To determine the IC50 value of a pyrazole-based inhibitor against CDK2/Cyclin A2.
Test inhibitor (pyrazole-based compound) serially diluted in DMSO
White, opaque 96-well or 384-well plates
Multichannel pipettes
Luminometer
Procedure:
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration for the highest dose might be 10 mM, which is then serially diluted.
Reaction Setup:
a. In a 384-well plate, add 1 µl of the serially diluted inhibitor or DMSO (as a vehicle control).
b. Prepare a 2X enzyme solution by diluting the CDK2/Cyclin A2 enzyme in Kinase Assay Buffer. Add 2 µl of this solution to each well.
c. Prepare a 2X substrate/ATP mixture in Kinase Assay Buffer. The final concentrations should be optimized, but a starting point could be a substrate concentration near its Km and an ATP concentration at or near its Km for the enzyme.[13] Add 2 µl of this mixture to each well to initiate the kinase reaction.
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[9]
First Luminescence Step (ATP Depletion): Add 5 µl of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
Incubation: Incubate the plate at room temperature for 40 minutes.[9]
Second Luminescence Step (ADP to ATP Conversion): Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and uses the newly synthesized ATP to produce a luminescent signal via a luciferase/luciferin reaction.[8]
Incubation: Incubate the plate at room temperature for 30 minutes.[9]
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Lck Kinase Assay (Radiometric Format)
This protocol describes a classic radiometric assay, which provides a direct measure of kinase activity by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.
Objective: To determine the kinase activity of Lck and the potency of a pyrazole-based inhibitor.
Materials:
Recombinant Lck enzyme
Substrate (e.g., Poly(Glu, Tyr) 4:1)
[γ-³³P]ATP
Kinase Assay Buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)[14]
Test inhibitor (pyrazole-based compound)
P81 phosphocellulose paper
1% Phosphoric acid solution
Scintillation counter and scintillation fluid
Procedure:
Reaction Mixture Preparation: Prepare a master mix containing Kinase Assay Buffer, substrate, and any other necessary co-factors.
Inhibitor Addition: Add the desired concentration of the pyrazole-based inhibitor or vehicle control (DMSO) to the reaction tubes.
Enzyme Addition: Add the recombinant Lck enzyme to the tubes and briefly pre-incubate.
Initiation of Reaction: Start the reaction by adding [γ-³³P]ATP.
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-30 minutes).[15] This time should be within the linear range of the reaction.
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[15] The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will not.
Washing: Wash the P81 papers multiple times with 1% phosphoric acid to remove the unincorporated radiolabeled ATP.[15]
Quantification: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. For inhibitor studies, calculate the percentage of inhibition and determine the IC50 as described in the previous protocol.
Workflow for Comparative Inhibitor Profiling
A systematic workflow is essential for the comprehensive evaluation and comparison of a series of pyrazole-based inhibitors. This involves a tiered approach, starting with primary screening and progressing to more detailed mechanistic studies for promising candidates.
Caption: A typical workflow for the in vitro comparison of pyrazole-based inhibitors.
Expertise & Experience in Workflow Design: This tiered approach is both cost-effective and scientifically rigorous. A single high-concentration primary screen rapidly identifies active compounds from a larger library.[16] Only these "hits" are then subjected to more resource-intensive dose-response assays to determine their potency (IC50). The most potent compounds are then profiled against a broad panel of kinases to assess their selectivity—a crucial parameter for minimizing off-target effects and potential toxicity. Finally, for the most promising candidates, detailed mechanism of action and cell-based assays are employed to understand how they interact with their target and affect cellular processes.
Conclusion
The pyrazole scaffold remains a highly valuable framework for the development of targeted inhibitors. A thorough and systematic in vitro evaluation is critical for identifying and characterizing promising drug candidates. By employing a combination of robust biochemical assays, understanding the underlying signaling pathways, and following a logical screening cascade, researchers can effectively compare and advance the most promising pyrazole-based inhibitors towards clinical development. This guide provides a foundational framework for these endeavors, emphasizing the importance of scientific rigor and thoughtful experimental design.
References
Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(26), 5641-5649. [Link]
Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]
Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Accounts of Chemical Research, 35(9), 735-743. [Link]
Graneto, M. (2008). Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. Cancer Research, 68(9_Supplement), SY17-03. [Link]
Stepanov, A. V., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Pharmaceuticals, 15(11), 1340. [Link]
Li, J., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. Molecules, 27(9), 3021. [Link]
Murphy, J. M., & Ecroyd, H. (2012). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology, 926, 183-194. [Link]
Stepanov, A. V., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Pharmaceuticals (Basel, Switzerland), 15(11), 1340. [Link]
Toth, B. I., et al. (2014). COX-2-selective inhibitors celecoxib and deracoxib modulate transient receptor potential vanilloid 3 channels. British journal of pharmacology, 171(14), 3515-3527. [Link]
Toth, B. I., et al. (2014). COX-2-selective inhibitors celecoxib and deracoxib modulate transient receptor potential vanilloid 3 channels. British journal of pharmacology, 171(14), 3515-3527. [Link]
S. Al-Oqail, et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1667. [Link]
Abuelizz, H. A., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(46), 33623-33640. [Link]
BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]
SignalChem. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet. Retrieved from [Link]
Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2292. [Link]
El-Gamal, M. I., et al. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 24(18), 3244. [Link]
ResearchGate. (2025). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Retrieved from [Link]
ResearchGate. (2025). In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. Retrieved from [Link]
ASH Publications. (2015). Inhibition of the JAK/STAT and Bcl-2 Pathways Enhances Anti-Tumor Effects in an in Vitro model of T-Cell Acute Lymphoblastic Leukemia (T-ALL). Retrieved from [Link]
Al-Said, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4939. [Link]
Istrate, O. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10839. [Link]
Al-Oqail, S. M., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7859. [Link]
ACS Omega. (2025). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. Retrieved from [Link]
Suryani, S., et al. (2015). Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. Leukemia & lymphoma, 56(10), 2897-2905. [Link]
Olaru, A., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. International Journal of Molecular Sciences, 23(10), 5727. [Link]
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
Wikipedia. (n.d.). Deracoxib. Retrieved from [Link]
Drugs.com. (n.d.). DERACOXIB Veterinary—Systemic. Retrieved from [Link]
A Comparative Guide to Computational Docking of 4-(1-methyl-1H-pyrazol-4-yl)aniline Derivatives: DPP-IV vs. c-Met Kinase
This guide provides an in-depth comparative analysis of computational docking studies of 4-(1-methyl-1H-pyrazol-4-yl)aniline derivatives against two distinct and therapeutically relevant protein targets: Dipeptidyl Pepti...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth comparative analysis of computational docking studies of 4-(1-methyl-1H-pyrazol-4-yl)aniline derivatives against two distinct and therapeutically relevant protein targets: Dipeptidyl Peptidase-IV (DPP-IV) and c-Met kinase. We will explore the nuances of ligand-protein interactions, compare the performance of different derivatives, and provide a detailed, validated protocol for conducting your own in silico docking experiments. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design of novel therapeutics.
Introduction: The Therapeutic Potential of the 4-(1-methyl-1H-pyrazol-4-yl)aniline Scaffold
The 4-(1-methyl-1H-pyrazol-4-yl)aniline core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. Pyrazole derivatives, in general, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of the 4-(1-methyl-1H-pyrazol-4-yl)aniline moiety has been explored for its potential to modulate the activity of various enzymes and receptors, making it a versatile starting point for drug discovery campaigns.
This guide will focus on two key areas where this scaffold has shown promise: as inhibitors of DPP-IV for the treatment of type 2 diabetes and as inhibitors of c-Met kinase for cancer therapy. By comparing the docking behaviors of derivatives against these two unrelated targets, we can gain valuable insights into the structure-activity relationships that govern their binding and selectivity.
Comparative Docking Performance: DPP-IV vs. c-Met Kinase
The efficacy of a drug candidate is intrinsically linked to its ability to bind to its intended biological target with high affinity and selectivity. Computational docking is a powerful tool that allows us to predict and analyze these interactions at a molecular level. Here, we compare the docking of two distinct series of 4-(1-methyl-1H-pyrazol-4-yl)aniline derivatives against their respective targets.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. A recent study explored a series of ((substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives as potential DPP-IV inhibitors.[1][2] The study utilized the crystal structure of DPP-IV in complex with a known inhibitor (PDB ID: 3WQH) to perform docking simulations.
The results demonstrated that these derivatives exhibited favorable binding energies, ranging from -8.5 to -9.6 kcal/mol, which were superior to the reference inhibitor Anagliptin (-7.6 kcal/mol).[1][2] The top-scoring compound, ST-24, displayed a binding energy of -9.6 kcal/mol and formed a stable complex with the enzyme.[1][2] This stability was further corroborated by molecular dynamics simulations, which showed minimal conformational changes in the binding pocket upon ligand binding.[1]
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase is a well-established target in oncology, with its aberrant activation implicated in tumor growth, invasion, and metastasis.[3] A patented series of compounds, including (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[4][5]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline, have been identified as potent c-Met inhibitors.[6][7]
While a detailed public docking study on this specific patented compound is not available, we can infer its binding mode and potential interactions based on the known crystal structures of c-Met in complex with other pyrazole-containing inhibitors (e.g., PDB ID: 3U6H).[4] These structures reveal a common binding pattern where the pyrazole core engages in key hydrogen bonding interactions with the hinge region of the kinase domain.
The following table summarizes the key findings from the docking studies of 4-(1-methyl-1H-pyrazol-4-yl)aniline derivatives against DPP-IV and provides a hypothetical comparison for a c-Met inhibitor based on known interactions.
A Validated Protocol for Computational Docking Studies
To ensure the scientific integrity and reproducibility of your in silico experiments, it is crucial to follow a well-defined and validated protocol. The following is a step-by-step guide for performing a computational docking study using AutoDock Vina, a widely used and freely available software.
A Comprehensive Guide to the Safe Disposal of 4-(1-methyl-1H-pyrazol-4-yl)aniline
For laboratory professionals engaged in the fast-paced world of research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, i...
Author: BenchChem Technical Support Team. Date: January 2026
For laboratory professionals engaged in the fast-paced world of research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(1-methyl-1H-pyrazol-4-yl)aniline, a compound characterized by its aniline and pyrazole functional groups.
The causality behind these rigorous disposal protocols is rooted in the potential hazards associated with aromatic amines and heterocyclic compounds. Aniline and its derivatives are known for their toxicity, and pyrazoles can exhibit a range of biological activities.[1][2] Therefore, a cautious and informed approach to disposal is not just a regulatory requirement but a cornerstone of responsible science.
Part 1: Hazard Profile and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. The hazard profile for 4-(1-methyl-1H-pyrazol-4-yl)aniline is inferred from data on similar aniline and pyrazole derivatives. This "worst-case" approach ensures a high margin of safety.
Aromatic amines, as a class, are readily absorbed through the skin and can pose significant health risks, including carcinogenicity and mutagenicity.[1] Pyrazole derivatives are pharmacologically active and can be harmful to aquatic life with long-lasting effects.[3][6] Therefore, 4-(1-methyl-1H-pyrazol-4-yl)aniline must be treated as hazardous waste.
Hazard Category
Inferred Finding
Rationale & Causality
Acute Toxicity
Potentially harmful if swallowed, in contact with skin, or if inhaled.
Aniline and its derivatives are known to be toxic.[7] The aniline moiety in the target compound suggests similar toxicological properties.
Skin Irritation
Likely causes skin irritation.
Pyrazole and aniline derivatives are often classified as skin irritants.[3] Direct contact can lead to localized inflammation.
Eye Irritation
Likely causes serious eye irritation.
As with skin irritation, many aromatic amines and heterocyclic compounds can cause significant damage upon contact with eyes.[4]
Environmental Hazards
Potentially harmful to aquatic life with long-lasting effects.
Pyrazole-based compounds can be persistent in the environment and exhibit ecotoxicity.[6]
Part 2: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of 4-(1-methyl-1H-pyrazol-4-yl)aniline and associated contaminated materials. This process is designed to be a self-validating system, ensuring safety at each stage.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Your first line of defense is appropriate PPE. The causality is simple: prevent any direct contact with the hazardous material. Before handling the compound for disposal, ensure you are in a well-ventilated area, preferably a chemical fume hood, and are wearing:
Chemical-resistant gloves: Butyl, neoprene, or Viton gloves are recommended for handling aniline compounds. Nitrile gloves may not offer sufficient protection.[5]
Safety goggles: To protect against splashes or fine dust.
Laboratory coat: To prevent contamination of personal clothing.
Step 2: Waste Segregation and Identification
Proper segregation is critical to prevent dangerous chemical reactions within a waste container. 4-(1-methyl-1H-pyrazol-4-yl)aniline waste should be classified as hazardous chemical waste .
Solid Waste: This includes unused or expired solid 4-(1-methyl-1H-pyrazol-4-yl)aniline, as well as any materials grossly contaminated with the compound, such as weighing papers, absorbent pads, and contaminated PPE.[3]
Liquid Waste: Solutions containing 4-(1-methyl-1H-pyrazol-4-yl)aniline should be collected separately. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.[6]
Empty Containers: The original container of 4-(1-methyl-1H-pyrazol-4-yl)aniline, even if seemingly empty, must be treated as hazardous waste. The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[8]
Step 3: Containerization and Labeling
The integrity of the waste containment system is paramount to prevent leaks and ensure proper handling by waste management personnel.
Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid. For solid waste, a high-density polyethylene (HDPE) container is suitable.[6]
Labeling: The container must be clearly and accurately labeled. The label should include:
The words "Hazardous Waste "
The full chemical name: "4-(1-methyl-1H-pyrazol-4-yl)aniline "
An accurate list of all constituents and their approximate concentrations if it is a solution.
The date when waste was first added to the container.
Hazardous waste must be stored safely and securely while awaiting pickup.
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[5] Utilize secondary containment to capture any potential leaks.[6]
Request for Pickup: Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the EHS department.[4]
Professional Disposal: The ultimate disposal of 4-(1-methyl-1H-pyrazol-4-yl)aniline should be conducted by a licensed professional waste disposal company.[3] High-temperature incineration is the recommended method for such compounds, as it ensures complete destruction.[3]
Under the Resource Conservation and Recovery Act (RCRA), wastes from the production of aniline are listed as hazardous wastes (e.g., K083, K103, K104).[9][10] While laboratory waste may not fall directly under these specific industrial waste codes, it underscores the hazardous nature of aniline-related compounds.
Part 3: Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been created using Graphviz.
Caption: A flowchart illustrating the key stages for the safe disposal of 4-(1-methyl-1H-pyrazol-4-yl)aniline.
Part 4: Emergency Procedures for Spills
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[5]
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
Decontamination: Decontaminate the spill area according to your laboratory's established procedures.
Reporting: Report the spill to your institution's EHS department.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, building trust in our scientific practices from the discovery phase through to the responsible management of waste.
References
BenchChem. (2025). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
BenchChem. (2025). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem.
Washington State University. (n.d.). Aniline. Retrieved from Washington State University Environmental Health & Safety.
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
SIA Toolbox. (n.d.). Safety Data Sheet: Aniline.
Pentachemicals. (2025). Aniline - SAFETY DATA SHEET.
ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
U.S. Environmental Protection Agency. (2017). Documents Related to the Hazardous Waste Listing of Dyes and Pigments.
U.S. Environmental Protection Agency. (n.d.). Waste Code.
Mastering the Safe Handling of 4-(1-methyl-1H-pyrazol-4-yl)aniline: A Guide for Laboratory Professionals
For the innovative researcher, the promise of novel compounds like 4-(1-methyl-1H-pyrazol-4-yl)aniline in accelerating drug discovery is immense. However, with great potential comes the critical responsibility of ensurin...
Author: BenchChem Technical Support Team. Date: January 2026
For the innovative researcher, the promise of novel compounds like 4-(1-methyl-1H-pyrazol-4-yl)aniline in accelerating drug discovery is immense. However, with great potential comes the critical responsibility of ensuring safety and operational excellence in the laboratory. This guide provides a comprehensive, technically grounded framework for the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to explain the why behind each critical action. Our commitment is to empower you with the knowledge to maintain a secure research environment while advancing your scientific goals.
Hazard Identification and Risk Assessment: Understanding the Compound
4-(1-methyl-1H-pyrazol-4-yl)aniline is classified with the following hazards:
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) [1]
These classifications are the cornerstone of our safety protocols. The aniline and pyrazole moieties suggest potential for dermal absorption and respiratory effects, necessitating a cautious and well-documented approach to handling.
Hazard Summary Table
Hazard Statement
GHS Classification
Key Implications for Handling
H315: Causes skin irritation
Skin Irritation, Category 2
Prolonged or repeated contact can lead to inflammation, redness, and discomfort. Requires robust skin protection.[1]
H319: Causes serious eye irritation
Eye Irritation, Category 2A
Direct contact can result in significant eye damage. Mandates stringent eye and face protection.[1]
H335: May cause respiratory irritation
STOT SE, Category 3
Inhalation of dust or aerosols can irritate the respiratory tract. Requires handling in a controlled, well-ventilated environment.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 4-(1-methyl-1H-pyrazol-4-yl)aniline. The following is a detailed protocol for donning and doffing PPE, designed to minimize exposure risk at every step.
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
Inner Gloves: Don a pair of nitrile inner gloves. This provides a secondary barrier of protection.
Lab Coat: Wear a clean, buttoned lab coat. A Nomex® or similar flame-retardant lab coat is recommended, worn over cotton-based clothing.[2]
Outer Gloves: Wear a pair of chemical-resistant outer gloves (e.g., butyl rubber or Silver Shield®/4H®) over the inner gloves.[3] Ensure the cuffs of the outer gloves are pulled over the sleeves of your lab coat.
Respiratory Protection: If not working in a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[2][4] Annual fit testing and medical evaluation are mandatory for respirator use.[2]
Eye and Face Protection: Wear chemical splash goggles that meet the ANSI Z.87.1 standard.[2] If there is a splash hazard, a face shield should be worn in addition to goggles.[2]
Doffing (Taking Off) PPE:
Outer Gloves: Remove the outer gloves first, peeling them off away from your body without touching the outside with your bare hands.
Lab Coat: Unbutton and remove the lab coat, folding the contaminated side inward.
Eye and Face Protection: Remove the face shield and/or goggles.
Inner Gloves: Remove the inner gloves, again without touching the outer surface.
Hand Hygiene: Wash your hands thoroughly with soap and water.
PPE Selection Rationale
Caption: Rationale for PPE selection based on identified hazards.
Operational Plan: From Receipt to Disposal
A systematic approach to handling 4-(1-methyl-1H-pyrazol-4-yl)aniline at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1][5][6] The storage area should be clearly labeled and access restricted to authorized personnel.
Handling and Use
Ventilation: All work with 4-(1-methyl-1H-pyrazol-4-yl)aniline must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[7]
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the work area.[8] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][7]
Spill Management: In the event of a spill, evacuate the area and prevent further spread if it is safe to do so.[1] Use an inert absorbent material to clean up the spill and place it in a suitable, labeled container for disposal.[1][7] For large spills, or if you are not trained in spill cleanup, contact your institution's Environmental Health & Safety (EHS) department immediately.[7]
Emergency Procedures
Exposure Route
First Aid Measures
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][9]
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][9]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]
Disposal Plan: Environmental Responsibility
Proper disposal of 4-(1-methyl-1H-pyrazol-4-yl)aniline and any contaminated materials is essential to protect the environment and comply with regulations.
Waste Classification: This compound should be treated as hazardous chemical waste.[10]
Containerization: Collect waste in a designated, properly labeled, and sealed container. The label should include the words "Hazardous Waste," the chemical name, and the approximate concentration.[10]
Disposal Route: Do not dispose of this chemical down the drain or in the regular trash.[1][11] Arrange for disposal through your institution's EHS department or a licensed chemical waste disposal company.[10][11][12]
Decontamination: All equipment and surfaces that have come into contact with the compound should be decontaminated. The first rinseate from cleaning glassware should be collected as hazardous waste.[10]
Disposal Workflow
Caption: Step-by-step workflow for the proper disposal of chemical waste.
By adhering to these detailed safety and logistical protocols, you can confidently and responsibly handle 4-(1-methyl-1H-pyrazol-4-yl)aniline, ensuring the integrity of your research and the safety of your laboratory personnel.
References
CHEMM. Personal Protective Equipment (PPE). [Link]
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]
Angene Chemical. Safety Data Sheet: 5-Fluoro-2-(1H-pyrazol-1-yl)aniline. [Link]
Rutgers University. Standard Operating Procedure for Laboratories: Aniline. [Link]
Angene Chemical. Safety Data Sheet: 3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)aniline. [Link]
Chemos GmbH & Co.KG. Safety Data Sheet: aniline. [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. [Link]
Capot Chemical. MSDS of 1-methyl-1H-pyrazol-4-yl-4-boronic acid. [Link]847818-55-7.pdf)